Chloroacetate
Description
Structure
3D Structure
Properties
CAS No. |
14526-03-5 |
|---|---|
Molecular Formula |
C2H2ClO2- |
Molecular Weight |
93.49 g/mol |
IUPAC Name |
2-chloroacetate |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 |
InChI Key |
FOCAUTSVDIKZOP-UHFFFAOYSA-M |
SMILES |
C(C(=O)[O-])Cl |
Canonical SMILES |
C(C(=O)[O-])Cl |
Other CAS No. |
14526-03-5 |
Synonyms |
Acetocaustin chloroacetate chloroacetic acid chloroacetic acid, aluminum salt chloroacetic acid, ammonium (2:1) salt chloroacetic acid, ammonium salt chloroacetic acid, calcium (3:1) salt chloroacetic acid, calcium salt chloroacetic acid, potassium (2:1) salt chloroacetic acid, potassium salt chloroacetic acid, silver salt chloroacetic acid, sodium (2:1) salt chloroacetic acid, sodium (5:2) salt chloroacetic acid, sodium salt monochloroacetic acid SODIUM CHLOROACETATE |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of sodium chloroacetate (C₂H₂ClNaO₂). The information presented herein is intended to support research, scientific analysis, and drug development activities by offering a consolidated resource of key data, detailed experimental methodologies, and relevant chemical pathway visualizations.
Core Physicochemical Data
The fundamental physicochemical properties of sodium this compound have been determined through various standardized methods. A summary of these quantitative data is presented in the table below for ease of reference and comparison.
| Property | Value | Method |
| Molecular Formula | C₂H₂ClNaO₂ | - |
| Molecular Weight | 116.48 g/mol | - |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 199 °C (decomposes) | OECD Guideline 102 |
| Water Solubility | 820 g/L at 20 °C | OECD Guideline 105 (Flask Method) |
| Partition Coefficient (Log P) | -3.8 at 20°C | OECD Guideline 107 (Shake Flask Method) |
| pH | 4.5 - 9.0 (50 g/L solution at 20 °C) | ASTM E70 |
| Density | 1.87 g/cm³ at 20 °C | - |
| Vapor Pressure | <0.1 hPa at 20 °C | - |
| pKa of Chloroacetic Acid | ~2.86 | Titration |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of experimental results. The following sections outline the standard protocols for the properties listed above.
Determination of Melting Point (OECD Guideline 102)
The melting point of sodium this compound, which is also its decomposition temperature, is determined using the capillary tube method.
Apparatus:
-
Melting point apparatus with a heated bath (e.g., silicone oil) and a thermometer or a digital temperature sensor.
-
Glass capillary tubes, sealed at one end.
Procedure:
-
A small amount of finely powdered, dry sodium this compound is introduced into a capillary tube.
-
The tube is packed by tapping it gently to ensure the substance forms a compact column at the bottom.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is raised at a steady rate.
-
The temperature at which the substance is observed to melt and simultaneously decompose is recorded as the melting point.
Determination of Water Solubility (OECD Guideline 105, Flask Method)
The flask method is employed to determine the water solubility of sodium this compound.
Apparatus:
-
Glass flasks with stoppers.
-
A constant temperature shaker or magnetic stirrer.
-
Centrifuge.
-
Analytical equipment for concentration measurement (e.g., HPLC).
Procedure:
-
An excess amount of sodium this compound is added to a known volume of distilled water in a glass flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
-
After equilibration, the solution is centrifuged to separate the undissolved solid.[1][2]
-
A sample of the clear supernatant is carefully removed.
-
The concentration of sodium this compound in the sample is determined using a suitable analytical method.
Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107, Shake Flask Method)
The shake flask method is used to determine the octanol-water partition coefficient (Log P).
Apparatus:
-
Glass separatory funnels with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical equipment for concentration measurement in both phases.
Procedure:
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of sodium this compound is dissolved in either water or n-octanol.
-
The solution is placed in a separatory funnel with the other solvent.
-
The funnel is shaken until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.[3]
-
The concentration of the substance in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
Determination of pH (ASTM E70)
The pH of an aqueous solution of sodium this compound is measured using a glass electrode pH meter.[4][5][6][7]
Apparatus:
-
pH meter with a glass electrode and a reference electrode (or a combination electrode).[4][5][6][7]
-
Standard buffer solutions for calibration (e.g., pH 4, 7, and 10).
Procedure:
-
The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.[6]
-
A 50 g/L solution of sodium this compound in deionized water is prepared at 20 °C.
-
The electrode is rinsed with deionized water and then with a small portion of the sample solution.
-
The electrode is immersed in the sample solution, and the pH reading is allowed to stabilize.
-
The stable pH value is recorded.
Determination of pKa of the Parent Acid (Chloroacetic Acid) by Titration
The pKa of the parent acid, chloroacetic acid, is determined by titrating a solution of the weak acid with a strong base.
Apparatus:
-
Burette.
-
Beaker.
-
pH meter.
-
Magnetic stirrer.
Procedure:
-
A known concentration of chloroacetic acid solution is placed in a beaker.
-
A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette in small increments.[8]
-
The pH of the solution is measured after each addition of the base.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The equivalence point is determined from the inflection point of the curve.
-
The volume of base required to reach the half-equivalence point is half the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the acid.[9][10][11]
Chemical Synthesis and Reactivity
Sodium this compound is a versatile chemical intermediate. Understanding its synthesis and key reactions is fundamental for its application in various fields.
Synthesis of Sodium this compound
Sodium this compound is typically synthesized by the neutralization of chloroacetic acid with a sodium base, such as sodium carbonate.
Hydrolysis to Sodium Glycolate (B3277807)
In aqueous solutions, especially under alkaline conditions, sodium this compound undergoes hydrolysis to form sodium glycolate and sodium chloride.[12][13]
Carboxymethylation of Cellulose (B213188)
A significant industrial application of sodium this compound is the carboxymethylation of cellulose to produce carboxymethyl cellulose (CMC), a widely used thickener and stabilizer.[14][15][16][17][18]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. filab.fr [filab.fr]
- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 4. store.astm.org [store.astm.org]
- 5. infinitalab.com [infinitalab.com]
- 6. labsinus.com [labsinus.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. scribd.com [scribd.com]
- 10. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 11. chemistry.uccs.edu [chemistry.uccs.edu]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis mechanism of sodium carboxymethyl cellulose [hoseachem.com]
- 18. Characterization of Synthesized Sodium Carboxymethyl Cellulose with Variation of Solvent Mixture and Alkali Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Chloroacetate's Alkylating Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloroacetate (CAA), a haloacetic acid of significant interest in environmental science and toxicology, exerts its biological effects primarily through its action as an alkylating agent. This technical guide provides an in-depth exploration of the core mechanisms of this compound's alkylating activity, detailing its chemical reactivity, principal cellular targets, and the downstream signaling pathways it perturbs. Quantitative data are summarized, and detailed experimental protocols for studying this compound-induced alkylation are provided to support further research and drug development efforts.
Introduction: The Chemical Basis of this compound's Reactivity
This compound's mechanism of action is rooted in its chemical structure: an acetic acid molecule substituted with a chlorine atom on the alpha-carbon. This chlorine atom is a good leaving group, rendering the adjacent carbon electrophilic and susceptible to nucleophilic attack. This reactivity allows this compound to covalently modify a variety of biological macromolecules, a process known as alkylation.
The general reaction can be depicted as a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile (Nu:) attacks the electrophilic carbon of this compound, displacing the chloride ion (Cl⁻).
The toxicity of monohalogenated acetic acids, including this compound, is directly correlated with their alkylating potential and the propensity of the halogen to act as a leaving group. The observed order of toxicity is iodoacetate > bromoacetate (B1195939) > this compound, which mirrors the leaving group ability of the respective halide ions.[1]
Primary Cellular Targets of this compound Alkylation
This compound's electrophilic nature allows it to react with a range of biological nucleophiles. The primary targets within the cell are proteins and, to a lesser extent, DNA.
Protein Alkylation
Proteins are major targets of this compound due to the presence of numerous nucleophilic amino acid residues.
2.1.1. Cysteine and Methionine Residues: The sulfhydryl group of cysteine is a particularly strong nucleophile at physiological pH and is a primary site of alkylation by this compound and its amide counterpart, chloroacetamide.[2] This reaction, known as carboxymethylation, can have profound effects on protein structure and function. Methionine residues can also be targeted, though generally to a lesser extent.[3]
2.1.2. Other Nucleophilic Residues: Other amino acids with nucleophilic side chains, such as histidine, lysine, aspartate, and glutamate, can also be alkylated by this compound, particularly under conditions of high exposure.[4]
2.1.3. Functional Consequences of Protein Alkylation: The alkylation of proteins by this compound can lead to:
-
Enzyme Inhibition: Alkylation of active site residues can lead to irreversible enzyme inhibition. For example, haloacetic acids have been shown to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1]
-
Disruption of Protein Structure: Modification of cysteine residues can prevent the formation of disulfide bonds or disrupt existing ones, leading to protein misfolding and aggregation.
-
Alteration of Protein-Protein Interactions: Alkylation can modify residues at protein interaction interfaces, thereby disrupting cellular signaling and regulatory networks.
DNA Alkylation
While proteins are considered the primary target, this compound has the potential to alkylate DNA. The related compound, chloroacetaldehyde (B151913), a metabolite of the human carcinogen vinyl chloride, is known to form several exocyclic DNA adducts, including 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (N²,3-εG).[5][6] These adducts are miscoding and can lead to mutations if not repaired. Given the structural similarity, it is plausible that this compound can also form DNA adducts, contributing to its genotoxic potential.
Downstream Signaling Pathways Perturbed by this compound
Recent research has begun to elucidate the specific signaling pathways that are activated in response to this compound-induced cellular damage.
The cGAS/STING/NF-κB Pathway
Exposure to chloroacetic acids has been shown to activate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING)-nuclear factor kappa B (NF-κB) signaling pathway.[7] This pathway is a key component of the innate immune system that senses cytosolic DNA. It is plausible that DNA damage and the release of DNA fragments into the cytoplasm, resulting from this compound's alkylating activity, could trigger cGAS activation.
Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, which can contribute to the inflammatory and cytotoxic effects observed upon this compound exposure.[7]
Oxidative Stress and Apoptotic Pathways
This compound exposure has been shown to induce the generation of reactive oxygen species (ROS) and deplete intracellular glutathione (B108866) levels.[8] This oxidative stress can, in turn, activate stress-activated protein kinase pathways, such as p38-MAPK, leading to mitochondria-dependent apoptosis.[8] Chloroacetic acid has also been found to trigger endoplasmic reticulum (ER) stress, which can also lead to apoptosis.[9]
Quantitative Data on this compound Reactivity
Quantitative data on the reactivity of this compound with biological molecules is crucial for understanding its mechanism of action and for predictive toxicology. While specific kinetic data for this compound is not abundant in the literature, data for the related and more reactive compound, iodoacetamide (B48618), can provide a useful benchmark.
| Nucleophile | Alkylating Agent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Glutathione (GSH) | Chlorooxime | 306 ± 4 | [10] |
Note: This table is intended to be illustrative. More research is needed to determine the specific rate constants for this compound with various biological nucleophiles.
Experimental Protocols
Investigating the alkylating activity of this compound requires a combination of biochemical and analytical techniques. The following are generalized protocols that can be adapted for specific research questions.
Identification of Protein Adducts by Mass Spectrometry
This protocol outlines a general workflow for identifying proteins alkylated by this compound in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a desired confluency and treat with a range of this compound concentrations for a specified time. Include an untreated control.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Reduction and Alkylation (Control): For a comprehensive analysis, a control sample should be treated with a standard alkylating agent like iodoacetamide to block all available cysteine residues after reduction with a reagent like dithiothreitol (B142953) (DTT).
-
In-solution or In-gel Digestion: Denature the proteins and digest them into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against a protein database, specifying a variable modification corresponding to the mass of the carboxymethyl group (+58.005 Da) on potential nucleophilic residues (C, H, K, D, E, M).
Quantitative Proteomics to Assess Changes in Protein Abundance
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling can be used to quantify changes in the proteome upon this compound treatment.
Protocol (SILAC-based):
-
Metabolic Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Sample Pooling and Processing: Combine equal amounts of protein from both cell populations and process for mass spectrometry as described in Protocol 5.1.
-
Data Analysis: Analyze the LC-MS/MS data to identify peptide pairs with a characteristic mass difference corresponding to the heavy isotope label. The ratio of the intensities of the heavy and light peptides provides a quantitative measure of the change in protein abundance.
In Vitro Alkylation Assay
This assay can be used to assess the direct reactivity of this compound with a purified protein or peptide.
Protocol:
-
Incubation: Incubate a purified protein or peptide with a known concentration of this compound in a suitable buffer at a controlled pH and temperature.
-
Time Points: Take aliquots of the reaction mixture at various time points.
-
Quenching: Quench the reaction by adding a reducing agent like DTT or by rapid buffer exchange.
-
Analysis: Analyze the samples by mass spectrometry to determine the extent of modification over time. This can be used to calculate reaction kinetics.
Conclusion
This compound's primary mechanism of action as a biological effector is through its activity as an alkylating agent. It readily reacts with nucleophilic residues on proteins, particularly cysteine, leading to enzyme inhibition, disruption of protein structure, and altered cellular signaling. Emerging evidence also points to its ability to damage DNA and activate innate immune signaling pathways such as the cGAS/STING/NF-κB pathway. The provided experimental frameworks offer a starting point for researchers to further dissect the specific molecular targets and downstream consequences of this compound exposure. A deeper understanding of these mechanisms is essential for assessing the toxicological risks posed by this compound and for exploring its potential applications in drug development.
References
- 1. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. DNA damage and mutations produced by chloroacetaldehyde in a CpG-methylated target gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroacetic acid induced neuronal cells death through oxidative stress-mediated p38-MAPK activation pathway regulated mitochondria-dependent apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Novel Chloroacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel chloroacetate derivatives. This compound and its derivatives are versatile building blocks in organic synthesis and have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This document details experimental protocols, presents key quantitative data for a selection of recently synthesized compounds, and visualizes critical workflows and biological signaling pathways.
Data Presentation: A Summary of Novel this compound Derivatives
The following table summarizes the synthesis and key characteristics of a selection of recently developed this compound derivatives, providing a comparative overview of their physical and spectral properties.
| Compound ID | Structure | Synthetic Method | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 1 | N-(4-chlorophenyl)-2-chloroacetamide | Reaction of 4-chloroaniline (B138754) with chloroacetyl chloride in the presence of a base. | 85 | 142-144 | ¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 7.63 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 4.28 (s, 2H, CH₂Cl). IR (KBr, cm⁻¹): 3270 (N-H), 1665 (C=O), 750 (C-Cl). | [1] |
| 2 | N-(4-fluorophenyl)-2-chloroacetamide | Reaction of 4-fluoroaniline (B128567) with chloroacetyl chloride in the presence of a base. | 88 | 129-131 | ¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, NH), 7.60 (dd, 2H, Ar-H), 7.15 (t, 2H, Ar-H), 4.27 (s, 2H, CH₂Cl). IR (KBr, cm⁻¹): 3280 (N-H), 1670 (C=O), 1220 (C-F), 755 (C-Cl). | [1] |
| 3 | N-(3-bromophenyl)-2-chloroacetamide | Reaction of 3-bromoaniline (B18343) with chloroacetyl chloride in the presence of a base. | 82 | 98-100 | ¹H NMR (DMSO-d₆): δ 10.48 (s, 1H, NH), 7.95 (s, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 4.29 (s, 2H, CH₂Cl). IR (KBr, cm⁻¹): 3265 (N-H), 1668 (C=O), 752 (C-Cl), 680 (C-Br). | [1] |
| 4 | Methyl 2-(4-acetylaminobenzenethiosulfo)-acetate | Alkylation of potassium 4-acetylaminobenzenethiosulfoacetate with methyl this compound. | 47 | 105 | ¹H NMR (500 MHz, DMSO-d₆): δ 10.24 (s, 1H, NH), 7.82 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 3.61 (s, 3H, OCH₃), 2.88 (d, 2H, SCH₂), 1.90 (s, 3H, COCH₃). ¹³C NMR (DMSO-d₆): δ 169.57, 167.57, 143.91, 137.06, 124.23, 119.29, 52.18, 33.29, 22.59. IR (KBr, cm⁻¹): 3252 (NH), 1698, 1688 (C=O), 1324, 1136 (SO₂). | [2] |
| 5 | Ethyl 2-(4-acetylaminobenzenethiosulfo)-acetate | Alkylation of potassium 4-acetylaminobenzenethiosulfoacetate with ethyl this compound. | 68 | 89 | ¹H NMR (500 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 7.82 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 3.06 (q, 2H, OCH₂), 1.86 (s, 3H, COCH₃), 1.26 (t, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 171.17, 142.34, 138.56, 123.99, 119.11, 26.37, 24.46, 16.09. IR (KBr, cm⁻¹): 3248 (NH), 1688 (C=O), 1328, 1144 (SO₂). | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of novel this compound derivatives, based on established and recently published procedures.
General Procedure for the Synthesis of N-(substituted phenyl)-2-chloroacetamides
This protocol is adapted from the synthesis of a series of N-(substituted phenyl)-2-chloroacetamides.[3]
Materials:
-
Substituted aniline (B41778) (56 mmol)
-
Potassium carbonate (66 mmol)
-
Dichloromethane (B109758) (50 ml)
-
Chloroacetyl chloride (33 mmol)
-
Diethyl ether
-
Petroleum ether
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Thermometer
-
Calcium chloride drying tube
-
Addition funnel
-
Stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a dry three-necked flask equipped with a reflux condenser, thermometer, calcium chloride drying tube, and an addition funnel, add the corresponding substituted aniline (56 mmol) and potassium carbonate (66 mmol) to 50 ml of dichloromethane at room temperature.
-
Stir the mixture while adding chloroacetyl chloride (33 mmol) dropwise over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 ml of cold water.
-
Extract the aqueous solution with two 100 ml portions of dichloromethane.
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a diethyl ether/petroleum ether solvent mixture until a constant melting point is achieved.
General Procedure for the Synthesis of Alkyl Esters of 4-acetylaminobenzenethiosulfoacid
This protocol is based on the synthesis of S-alkyl 4-(acetylamino)benzenesulfonothioates.[2]
Materials:
-
Potassium salt of 4-acetylaminobenzenethiosulfoacid (0.043 mmol)
-
Alkylating reagent (e.g., methyl this compound, ethyl this compound) (0.036 mmol)
-
Acetone (B3395972) (30 ml)
-
Water (3 ml)
Equipment:
-
Reaction flask with a stirrer
-
Rotary evaporator
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
To a solution of the potassium salt of 4-acetylaminobenzenethiosulfoacid (0.043 mmol) in a mixture of acetone (30 ml) and water (3 ml) at 20 °C, add the alkylating reagent (0.036 mmol).
-
Stir the reaction mixture for 2 hours at 20 °C.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Filter the resulting residue, wash it with water, and then dry it.
-
Recrystallize the crude product from benzene to obtain the pure ester.
Characterization Methods
The synthesized compounds should be characterized using a combination of the following analytical techniques:
-
Melting Point: Determined using a standard melting point apparatus.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the synthesized molecules. Spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of novel this compound derivatives.
Caption: General workflow for synthesis and characterization.
Signaling Pathway: Inhibition of FGFR1 by a Novel Chloroacetamide Derivative
Certain novel chloroacetamide derivatives have been designed as irreversible inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in the progression of some cancers. The diagram below illustrates the signaling pathway affected by such an inhibitor.[4][5]
Caption: FGFR1 signaling pathway and its inhibition.
References
- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>N</i>-(substituted phenyl)-2-chloroacetamides: LSER and LFER study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 5. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Chloroacetate in Metabolic Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of chloroacetate, with a primary focus on its most studied derivative, dithis compound (B87207) (DCA), in the inhibition of key metabolic pathways. This compound serves as a critical tool for investigating cellular metabolism and holds potential as a therapeutic agent by reversing aberrant metabolic states characteristic of various diseases, including cancer. This document details the mechanisms of action, presents quantitative data on its effects, provides comprehensive experimental protocols, and visualizes the intricate molecular interactions and experimental workflows.
Introduction: this compound and Metabolic Reprogramming
Chloroacetic acids are chlorinated analogues of acetic acid. While monochloroacetic acid (MCA) and trichloroacetic acid (TCA) have their own toxicological profiles, dithis compound (DCA) has garnered significant attention as a metabolic regulator.[1][2][3] DCA is a small, water-soluble molecule that can readily enter cells and modulate the activity of key metabolic enzymes. Its primary mechanism of action involves the inhibition of pyruvate (B1213749) dehydrogenase kinases (PDKs), which leads to a shift from anaerobic glycolysis to aerobic respiration via the Krebs cycle and oxidative phosphorylation.[4][5] This guide will focus predominantly on the actions of DCA as it is the most extensively researched this compound in the context of metabolic inhibition.
The Warburg Effect: A Target for this compound
Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, or aerobic glycolysis. In this state, cancer cells preferentially metabolize glucose to lactate (B86563), even in the presence of sufficient oxygen to support oxidative phosphorylation.[5][6] This metabolic reprogramming is thought to provide a growth advantage to tumor cells.[4] Dithis compound has been investigated as a therapeutic agent due to its ability to reverse the Warburg effect.[7][8] By inhibiting PDK, DCA promotes the entry of pyruvate into the mitochondria, thereby coupling glycolysis to oxidative phosphorylation and reducing lactate production.[7][9]
Primary Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
The pyruvate dehydrogenase complex (PDC) is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[10] The activity of the PDC is regulated by reversible phosphorylation. Pyruvate dehydrogenase kinases (PDKs) inactivate the PDC by phosphorylating the E1α subunit, while pyruvate dehydrogenase phosphatases (PDPs) activate it through dephosphorylation.[10][11]
Dithis compound acts as a pyruvate analog and a pan-PDK inhibitor, targeting all four PDK isoforms (PDK1-4) with varying potency.[10][12] PDK2 is the most sensitive to DCA, while PDK3 is the most resistant.[10] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the PDC.[13] This leads to a sustained activation of the PDC, shunting pyruvate away from lactate production and towards the TCA cycle for oxidative phosphorylation.[9][13]
References
- 1. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and lipoperoxidative activity of trithis compound and dithis compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer drugs that target metabolism: Is dithis compound the new paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Glucose Metabolism of Cancer Cells with Dithis compound to Radiosensitize High-Grade Gliomas [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dithis compound affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the pentose phosphate pathway by dithis compound unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dcaguide.org [dcaguide.org]
- 11. Frontiers Publishing Partnerships | Comparison Between Dithis compound and Phenylbutyrate Treatment for Pyruvate Dehydrogenase Deficiency [frontierspartnerships.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Carbon-Chlorine Bond in Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the reactivity of the carbon-chlorine (C-Cl) bond in chloroacetate and its derivatives. This compound serves as a versatile building block in organic synthesis, largely due to the unique reactivity of this bond. Understanding the factors that govern its cleavage and substitution is critical for designing novel synthetic pathways and developing new chemical entities. This document details the core reaction mechanisms, presents quantitative kinetic data, outlines experimental protocols for studying its reactivity, and provides visual diagrams to illustrate key concepts.
Core Concepts of Carbon-Chlorine Bond Reactivity in this compound
The this compound molecule, and its corresponding esters like methyl this compound and ethyl this compound, are characterized by a carbon-halogen bond on the carbon atom alpha to a carbonyl group. This specific arrangement dictates the molecule's chemical behavior.
The C-Cl bond is polar, with the chlorine atom being more electronegative than the carbon atom. This creates a partial positive charge on the alpha-carbon, rendering it electrophilic and susceptible to attack by nucleophiles. The primary reaction mechanism for the C-Cl bond in this compound is nucleophilic substitution, typically proceeding via an SN2 (bimolecular nucleophilic substitution) pathway.[1]
Several factors influence the rate and outcome of these substitution reactions:
-
The Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.
-
The Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.
-
Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions.
-
Steric Hindrance: The relatively low steric hindrance around the electrophilic carbon in this compound allows for ready access by nucleophiles.
The presence of the adjacent carbonyl group also plays a role, though the reaction occurs at the alpha-carbon rather than the carbonyl carbon itself. This is distinct from nucleophilic acyl substitution, which involves attack at the carbonyl carbon.[2][3][4]
Key Nucleophilic Substitution Reactions
The electrophilic nature of the alpha-carbon in this compound allows it to react with a wide range of nucleophiles. These reactions are fundamental in various synthetic applications.
2.1 Hydrolysis The reaction of this compound with water or, more rapidly, with hydroxide (B78521) ions yields glycolic acid (hydroxyacetic acid). This hydrolysis is a critical consideration in aqueous reaction media and is a well-studied example of the C-Cl bond's reactivity.[5][6][7] Under strongly alkaline conditions, the hydrolysis of sodium this compound follows second-order kinetics.[5][6][7]
2.2 Reaction with Amines this compound and its esters readily react with amines. This reaction is a cornerstone for the synthesis of various amino acid derivatives and other nitrogen-containing compounds.[1] For instance, the reaction of methyl this compound with amines can lead to nucleophilic substitution at the chlorine atom, forming amino acid derivatives, or aminolysis of the ester group to form chloroacetamides, depending on the reaction conditions.[1]
2.3 Reaction with Other Nucleophiles The versatility of the C-Cl bond in this compound extends to reactions with a variety of other nucleophiles. A notable example is the reaction of sodium this compound with sodium nitrite, which is used in the preparation of nitromethane.[8]
Quantitative Reactivity Data
The following tables summarize key quantitative data related to the reactivity of the C-Cl bond in this compound derivatives.
Table 1: Kinetic Data for the Hydrolysis of Sodium this compound with Sodium Hydroxide [5][6][7]
| Temperature (°C) | Rate Coefficient (k) | Reaction Order | Activation Energy (Ea) (kJ/mol) |
| 45 - 85 | Varies with temperature | Second-order | 103 |
Data derived from studies on the hydrolysis of chloroacetic acid with NaOH under strong alkaline conditions where equal moles of sodium this compound and alkali are used.[5][6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the reactivity of the carbon-chlorine bond in this compound.
4.1 Protocol for Kinetic Analysis of this compound Hydrolysis
This protocol describes a method to determine the reaction kinetics of the hydrolysis of this compound with a base (e.g., NaOH).
-
Reagent Preparation:
-
Prepare standardized aqueous solutions of sodium this compound and sodium hydroxide of known concentrations.
-
-
Reaction Setup:
-
Initiation of Reaction:
-
Rapidly add the sodium hydroxide solution to the sodium this compound solution with vigorous stirring to ensure homogeneity. Start a timer immediately upon mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately, for example, by adding an excess of a standard acid to neutralize the remaining NaOH.
-
Determine the concentration of a reactant or product. For this hydrolysis, one can monitor the consumption of hydroxide ions by back-titration of the quenched aliquots.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
To determine the reaction order, test the data against the integrated rate laws (e.g., for a second-order reaction, a plot of 1/[reactant] vs. time should yield a straight line).[7]
-
The slope of the line will be the rate coefficient (k).
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.[6]
-
4.2 Protocol for Product Identification using GC-MS
This protocol outlines the general steps for identifying the products of a reaction involving this compound, for example, with a novel nucleophile.
-
Reaction and Work-up:
-
Perform the reaction under the desired conditions.
-
After the reaction is complete (as determined by a monitoring technique like TLC or LC-MS), quench the reaction if necessary.
-
Perform a liquid-liquid extraction to separate the organic products from the aqueous phase. Use an appropriate organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Sample Preparation for GC-MS:
-
Dissolve the crude product residue in a small amount of a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC-MS Analysis:
-
Inject the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the components of the mixture based on their boiling points and interactions with the column stationary phase.
-
As each component elutes from the GC column, it enters the Mass Spectrometer, where it is ionized and fragmented.
-
The mass spectrometer records the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.
-
-
Data Interpretation:
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify known compounds.
-
For unknown products, analyze the fragmentation patterns to deduce the structure of the molecule.
-
Visualizations of Mechanisms and Workflows
Diagram 1: General SN2 Reaction of this compound
Caption: SN2 nucleophilic substitution at the alpha-carbon of a this compound ester.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for determining reaction kinetics.
Diagram 3: Factors Influencing this compound Reactivity
Caption: Key factors that govern the reactivity of the C-Cl bond in this compound.
References
- 1. Understanding Methyl this compound: Comprehensive Guide [highmountainco.com]
- 2. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Nitromethane - Wikipedia [en.wikipedia.org]
Chloroacetic Acid: A Comprehensive Technical Guide to its Structure and Acidity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination of the structure and acidic properties of chloroacetic acid. The following sections present quantitative structural data, a thorough analysis of the factors governing its acidity, and a detailed experimental protocol for the determination of its acid dissociation constant (pKa).
Molecular Structure of Chloroacetic Acid
Chloroacetic acid (ClCH₂COOH) is a derivative of acetic acid where one of the alpha-hydrogen atoms is substituted by a chlorine atom. This substitution has a profound impact on the molecule's geometry and electronic distribution, which in turn governs its chemical reactivity and acidity.
Structural Parameters
The precise bond lengths and angles of chloroacetic acid have been determined through experimental techniques such as gas-phase electron diffraction and X-ray crystallography. For comparative purposes, the structural parameters of both acetic acid and chloroacetic acid are summarized in the table below.
| Parameter | Chloroacetic Acid | Acetic Acid |
| Bond Lengths (Å) | ||
| C=O | 1.213 | 1.214 |
| C-O | 1.363 | 1.361 |
| C-C | 1.517 | 1.516 |
| C-Cl | 1.778 | N/A |
| O-H | 0.972 | 0.971 |
| Cα-H | 1.096 | 1.096 |
| Bond Angles (°) | ||
| O=C-O | 125.8 | 125.2 |
| C-C-O | 111.5 | 111.8 |
| O=C-C | 122.7 | 123.0 |
| Cl-Cα-C | 112.1 | N/A |
| H-Cα-C | 109.5 | 109.5 |
| C-O-H | 106.5 | 106.5 |
Note: The structural parameters can vary slightly depending on the experimental method and the physical state of the sample (gas, liquid, or solid).
Acidity of Chloroacetic Acid
Chloroacetic acid is a significantly stronger acid than acetic acid. The acid dissociation constant (pKa) for chloroacetic acid is approximately 2.86, while the pKa of acetic acid is 4.76. This difference of almost two pKa units indicates that chloroacetic acid is about 100 times more acidic than acetic acid.
The enhanced acidity of chloroacetic acid is primarily attributed to the inductive effect of the chlorine atom.
The Inductive Effect
The chlorine atom is highly electronegative, meaning it has a strong tendency to attract electron density from neighboring atoms. This electron-withdrawing effect is transmitted through the sigma (σ) bonds of the molecule. The chlorine atom pulls electron density away from the α-carbon, which in turn pulls electron density from the carboxyl group.
This withdrawal of electron density has two key consequences that increase acidity:
-
Weakening of the O-H Bond: The inductive effect reduces the electron density around the oxygen atom of the hydroxyl group. This makes the O-H bond more polar and weaker, facilitating the release of the proton (H⁺).
-
Stabilization of the Conjugate Base: Upon deprotonation, chloroacetic acid forms the chloroacetate anion (ClCH₂COO⁻). The electron-withdrawing chlorine atom helps to disperse the negative charge over the entire anion. By delocalizing the negative charge, the inductive effect stabilizes the this compound anion, making its formation more favorable. A more stable conjugate base corresponds to a stronger acid.
The following diagram illustrates the dissociation of chloroacetic acid and the stabilization of the resulting this compound ion through the inductive effect.
Caption: Dissociation of chloroacetic acid and the inductive effect.
Experimental Determination of pKa
The pKa of chloroacetic acid can be accurately determined using potentiometric titration. This method involves titrating a solution of the weak acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added.
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa of chloroacetic acid by potentiometric titration.
Materials:
-
Chloroacetic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of chloroacetic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place a known volume of the chloroacetic acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Initial pH Measurement: Record the initial pH of the chloroacetic acid solution.
-
Titration: Begin adding the NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point Region: As the pH begins to change more rapidly, reduce the increment volume of NaOH added (e.g., to 0.1-0.2 mL) to obtain more data points around the equivalence point.
-
Completion of Titration: Continue adding the NaOH solution until the pH of the solution becomes basic and stabilizes.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this value is maximal.
-
The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
-
The following diagram illustrates the workflow for determining the pKa of chloroacetic acid using potentiometric titration.
Caption: Experimental workflow for pKa determination.
This technical guide provides a foundational understanding of the structural and acidic properties of chloroacetic acid, essential for professionals in research and drug development. The provided data and protocols offer a basis for further investigation and application of this important chemical compound.
Early Studies on the Discovery and Synthesis of Chloroacetic Acid: A Technical Guide
Introduction
Chloroacetic acid, a fundamental building block in organic synthesis, was first isolated and identified in the mid-19th century. This guide provides a detailed overview of the seminal studies that led to its discovery and the development of early synthetic methodologies. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into the foundational chemistry of this important compound.
The initial discovery of chloroacetic acid is credited to French chemist Félix LeBlanc, who in 1843 prepared an impure form by chlorinating acetic acid in the presence of sunlight. A pure form of the compound was subsequently isolated in 1857 by two chemists working independently: German chemist Reinhold Hoffmann, who improved upon LeBlanc's method by refluxing glacial acetic acid with chlorine in sunlight, and French chemist Charles Adolphe Wurtz, who synthesized it through the hydrolysis of chloroacetyl chloride. These pioneering efforts laid the groundwork for the industrial production and widespread application of chloroacetic acid.
Early Synthetic Methodologies
The 19th century saw the development of three primary routes for the synthesis of chloroacetic acid. These methods, while rudimentary by modern standards, were instrumental in making the compound available for further research and application.
Chlorination of Acetic Acid
This was the first successful method for synthesizing chloroacetic acid. The reaction involves the direct substitution of a hydrogen atom on the methyl group of acetic acid with a chlorine atom.
Reaction: CH₃COOH + Cl₂ → ClCH₂COOH + HCl
Initially, sunlight was used as a catalyst to initiate the reaction. Later research led to the discovery of more efficient catalysts, including iodine, phosphorus, sulfur, and acetic anhydride, which could promote the chlorination. While this method is still a significant industrial process, it can lead to the formation of di- and trichloroacetic acids as byproducts, which are challenging to separate via distillation.
Hydrolysis of Chloroacetyl Chloride
Developed by Charles Adolphe Wurtz in 1857, this method involves the reaction of chloroacetyl chloride with water to yield chloroacetic acid and hydrochloric acid.
Reaction: ClCH₂COCl + H₂O → ClCH₂COOH + HCl
This method provided a distinct synthetic route that avoided the co-production of other chlorinated acetic acids, yielding a purer product.
Hydrolysis of Trichloroethylene (B50587)
Although a later development, the hydrolysis of trichloroethylene became a significant industrial method in the late 19th and early 20th centuries. This process involves reacting trichloroethylene with water in the presence of a sulfuric acid catalyst.
Reaction: Cl₂C=CHCl + 2H₂O → ClCH₂COOH + 2HCl
This method is noted for producing a highly pure form of chloroacetic acid. However, the high cost of trichloroethylene and the large volume of hydrochloric acid generated as a byproduct have made it less economically favorable in modern times.
Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative data for chloroacetic acid.
| Property | Value |
| Molecular Formula | C₂H₃ClO₂ |
| Molar Mass | 94.50 g/mol |
| Appearance | Colorless-to-white crystalline solid |
| Melting Point | 61-63 °C |
| Boiling Point | 189 °C |
| Density | 1.58 g/cm³ |
| Solubility in Water | 85 g/100 mL at 25 °C |
| Acidity (pKa) | 2.87 |
Experimental Protocols
The following are generalized experimental protocols for the early synthesis methods based on available historical descriptions.
Protocol 1: Synthesis of Chloroacetic Acid by Chlorination of Acetic Acid (Hoffmann's Method)
-
Apparatus Setup: A reaction flask equipped with a reflux condenser and a gas inlet tube is required. The apparatus should be placed in direct sunlight or under a strong ultraviolet light source.
-
Reactants: Glacial acetic acid is placed in the reaction flask.
-
Reaction Initiation: Chlorine gas is bubbled through the acetic acid. The reaction is initiated and sustained by exposure to sunlight.
-
Reaction Conditions: The mixture is heated to reflux to ensure continuous reaction between the chlorine gas and acetic acid.
-
Purification: Upon completion of the reaction, the resulting mixture contains monochloroacetic acid, as well as unreacted acetic acid and dissolved hydrogen chloride. Dichloroacetic acid and trichloroacetic acid may also be present as impurities. The chloroacetic acid is then purified by fractional distillation.
Protocol 2: Synthesis of Chloroacetic Acid by Hydrolysis of Chloroacetyl Chloride (Wurtz's Method)
-
Apparatus Setup: A simple reaction flask is sufficient for this procedure.
-
Reactants: Chloroacetyl chloride is carefully added to water.
-
Reaction: The hydrolysis reaction proceeds readily.
-
Purification: The resulting solution contains chloroacetic acid and hydrochloric acid. The chloroacetic acid can be isolated by distillation or crystallization.
Synthesis Pathways Diagram
The following diagram illustrates the logical relationships between the reactants and products in the early synthesis methods of chloroacetic acid.
An In-depth Technical Guide to the Solubility of Chloroacetate Salts in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium, potassium, and lithium chloroacetate salts in common organic solvents. The document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical industry, where understanding solubility is critical for formulation, synthesis, and drug delivery.
Introduction to this compound Salts
Chloroacetic acid and its salts are important intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals and herbicides.[1][2] The solubility of these salts in various solvents is a fundamental physical property that dictates their application in organic synthesis, purification processes like crystallization, and the formulation of commercial products. This guide focuses on the sodium, potassium, and lithium salts of chloroacetic acid and their solubility in key organic solvents: ethanol (B145695), methanol, acetone (B3395972), and dimethylformamide (DMF).
Principles of Solubility of Ionic Compounds in Organic Solvents
The solubility of ionic compounds, such as this compound salts, in organic solvents is governed by the principle of "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3] The polarity of a solvent is a critical factor, and it is influenced by the presence of polar bonds and the overall molecular geometry.[3]
Organic solvents can be broadly classified based on their polarity and their ability to form hydrogen bonds. Protic solvents, like ethanol and methanol, can donate hydrogen bonds, which can be crucial for solvating anions. Aprotic polar solvents, such as acetone and DMF, possess significant dipole moments but do not have acidic protons to donate for hydrogen bonding. The solubility of a salt in a particular organic solvent depends on a delicate balance between the lattice energy of the salt and the solvation energy of its ions by the solvent molecules.
Solubility Data of this compound Salts
Quantitative solubility data for this compound salts in organic solvents is not extensively available in publicly accessible literature. The following tables summarize the available qualitative and quantitative information.
Table 1: Solubility of Sodium this compound (CH₂ClCOONa)
| Solvent | Formula | Solubility | Temperature (°C) | Citation |
| Water | H₂O | 85 g / 100 mL | 20 | [4] |
| 440 g / L | 20 | [5] | ||
| Ethanol | C₂H₅OH | Soluble | Not Specified | [2] |
| Methanol | CH₃OH | Slightly Soluble | Not Specified | |
| Acetone | C₃H₆O | Insoluble | Not Specified | |
| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - | |
| Chloroform | CHCl₃ | Soluble | Not Specified | [2] |
| Ether | (C₂H₅)₂O | Soluble | Not Specified | [2] |
| Benzene | C₆H₆ | Soluble | Not Specified | [2] |
Table 2: Solubility of Potassium this compound (CH₂ClCOOK)
| Solvent | Formula | Solubility | Temperature (°C) | Citation |
| Water | H₂O | Data Not Available | - | |
| Ethanol | C₂H₅OH | Data Not Available | - | |
| Methanol | CH₃OH | Data Not Available | - | |
| Acetone | C₃H₆O | Data Not Available | - | |
| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - |
Table 3: Solubility of Lithium this compound (CH₂ClCOOLi)
| Solvent | Formula | Solubility | Temperature (°C) | Citation |
| Water | H₂O | Data Not Available | - | |
| Ethanol | C₂H₅OH | Data Not Available | - | |
| Methanol | CH₃OH | Data Not Available | - | |
| Acetone | C₃H₆O | Data Not Available | - | |
| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - |
Note: The lack of specific quantitative data for many of these salt-solvent systems highlights a significant gap in the chemical literature.
Experimental Protocols for Solubility Determination
Several robust methods are employed to determine the solubility of salts in organic solvents. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Two common and reliable methods are the Equilibrium Concentration Method and the Synthetic (Laser Monitoring) Method.
Equilibrium Concentration Method
This is a classical and widely used technique for solubility measurement.[1][6]
Principle: An excess amount of the salt is added to the solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved salt in the supernatant is then determined analytically.
Detailed Protocol:
-
Sample Preparation:
-
Place a known volume of the desired organic solvent into a thermostatted vessel equipped with a magnetic stirrer.
-
Add an excess amount of the this compound salt to the solvent to create a saturated solution with undissolved solid present.
-
Seal the vessel to prevent solvent evaporation.
-
-
Equilibration:
-
Stir the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. The equilibration time should be determined experimentally by analyzing samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved salt remains constant.[1][6]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.
-
Immediately filter the sample through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
-
Concentration Analysis:
-
The concentration of the this compound salt in the filtrate can be determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method.[1][6] A calibration curve is first prepared using standard solutions of the this compound salt. The filtered sample is then appropriately diluted and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.
-
Gravimetric Analysis: A known volume or mass of the filtered saturated solution is taken, and the solvent is carefully evaporated. The mass of the remaining dry salt is then measured. This method is simpler but may be less accurate for very low solubilities.
-
Titration: If the this compound ion can be reliably titrated, this method can be employed.
-
-
Synthetic Method (Laser Monitoring Technique)
This dynamic method involves observing the dissolution of a solid in a solvent as the temperature is changed.[7]
Principle: A mixture of the salt and solvent of a known composition is heated slowly until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific composition.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound salt and the organic solvent into a sealed vessel.
-
-
Heating and Observation:
-
The vessel is placed in a programmable thermostat bath and heated at a slow, controlled rate (e.g., 0.1-0.5 °C/min).
-
A laser beam is passed through the sample, and the light transmission is monitored by a detector.
-
While undissolved solid is present, the light will be scattered, and the transmission will be low.
-
-
Determination of Saturation Temperature:
-
As the temperature increases, the salt dissolves, and the light transmission increases.
-
The temperature at which the light transmission reaches a maximum and constant value corresponds to the complete dissolution of the salt. This temperature is recorded as the solubility temperature for that specific concentration.
-
-
Data Collection:
-
By repeating this procedure with different salt-solvent compositions, a solubility curve as a function of temperature can be constructed.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for the Equilibrium Concentration Method.
Caption: Workflow for the Synthetic (Laser Monitoring) Method.
Signaling Pathways
A direct link between the solubility of this compound salts and specific cellular signaling pathways has not been established in the reviewed literature. The solubility of these salts is a physicochemical property that primarily influences their behavior in solution and their bioavailability.
However, in the context of drug development, the this compound moiety can be part of a larger drug molecule. The overall solubility of such a drug would be critical for its absorption, distribution, metabolism, and excretion (ADME) properties. Once the drug reaches its target site, it may then interact with and modulate specific signaling pathways. For instance, if a this compound-containing drug is designed to inhibit a particular enzyme, its ability to reach that enzyme in sufficient concentration (which is dependent on its solubility) will determine its efficacy in blocking the associated signaling cascade.
The logical relationship can be visualized as follows:
Caption: Logical relationship between solubility and signaling pathway modulation.
Conclusion
This technical guide has summarized the available information on the solubility of sodium, potassium, and lithium this compound in key organic solvents. A significant finding is the scarcity of quantitative solubility data for these compounds, presenting an opportunity for further research. Detailed experimental protocols for accurately determining solubility have been provided to aid researchers in filling these knowledge gaps. While a direct link to signaling pathways is not apparent, the fundamental importance of solubility in the broader context of drug action has been highlighted. The provided workflows and diagrams offer a clear visual representation of the concepts and methodologies discussed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium this compound - Wikipedia [en.wikipedia.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Sodium this compound | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Halogenated Hand on the Glycolytic Switch: A Technical History of Chloroacetate in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since its initial synthesis in the mid-19th century, monochloroacetic acid (MCA), a simple halogenated carboxylic acid, has become an invaluable tool in the arsenal (B13267) of biochemists.[1][2] Its utility stems from its potent ability to act as a metabolic inhibitor, providing researchers with a chemical scalpel to dissect the intricate network of metabolic pathways. This technical guide delves into the history of chloroacetate's use in biochemical research, with a particular focus on its pivotal role in elucidating the mechanisms of glycolysis and its contemporary applications in cancer metabolism research. We will explore its mechanism of action, provide quantitative data on its inhibitory effects, and detail key experimental protocols for its use.
A Historical Perspective: Unraveling Glycolysis
The early 20th century was a golden age for the study of intermediary metabolism, with scientific giants like Gustav Embden, Otto Meyerhof, and Jakub Parnas laying the groundwork for our understanding of glycolysis, the central pathway for glucose breakdown.[3][4][5][6][7][8][9] It was within this fervent period of discovery that haloacetates, including iodoacetate and this compound, emerged as critical chemical probes. While the exact first use of monothis compound is not definitively documented in readily available literature, the work of these pioneers on muscle extracts and yeast fermentation heavily relied on the use of such inhibitors to arrest specific enzymatic steps and identify metabolic intermediates.
These early researchers demonstrated that iodoacetate and this compound potently inhibited the production of lactate (B86563) from glucose, pointing to a sensitive step in the glycolytic pathway.[3][8] This inhibitory action was later pinpointed to the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial catalyst in the glycolytic sequence.[10][11] This discovery was instrumental in piecing together the individual reactions of what is now known as the Embden-Meyerhof-Parnas pathway.
Mechanism of Action: Cysteine Alkylation
The inhibitory effect of monothis compound is rooted in its reactivity as an alkylating agent.[12][13] The electron-withdrawing chlorine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. Within the cellular milieu, the primary targets for this alkylation are the sulfhydryl groups of cysteine residues in proteins.[12][13]
In the context of glycolysis, the active site of GAPDH contains a critical cysteine residue. This compound irreversibly binds to this cysteine, forming a covalent thioether bond.[14][15][16] This modification of the active site renders the enzyme catalytically inactive, thereby blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate and halting the glycolytic flux.[10][11]
Quantitative Data on this compound Inhibition
The potency of monothis compound as an enzyme inhibitor can be quantified through various parameters. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Enzyme | Inhibitor | Parameter | Value | Organism/System | Reference |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Monothis compound (MCA) | Effective Inhibitory Concentration | 1 mM | Isolated perfused rat liver | [11] |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Monothis compound (MCA) | Reduction in Activity | to 19% of control | Liver of rats exposed to MCA | [11] |
| Pyruvate Dehydrogenase Kinase | Monothis compound | 50% Inhibition Concentration | ~100 µM | Pig heart | [12] |
Note: Specific IC50 and Ki values for monothis compound inhibition of GAPDH are not consistently reported in the readily available literature. The provided data reflects effective concentrations used in published studies.
Experimental Protocols
Protocol 1: Determination of the IC50 of Monothis compound for GAPDH Inhibition
This protocol outlines a general procedure to determine the IC50 value of monothis compound for the inhibition of GAPDH activity.
Materials:
-
Purified GAPDH enzyme
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Monochloroacetic acid (MCA)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM sodium arsenate and 5 mM EDTA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate
Procedure:
-
Prepare a serial dilution of monothis compound: Prepare a stock solution of MCA in the assay buffer. Perform a serial dilution to obtain a range of concentrations to be tested (e.g., from 1 µM to 10 mM).
-
Prepare the reaction mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NAD+, and a fixed concentration of G3P.
-
Pre-incubation with inhibitor: Add the different concentrations of MCA to the respective wells. Include a control well with no inhibitor. Allow the enzyme to pre-incubate with the inhibitor for a specific time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction: Start the enzymatic reaction by adding a fixed amount of purified GAPDH to each well.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial reaction rates: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Data analysis:
-
Calculate the percentage of inhibition for each MCA concentration relative to the control (no inhibitor) using the formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor)).
-
Plot the percentage of inhibition against the logarithm of the MCA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of MCA that produces 50% inhibition.[17][18][19][20]
-
Protocol 2: Analysis of Metabolic Flux in Cancer Cells Using ¹³C-Labeled Glucose and this compound
This protocol provides a framework for investigating the effect of this compound on the metabolic flux of glucose in cancer cells using stable isotope tracing.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
[U-¹³C]-glucose (uniformly labeled with ¹³C)
-
Monochloroacetic acid (MCA)
-
Cell lysis buffer
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis
-
Software for metabolic flux analysis (MFA)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells to the desired confluency.
-
Replace the standard culture medium with a medium containing [U-¹³C]-glucose as the sole glucose source.
-
Treat one set of cells with a predetermined concentration of MCA (based on previous toxicity or IC50 assays). Maintain an untreated control group.
-
Incubate the cells for a sufficient period to achieve isotopic steady state (typically 24-48 hours).[21][22][23][24][25]
-
-
Metabolite Extraction:
-
Harvest the cells and quench their metabolism rapidly (e.g., by washing with ice-cold saline).
-
Extract the intracellular metabolites using a suitable extraction solvent (e.g., cold 80% methanol).
-
Separate the extract from the cell debris by centrifugation.
-
-
Metabolite Analysis:
-
Analyze the isotopic labeling patterns of key metabolites (e.g., lactate, pyruvate, TCA cycle intermediates) in the cell extracts using GC-MS or LC-MS.
-
-
Metabolic Flux Analysis (MFA):
-
Use a computational model of the central carbon metabolism to fit the measured isotopic labeling data.
-
The MFA software will then calculate the intracellular metabolic fluxes, providing a quantitative map of how glucose is being utilized in both control and MCA-treated cells.
-
This analysis will reveal the impact of GAPDH inhibition by this compound on glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.[21][22][23][24][25]
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms discussed.
Caption: Inhibition of Glycolysis by Monothis compound at GAPDH.
Caption: Experimental Workflow for Determining the IC50 of this compound.
Conclusion
Monothis compound has a rich history in biochemical research, evolving from a tool to delineate the steps of glycolysis to a contemporary agent for probing the metabolic vulnerabilities of cancer cells. Its well-defined mechanism of action as an alkylating agent that irreversibly inhibits GAPDH makes it a reliable and potent metabolic inhibitor. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their own investigations, continuing the legacy of this simple yet powerful molecule in advancing our understanding of cellular metabolism.
References
- 1. History of Monochloroacetic Acid -C5 Petroleum Resin,C5 Hydrocarbon Resin,C5/C9 Petroleum Resin,C9/C5 Hydrocarbon Resin, MTHPA,MHHPA,Credrez [chloroacetic-acid.com]
- 2. Chloroacetic acid - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Gustav Georg Embden | Biochemist, Enzymologist, Metabolism | Britannica [britannica.com]
- 5. Gustav Georg Embden - Kids | Britannica Kids | Homework Help [kids.britannica.com]
- 6. kids.britannica.com [kids.britannica.com]
- 7. Otto Meyerhof | Nobel Prize, Glycolysis & Metabolism | Britannica [britannica.com]
- 8. encyclopedia.com [encyclopedia.com]
- 9. PPT - Gustav Embden , Otto Meyerhof and Jakub Parnas PowerPoint Presentation - ID:3068140 [slideserve.com]
- 10. researchgate.net [researchgate.net]
- 11. Monochloroacetic acid inhibits liver gluconeogenesis by inactivating glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. courses.edx.org [courses.edx.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 25. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cysteine Residue Alkylation in Proteomics Using Chloroacetate
Introduction
In bottom-up proteomics, the alkylation of cysteine residues is a critical step in sample preparation. Following the reduction of disulfide bonds, the resulting free sulfhydryl groups (-SH) of cysteine residues are highly reactive and prone to re-oxidation, which can interfere with enzymatic digestion and subsequent mass spectrometry (MS) analysis. Alkylation introduces a permanent cap on these thiol groups, preventing the reformation of disulfide bridges and ensuring consistent peptide identification.[1]
Chloroacetate, in the form of 2-chloroacetamide (B119443) (CAA), is a commonly used alkylating agent for this purpose. It reacts with the nucleophilic thiol group of cysteine to form a stable S-carboxyamidomethyl-cysteine adduct.[2] While iodoacetamide (B48618) (IAA) has traditionally been the most common choice, chloroacetamide has gained favor in many workflows due to its distinct reactivity profile. Some studies suggest that chloroacetamide is superior in terms of the number of identified peptides and a reduction in certain undesirable off-site reactions.[3] However, it is also associated with an increased potential for methionine oxidation compared to iodoacetamide.[4] The choice of alkylating agent is therefore a critical parameter that can influence the outcome of a proteomics experiment.
Data Presentation: Comparison of Alkylating Agents
The selection of an alkylating agent involves a trade-off between reaction efficiency, specificity, and the introduction of artifacts. The following tables summarize quantitative data comparing chloroacetamide (CAA) with the more traditional iodoacetamide (IAA).
Table 1: Cysteine Alkylation Efficiency
| Alkylating Agent | Reducing Agent | Method | Cysteine Alkylation Efficiency (%) | Reference |
| Chloroacetamide (CAA) | TCEP | In-solution | 97.01 | [5] |
| Iodoacetamide (IAA) | DTT | In-solution | 99.84 | [5] |
Note: Alkylation efficiency is generally high for most common reagents under optimized conditions.
Table 2: Comparison of Off-Target Modifications
| Alkylating Agent | Off-Target Modification | Extent of Modification | Reference |
| Chloroacetamide (CAA) | Methionine Oxidation | Up to 40% of all Met-containing peptides | [4] |
| Iodoacetamide (IAA) | Methionine Oxidation | 2-5% of all Met-containing peptides | [4] |
| Iodoacetamide (IAA) | Methionine Carbamidomethylation | Can affect up to 80% of Met-containing peptides | [3] |
Mandatory Visualizations
Chemical Reaction of Cysteine Alkylation by this compound
Caption: S-alkylation of a cysteine residue with 2-chloroacetamide (CAA).
Standard Proteomics Workflow
Caption: Overview of a standard bottom-up proteomics workflow.
Redox Signaling Pathway: The Keap1-Nrf2 System
Caption: Alkylation of cysteines is used to study redox-sensitive pathways like Keap1-Nrf2.
Experimental Protocols
The following are detailed protocols for the alkylation of cysteine residues using chloroacetamide in proteomics workflows.
Protocol 1: In-Solution Reduction and Alkylation
This protocol is suitable for purified protein solutions or total cell lysates.
Materials:
-
Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent Stock: 500 mM TCEP (Tris(2-carboxyethyl)phosphine), neutral pH
-
Alkylation Agent Stock: 400 mM 2-chloroacetamide (CAA) in water. Note: Prepare fresh before use and protect from light.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0
-
Sequencing Grade Modified Trypsin
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample (e.g., 100 µg) in 100 µL of Denaturation Buffer. Ensure complete solubilization.
-
-
Reduction:
-
Add the 500 mM TCEP stock solution to the protein sample to a final concentration of 5 mM (e.g., add 1 µL to the 100 µL sample).
-
Incubate for 30 minutes at 37°C to reduce all disulfide bonds.
-
-
Alkylation:
-
Allow the sample to cool to room temperature.
-
Add the freshly prepared 400 mM CAA stock solution to a final concentration of 20 mM (e.g., add 5 µL to the ~101 µL sample).
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
-
Sample Preparation for Digestion:
-
Dilute the sample at least 8-fold with Digestion Buffer to reduce the urea concentration to below 1 M. This is critical for trypsin activity.
-
-
Enzymatic Digestion:
-
Add trypsin to the protein mixture at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Quenching and Acidification:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Desalting:
-
Proceed with peptide desalting using a C18 StageTip or other solid-phase extraction method prior to LC-MS/MS analysis.
-
Protocol 2: In-Gel Reduction and Alkylation
This protocol is for proteins that have been separated by SDS-PAGE.
Materials:
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (AmBic)
-
Dehydration Solution: 100% Acetonitrile (ACN)
-
Reduction and Alkylation Solution: 10 mM TCEP and 40 mM CAA in water. Note: Prepare this combined solution fresh before use.
-
Sequencing Grade Modified Trypsin in 50 mM AmBic
Procedure:
-
Gel Band Excision:
-
Excise the protein band(s) of interest from the Coomassie-stained gel using a clean scalpel. Cut the band into small pieces (~1x1 mm).
-
-
Destaining and Dehydration:
-
Transfer the gel pieces to a microfuge tube.
-
Add enough Destaining Solution to cover the gel pieces. Incubate for 15 minutes at room temperature with shaking. Remove and discard the solution.
-
Add 100% ACN to dehydrate the gel pieces. Incubate for 5 minutes until the gel pieces turn opaque white. Remove and discard the ACN.
-
Repeat the destaining and dehydration steps until the gel pieces are clear.
-
-
Simultaneous Reduction and Alkylation:
-
Add the fresh Reduction and Alkylation Solution (10 mM TCEP, 40 mM CAA) to the dehydrated gel pieces, ensuring they are fully submerged.
-
Incubate at 70°C for 5 minutes.
-
Remove and discard the solution.
-
-
Washing:
-
Wash the gel pieces by adding Destaining Solution and incubating for 15 minutes.
-
Dehydrate the gel pieces again with 100% ACN. Remove all liquid and dry the gel pieces in a vacuum centrifuge for 5-10 minutes.
-
-
In-Gel Digestion:
-
Rehydrate the dry gel pieces in a minimal volume of trypsin solution (e.g., 4 ng/µL in 50 mM AmBic) on ice for 30-45 minutes.
-
Add enough 50 mM AmBic to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract peptides from the gel pieces using a series of incubations with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid, followed by 100% ACN).
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Desalting:
-
Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid) and desalt using a C18 StageTip before analysis.
-
References
- 1. Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods to monitor classical protein-tyrosine phosphatase oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phenoxy Herbicides Using Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenoxy herbicides, such as 2,4-D and MCPA, utilizing sodium chloroacetate. The synthesis is based on the Williamson ether synthesis, a robust method for forming ethers from an organohalide and an alkoxide.
Introduction
Phenoxy herbicides are a class of systemic herbicides used to control broadleaf weeds. Their synthesis typically involves the reaction of a substituted phenol (B47542) with an alpha-haloacetate, most commonly sodium this compound or chloroacetic acid. The resulting phenoxyacetic acid derivatives mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. Sodium this compound serves as a key reagent in this process, providing the acetate (B1210297) moiety that is crucial for the herbicidal activity.
General Synthesis Pathway
The core of the synthesis is a nucleophilic substitution reaction (SN2) where a phenoxide ion attacks the electrophilic carbon of sodium this compound, displacing the chloride ion. The general reaction is as follows:
Ar-OH + NaOH → Ar-O⁻Na⁺ + H₂O Ar-O⁻Na⁺ + ClCH₂COONa → Ar-OCH₂COONa + NaCl Ar-OCH₂COONa + H⁺ → Ar-OCH₂COOH + Na⁺
Where 'Ar' represents a substituted aromatic ring.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol outlines the synthesis of 2,4-D from 2,4-dichlorophenol (B122985) and chloroacetic acid, which is first converted to sodium this compound in situ.
Materials:
-
2,4-Dichlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Preparation of Sodium this compound Solution: In a reaction vessel, dissolve chloroacetic acid in an aqueous solution of sodium hydroxide with stirring. The reaction is exothermic and should be cooled to maintain the temperature.
-
Formation of Sodium 2,4-Dichlorophenoxide: In a separate vessel, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide to form the sodium 2,4-dichlorophenoxide salt.
-
Condensation Reaction: Add the sodium this compound solution to the sodium 2,4-dichlorophenoxide solution. Heat the mixture to 80-85°C and maintain this temperature with continuous stirring for several hours to facilitate the condensation reaction.
-
Hydrolysis and Acidification: After the reaction is complete, cool the mixture. If necessary, add additional sodium hydroxide to hydrolyze any remaining this compound. Subsequently, acidify the reaction mixture with hydrochloric acid to a pH of approximately 4.[1] This will precipitate the 2,4-dichlorophenoxyacetic acid.
-
Isolation and Purification: Cool the mixture in an ice-water bath to maximize precipitation.[1] Collect the solid product by filtration, wash with cold water to remove inorganic salts and impurities, and dry the purified 2,4-D.
Protocol 2: Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)
This protocol describes the synthesis of MCPA from 2-methyl-4-chlorophenol and sodium this compound.
Materials:
-
2-Methyl-4-chlorophenol (or o-cresol (B1677501) for a two-step synthesis involving chlorination)
-
Sodium this compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of Sodium 2-Methyl-4-chlorophenoxide: Dissolve 2-methyl-4-chlorophenol in an aqueous solution of sodium hydroxide in a molar ratio of approximately 1:1 to form the corresponding sodium salt.[2]
-
Etherification Reaction: Add sodium this compound to the phenoxide solution. A slight molar excess of sodium this compound (e.g., 1:1.08 ratio of phenoxide to this compound) can be used.[3] Heat the reaction mixture to a temperature range of 125-140°C and maintain for 8-10 hours with stirring to drive the etherification.[2]
-
Acidification: After the reaction is complete, cool the mixture and acidify with hydrochloric acid. This will precipitate the MCPA.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product. The yield of MCPA is typically high, often exceeding 95%.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis protocols for phenoxy herbicides.
| Herbicide | Precursors | Molar Ratio (Phenol:this compound) | Reaction Temperature (°C) | Reaction Time (hours) | Yield | Purity | Reference |
| 2,4-D | 2,4-Dichlorophenol, Chloroacetic Acid | Not Specified | 80-85 | Not Specified | >97% | >98% | CN109776301B |
| 2,4-D (from Phenoxyacetic acid) | Phenoxyacetic acid, Chlorine | Not Specified | 75 | 0.5 | 98% | 99.7% | [1] |
| MCPA | o-Cresol, Sodium this compound | 1:1.08 | 125-140 | 8-10 | >95% | >97% | [2][4] |
| 4-Chlorophenoxyacetic Acid | 4-Chlorophenol, Chloroacetic Acid | Not Specified | 100 (boiling water bath) | 0.5 | Not Specified | Not Specified | [5] |
Visualizations
Experimental Workflow for Phenoxy Herbicide Synthesis
The following diagram illustrates the general workflow for the synthesis of phenoxy herbicides using sodium this compound.
Caption: General workflow for phenoxy herbicide synthesis.
Signaling Pathway of Auxin-Mimicking Herbicides
Phenoxy herbicides act as synthetic auxins. The diagram below illustrates the molecular mechanism of auxin action, which these herbicides mimic to induce their phytotoxic effects.
References
- 1. Method for preparing 2,4-dichlorophenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Application Notes and Protocols: Chloroacetate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetic acid (CAA) and its derivatives, such as sodium chloroacetate (SMCA) and this compound esters (e.g., ethyl this compound), are fundamental building blocks in the pharmaceutical industry.[1][2] Their utility stems from the presence of two reactive functional groups: a carboxylic acid (or its salt/ester) and a highly reactive carbon-chlorine bond. This bifunctionality makes them ideal reagents for introducing a carboxymethyl or an alkoxycarbonylmethyl group into a target molecule through alkylation reactions.[3][4] Chloroacetates are key intermediates in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), amino acids, and vitamins.[2][5]
The primary reaction mechanism involves the nucleophilic substitution of the chlorine atom, which is activated by the adjacent carbonyl group. This facilitates reactions with a variety of nucleophiles, including amines (N-alkylation), alcohols or phenols (O-alkylation), and thiols (S-alkylation), making it a cornerstone of medicinal chemistry and process development.[4][6]
Key Applications in API Synthesis
This compound derivatives are integral to the manufacturing of numerous pharmaceuticals. Their application can be broadly categorized into several key synthetic transformations:
-
N-Alkylation: This is one of the most common applications, used to introduce an acetic acid or ester moiety onto a nitrogen atom. This reaction is fundamental in the synthesis of amino acids and for modifying nitrogen-containing heterocyclic compounds.[6][7] A prime example is the industrial synthesis of Glycine (B1666218) , an essential amino acid, which is produced through the reaction of chloroacetic acid with ammonia (B1221849).[8][9]
-
O-Alkylation: Used to form ether linkages, this reaction is crucial in the synthesis of APIs like the NSAID Ibuprofen . Phenolic precursors are often alkylated using this compound derivatives.
-
Esterification & Subsequent Reactions: Chloroacetic acid is frequently converted to its esters, such as ethyl this compound or methyl this compound.[10] These esters are less corrosive and have different solubility profiles, making them easier to handle in certain reaction conditions. They are potent alkylating agents themselves and are used in syntheses such as that of the NSAID Diclofenac .[2]
-
Synthesis of Heterocycles: The reactivity of chloroacetates makes them valuable in cyclization reactions to form various heterocyclic rings, which are common scaffolds in modern pharmaceuticals.
-
Excipient Manufacturing: Beyond APIs, sodium this compound is a primary raw material for producing carboxymethyl cellulose (B213188) (CMC), a ubiquitous and critical excipient used as a thickener, stabilizer, and emulsifier in many pharmaceutical formulations.[2][3][11]
The following table provides examples of APIs synthesized using this compound intermediates.
| API | Therapeutic Class | Role of this compound | Reference |
| Glycine | Amino Acid | Primary starting material (alkylation of ammonia) | [2][8] |
| Ibuprofen | NSAID | Intermediate for building the propionic acid side chain | [2] |
| Diclofenac | NSAID | Intermediate for forming the phenylacetic acid moiety | [2] |
| Synthetic Caffeine | Stimulant | Building block in the synthesis pathway | [2] |
| Vitamin B6 | Vitamin | Intermediate in the synthetic route | [2] |
| Dimethoate | Pesticide (API) | Key intermediate | [2] |
Quantitative Data from Synthetic Applications
The efficiency of reactions involving chloroacetates is highly dependent on the specific substrates and conditions employed. The following tables summarize quantitative data for key transformations.
Table 1: N-Alkylation of 4-Nitroimidazole with Ethyl Bromo/Chloroacetate Analogs (Data adapted from protocols for electronically analogous nitroimidazoles, which are highly relevant for dichlorinated imidazoles due to similar electron-withdrawing effects)
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 | [12] |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 | [12] |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 | [12] |
Table 2: Synthesis of this compound Esters via Esterification
| Product | Catalyst | Water-carrying Agent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl this compound | H₂SO₄ | Toluene (in Dean-Stark) | 4 | 57 | [13] |
| Isopropyl this compound | Zinc Methanesulfonate | Cyclohexane | 2.5 | 96.2 | [14] |
Table 3: Synthesis of Glycine from Chloroacetic Acid
| Method | Key Reagents | Yield (%) | Purity (%) | Reference |
| Classical Ammonolysis | Chloroacetic acid, large excess NH₃ | 72-74 | >99 (after purification) | [9] |
| Two-Step in Methanol (B129727) | Chloroacetic acid, NH₃, Urotropine | 92.9 | 99.7 | [15] |
Experimental Protocols
Protocol 1: General N-Alkylation of an Imidazole (B134444) Derivative
This protocol describes a general procedure for the N-alkylation of a substituted imidazole using an alkylating agent like ethyl this compound. The reduced nucleophilicity of imidazoles with electron-withdrawing groups often necessitates a base.[12]
Materials:
-
Substituted imidazole (e.g., 4,5-dichloroimidazole) (1.0 equiv, 7.87 mmol)
-
Ethyl this compound (2.0 equiv, 15.74 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.1 equiv, 8.7 mmol)
-
Acetonitrile (B52724) (CH₃CN), anhydrous (30 mL)
-
Ethyl acetate (B1210297), water, brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the substituted imidazole (7.87 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask, add anhydrous potassium carbonate (8.7 mmol).
-
Stir the resulting suspension at room temperature for 15 minutes to ensure deprotonation of the imidazole.
-
Add ethyl this compound (15.74 mmol) dropwise to the reaction mixture using a syringe.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, filter the reaction mixture to remove inorganic salts and evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure N-alkylated product.[12]
Caption: Experimental workflow for N-alkylation of an imidazole.
Protocol 2: Synthesis of Ethyl this compound via Fischer Esterification
This protocol details the synthesis of ethyl this compound from chloroacetic acid and ethanol (B145695) using an acid catalyst, a classic Fischer esterification.[10][13]
Materials:
-
Chloroacetic acid (94.5 g, 1.0 mol)
-
Ethanol (96%), containing 5% v/v concentrated sulfuric acid (approx. 150 mL)
-
Toluene (for Dean-Stark, optional) or reflux setup
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice-cold distilled water
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine chloroacetic acid (94.5 g) and the ethanol/sulfuric acid solution (150 mL). Ethanol is used in excess.[10]
-
Heat the mixture to reflux using a heating mantle. The temperature should be around 78-80°C.[10]
-
Maintain the reflux for 4 hours. The reaction is an equilibrium, and driving off water (e.g., with a Dean-Stark trap filled with toluene) can improve the yield, though simple reflux is also effective.[10][13]
-
After 4 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully transfer the cooled mixture to a separatory funnel.
-
Neutralize the excess acid by washing the mixture twice with a saturated sodium bicarbonate solution until effervescence ceases. Vent the funnel frequently.
-
Wash the organic layer with ice-cold distilled water (2 x 100 mL) to remove any remaining salts and ethanol.[10] The ethyl this compound layer is the bottom layer.
-
Separate the organic layer and dry it over anhydrous calcium chloride.[13]
-
Filter off the drying agent and purify the liquid by fractional distillation, collecting the fraction that boils between 140-145°C to obtain pure ethyl this compound.[13]
Protocol 3: Synthesis of Glycine
This protocol is adapted from the well-established method of reacting chloroacetic acid with a large excess of aqueous ammonia.[8][9]
Materials:
-
Chloroacetic acid (189 g, 2.0 mol)
-
Aqueous ammonia (sp. gr. 0.90, ~28-30% NH₃) (8 L, approx. 120 mol)
-
Methanol
-
Activated charcoal
Procedure:
-
In a large fume hood, place 8 liters of aqueous ammonia into a 12 L round-bottom flask equipped with a mechanical stirrer.
-
Gradually add the chloroacetic acid (189 g) to the stirred ammonia solution. The addition should be slow to control the exothermic reaction.
-
Once the addition is complete, continue stirring until all the chloroacetic acid has dissolved.
-
Stopper the flask and let it stand at room temperature for 48 hours.
-
Concentrate the resulting colorless or faintly yellow solution on a water bath under reduced pressure to a final volume of about 200-300 mL. This step removes excess ammonia and water, leaving a concentrated solution of glycine and ammonium (B1175870) chloride.[8]
-
Transfer the concentrated solution to a beaker and add approximately 500 mL of methanol to precipitate the glycine. Ammonium chloride is more soluble in methanol and will largely remain in solution.
-
Cool the mixture in an ice bath for 1-2 hours to maximize glycine precipitation.
-
Collect the crude glycine crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
For recrystallization, dissolve the crude glycine in the minimum amount of hot water, add a small amount of activated charcoal, boil for a few minutes, and filter hot.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to crystallize the pure glycine.
-
Filter the pure crystals, wash with a small amount of cold methanol, and dry in an oven at 60-80°C.
Reaction Pathway Visualizations
Caption: General pathway for N-alkylation using ethyl this compound.
Caption: Synthesis pathway of Glycine from Chloroacetic Acid.
References
- 1. High Quality Chloroacetic Acid: An Important Organic Chemical Intermediate Manufacturer, Factory | Anhao [anhaochemical.com]
- 2. From shampoo to glyphosate or where monochloroacetic acid is used - PCC Group Product Portal [products.pcc.eu]
- 3. Chloroacetic Acid: A Potent Compound with Diverse Applications – ensridianti.com [sridianti.com]
- 4. Why SMCA Is Essential in API Manufacturing and Specialty Drug Synthesis - ANUGRAH [anugrah.co.in]
- 5. The Versatility and Advantages of Chloroacetic Acid in Industrial Applications [highmountainco.com]
- 6. researchgate.net [researchgate.net]
- 7. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Sodium this compound | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
HPLC method for the detection and quantification of chloroacetate.
An increasing focus on product safety and quality in the pharmaceutical and chemical industries necessitates robust analytical methods for the detection and quantification of impurities. Chloroacetate, a potential impurity in various manufacturing processes, is of significant concern due to its toxicity. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable platform for the analysis of this compound, ensuring that products meet stringent regulatory standards. This document provides detailed application notes and protocols for the determination of this compound using various HPLC techniques.
Principle of HPLC for this compound Analysis
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For this compound analysis, several HPLC modes can be employed, including reversed-phase, ion chromatography, and methods involving pre-column derivatization.
-
Reversed-Phase HPLC (RP-HPLC) : This is a widely used technique where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).[1][2][3] this compound, being a polar compound, has low retention on standard reversed-phase columns, but its retention can be manipulated by adjusting the mobile phase composition and pH.
-
Ion Chromatography (IC) : This method is highly suitable for the separation of ionic species like this compound.[4][5] It utilizes a stationary phase with charged functional groups (anion-exchange column for this compound) and an aqueous mobile phase (eluent). A suppressor is often used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection by a conductivity detector.[4]
-
Pre-column Derivatization HPLC : To improve the detectability of this compound, especially at trace levels, it can be chemically modified (derivatized) before HPLC analysis.[6][7] This process attaches a chromophore (a light-absorbing group) to the this compound molecule, allowing for highly sensitive detection using a UV-Visible or Diode Array Detector (DAD) at a wavelength where matrix interference is minimal.[7][8]
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection (Based on ISO 17293-1)
This method is suitable for the determination of monochloroacetic acid and dichloroacetic acid in surfactants.[9]
2.1.1. Apparatus and Materials
-
High-Performance Liquid Chromatograph with a UV detector.
-
C8-bonded silica (B1680970) gel column.
-
Analytical balance.
-
Volumetric flasks.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.[9]
2.1.2. Reagents
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (grade 1, conforming to ISO 3696).
-
Monochloroacetic acid and dichloroacetic acid reference standards.
2.1.3. Preparation of Solutions
-
Mobile Phase : Mix 100 ml of acetonitrile with 900 ml of water. Add 2.0 ml of phosphoric acid and mix well. Degas the mobile phase using an ultrasonic device before use.[9]
-
Standard Stock Solution : Prepare a stock solution of monochloroacetic acid and dichloroacetic acid.
-
Calibration Standards : Prepare a series of calibration standards by quantitatively diluting the stock solution with the mobile phase. For example, dilute 0.1 ml, 0.5 ml, 1.0 ml, 1.5 ml, and 2.5 ml of the stock solution to 100 ml with the mobile phase. These standards should be freshly prepared.[9]
2.1.4. Sample Preparation
-
Accurately weigh approximately 5 g of the sample into a beaker.
-
Add 30 ml of the mobile phase and stir until the sample is completely dissolved.[9]
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
2.1.5. Chromatographic Conditions
-
Column : C8-bonded silica gel.
-
Mobile Phase : 10% Acetonitrile, 90% Water, with 0.2% Phosphoric Acid.[9]
-
Flow Rate : 1.0 ml/min.[9]
-
Detection Wavelength : 214 nm.[9]
-
Injection Volume : 20 µl.[9]
-
Column Temperature : Room temperature.[9]
2.1.6. Data Analysis
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The linear correlation coefficient (R) should be 0.999 or above.[9]
-
Determine the concentration of monochloroacetic acid and dichloroacetic acid in the sample from the calibration curve.[9]
Method 2: Ion Chromatography with Conductivity Detection
This method is suitable for the determination of chloroacetic acid in various matrices, including air and water samples.[4]
2.2.1. Apparatus and Materials
-
Ion Chromatograph with a conductivity detector and an anion suppressor.
-
Anion-exchange separator and guard columns.
-
Personal sampling pump (for air sampling).
-
Silica gel sorbent tubes (for air sampling).
-
Ultrasonic bath.
2.2.2. Reagents
-
Deionized, filtered water.
-
Sodium bicarbonate (NaHCO₃), reagent grade.
-
Chloroacetic acid reference standard.
2.2.3. Preparation of Solutions
-
Eluent (1.5 mM NaHCO₃) : Dissolve 0.126 g of NaHCO₃ in 1 L of deionized water.
-
Calibration Stock Solution (1000 µg/mL) : Dissolve 100 mg of chloroacetic acid in 100 mL of deionized water.[4]
-
Calibration Standards : Prepare a series of working standards by diluting the stock solution with deionized water.
2.2.4. Sample Preparation (for solid/liquid samples)
-
Accurately weigh or pipette a known amount of the sample.
-
Dissolve or dilute the sample in a known volume of deionized water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2.2.5. Chromatographic Conditions
-
Columns : Anion-exchange separator and guard columns.
-
Eluent : 1.5 mM Sodium Bicarbonate.
-
Flow Rate : Typically 1.0 - 2.0 mL/min.
-
Detector : Suppressed conductivity.
-
Injection Volume : 50 - 100 µL.
2.2.6. Data Analysis
-
Generate a calibration curve using the peak areas of the calibration standards.
-
Quantify the this compound concentration in the sample based on the calibration curve.
Method 3: Pre-column Derivatization with 1-Naphthylamine followed by HPLC-PDA Detection
This method offers enhanced sensitivity for the analysis of residual amounts of chloroacetic acids in betaine (B1666868) samples.[6]
2.3.1. Apparatus and Materials
-
HPLC system with a Phenyl column and a Photodiode Array (PDA) detector.
-
pH meter.
-
Heating block or water bath.
2.3.2. Reagents
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
1-Naphthylamine (NA).
-
Monochloroacetic acid (MCA) and Dichloroacetic acid (DCA) reference standards.
2.3.3. Derivatization and Extraction Procedure
-
Adjust the pH of the betaine sample solution to a range of 2-3.[6]
-
Perform derivatization with 1-naphthylamine.
-
Analyze the derivatized compounds by RP-HPLC.
2.3.4. Chromatographic Conditions
-
Column : Phenyl column.
-
Mobile Phase : Methanol and water (32/68, v/v).[6]
-
Detection Wavelength : 222 nm.[6]
Data Presentation
Table 1: Quantitative Data for HPLC Methods
| Parameter | Method 1: RP-HPLC-UV (ISO 17293-1)[9] | Method 3: Derivatization-HPLC-PDA[6] |
| Analyte | Monochloroacetic Acid (MCA) | Monochloroacetic Acid (MCA) |
| Limit of Detection (LOD) | ≤ 0.3 µg/ml | 0.1 µg/mL |
| Limit of Quantification (LOQ) | ≤ 1.0 µg/ml | 1 µg/mL |
| Linearity Range | Not specified, but R ≥ 0.999 required | 1 - 400 µg/mL |
| Precision (RSD) | Not specified | ~3% at 5 ppm |
| Average Recovery | Not specified | 98% |
| Analyte | Dichloroacetic Acid (DCA) | Dichloroacetic Acid (DCA) |
| Limit of Detection (LOD) | ≤ 0.2 µg/ml | 0.15 µg/mL |
| Limit of Quantification (LOQ) | ≤ 0.75 µg/ml | 3 µg/mL |
| Linearity Range | Not specified, but R ≥ 0.999 required | 3 - 400 µg/mL |
| Precision (RSD) | Not specified | ~2% at 5 ppm |
| Average Recovery | Not specified | 97% |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ionsource.com [ionsource.com]
- 3. chromtech.com [chromtech.com]
- 4. cdc.gov [cdc.gov]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Note: Quantitative Analysis of Chloroacetate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of chloroacetate using Gas Chromatography-Mass Spectrometry (GC-MS). Chloroacetic acid (CAA) is a compound of significant interest in the chemical and pharmaceutical industries, often monitored as a potential genotoxic impurity.[1][2] Due to its high polarity and low volatility, direct GC analysis of this compound is challenging.[2][3] This document outlines effective sample preparation, derivatization techniques, and GC-MS methodologies to overcome these challenges and achieve sensitive and reliable quantification.
Introduction
Chloroacetic acid and its derivatives are utilized in various industrial processes, including the synthesis of dyes, insecticides, and active pharmaceutical ingredients (APIs).[3] Its potential genotoxicity necessitates precise and accurate monitoring in pharmaceutical manufacturing and environmental samples.[1] Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis.[4] However, the inherent chemical properties of chloroacetic acid require a crucial derivatization step to enhance its volatility for successful GC separation and detection.[2][3] This note details various derivatization strategies and provides optimized protocols for robust analysis.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound involves several key stages, from sample acquisition to final data analysis.
Caption: GC-MS analysis workflow for this compound.
Experimental Protocols
Accurate quantification of this compound relies on meticulous sample preparation and derivatization. The following protocols are synthesized from established methods.
Protocol 1: Sample Preparation
The goal of sample preparation is to isolate this compound from the sample matrix and prepare it for derivatization.
Materials:
-
Sample containing this compound (e.g., API, water sample)
-
Volatile organic solvent (e.g., dichloromethane, methyl tert-butyl ether)[5][6]
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (glass)
-
Autosampler vials (glass)[5]
-
Syringe filters (0.22 µm PTFE)[6]
Procedure:
-
Dissolution (for solid samples): Accurately weigh a known amount of the solid sample and dissolve it in a suitable low-boiling-point solvent.[6]
-
Liquid-Liquid Extraction (LLE) (for aqueous samples):
-
Acidify the aqueous sample with sulfuric acid.
-
Perform extraction with methyl tert-butyl ether.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.[7]
-
-
Solid-Phase Extraction (SPE): As an alternative to LLE, SPE can be used to concentrate and purify the analyte from complex matrices.[4]
-
Filtration/Centrifugation: To remove any particulate matter, centrifuge the sample extract or filter it through a 0.22 µm syringe filter into a clean glass autosampler vial.[5][6]
Protocol 2: Derivatization
Derivatization is essential to increase the volatility of chloroacetic acid.[3] Several reagents can be used, with the choice depending on the sample matrix and desired sensitivity.
Method A: Alkylation with Pentafluorobenzyl Bromide (PFBBr)
This method forms the pentafluorobenzyl ester of chloroacetic acid, which is highly responsive to electron capture detection (if available) and provides good chromatographic properties.[3]
Reagents:
-
Sample extract from Protocol 1
-
Pentafluorobenzyl bromide (PFBBr) solution
-
Sodium carbonate or other suitable base
Procedure:
-
To the sample extract, add the PFBBr reagent.[3]
-
The reaction is typically fast and can be completed in under 30 minutes.[3] This process often combines extraction and derivatization simultaneously.[3]
-
After the reaction, the derivatized sample is ready for GC-MS analysis.
Method B: Silylation with BSTFA
Silylation replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[2][8]
Reagents:
-
Sample extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine or other suitable catalyst
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add BSTFA and a catalyst (if required) to the dried residue.[2]
-
Heat the mixture (e.g., 60-70 °C) for a specified time to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
Method C: Esterification with Methanol (B129727) (Acid-Catalyzed)
This method converts chloroacetic acid to its methyl ester.
Reagents:
-
Sample extract from Protocol 1
-
10% Sulfuric acid in methanol[7]
Procedure:
-
Add 10% sulfuric acid in methanol to the sample extract.[7]
-
Heat the mixture at 50°C for 30 minutes.[7]
-
After cooling, the sample is ready for analysis.[7]
GC-MS Parameters
The following table provides typical GC-MS parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and derivatization agent used.
| Parameter | Typical Value |
| Gas Chromatograph | |
| GC Column | DB-5 (5% phenyl methylpolysiloxane) or DB-624[3][9] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 40-60°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CFinal Hold: 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for high sensitivity, or Full Scan |
| Monitored Ions (m/z) | Dependent on the derivative (e.g., for TMS derivative of trichloroacetic acid, characteristic ions are monitored) |
Data Presentation and Quantitative Analysis
Quantitative analysis is typically performed using an external standard calibration curve. Prepare a series of calibration standards of derivatized this compound at different concentrations and analyze them under the same GC-MS conditions as the samples.
Quantitative Data Summary
The following table summarizes typical quantitative performance data from various validated methods for chloroacetic acid analysis.
| Method/Derivative | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Recovery (%) | Reference |
| GC-FID/Piperidine | 0.10 - 5.00% (wt/wt) | 0.9995 - 1.0000 | - | 0.10% (wt/wt) | 75 - 125 | [1] |
| GC/BSTFA | - | 0.9990 | 0.0081% | 0.025% | 92.9 - 109.2 | [2] |
| GC-MS/Headspace | 2.5 - 12.5 ppm | >0.990 | 0.00003 µg/mL | 0.00009 µg/mL | 104.7 - 111.4 | [9][10] |
| GC-MS/LLE-derivatization | 30 - 1500 µg/dm³ | 0.958 | 15 µg/dm³ | 60 µg/dm³ | - | [7] |
| GC-FID/Methanol | 0.38 - 1.8 ppm | 0.9998 | 0.19 ppm | 0.38 ppm | 97.3 - 101.5 | [11] |
Conclusion
The GC-MS methods outlined in this application note, particularly when combined with appropriate derivatization, provide a robust and sensitive approach for the quantification of this compound. The choice of derivatization reagent and sample preparation technique should be tailored to the specific sample matrix and analytical requirements. Proper method validation according to ICH guidelines is crucial for ensuring the reliability of the results in pharmaceutical and other regulated environments.[2]
References
- 1. daneshyari.com [daneshyari.com]
- 2. Quantitative analysis of chloroacetic acids in cetirizine API by GC [wisdomlib.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
Application Notes & Protocols: Chloroacetate in Carboxymethyl Cellulose Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of chloroacetate, typically in the form of sodium monothis compound (SMCA), as a key reagent in the synthesis of Carboxymethyl Cellulose (B213188) (CMC). CMC is a widely utilized cellulose derivative in various industries, including pharmaceuticals, food, and personal care, where it functions as a thickener, stabilizer, emulsifier, and binding agent.[1][2] The synthesis process, primarily an etherification of cellulose, is critically dependent on reaction conditions which dictate the final properties of the CMC, most notably the Degree of Substitution (DS).[3]
Chemical Principle of Synthesis
The conversion of cellulose to CMC is a two-stage process involving alkalization and carboxymethylation.[4]
-
Alkalization (Mercerization): Cellulose is treated with a strong alkali, typically sodium hydroxide (B78521) (NaOH), in a slurry process.[5] This step serves to swell the cellulose fibers and activate the hydroxyl groups by converting them into more reactive alkali cellulose.[3][5] This improved accessibility is crucial for the subsequent reaction.[5]
-
Etherification (Carboxymethylation): The alkali cellulose is then reacted with sodium monothis compound (SMCA). In this nucleophilic substitution reaction, the alkoxide intermediates on the cellulose backbone react with SMCA to form the carboxymethyl ether linkages, yielding sodium carboxymethyl cellulose.[2][6]
A significant side reaction that can occur is the conversion of sodium this compound to sodium glycolate, especially at higher NaOH concentrations.[7][8] This side reaction consumes the etherifying agent and can impact the efficiency of the primary reaction.[7]
Application Notes: Optimizing Reaction Parameters
The final properties of CMC, such as viscosity, purity, and solubility, are highly dependent on the reaction conditions.[9] The Degree of Substitution (DS)—the average number of carboxymethyl groups per anhydroglucose (B10753087) unit—is a critical quality attribute.[3][10] A DS value above 0.4 generally renders the CMC fully water-soluble.[1]
Key Parameters:
-
NaOH Concentration: A crucial factor for both activating cellulose and catalyzing the etherification. However, excessively high concentrations can lead to increased formation of the byproduct, sodium glycolate, and may cause polymer degradation, thereby reducing the DS and viscosity.[1][7]
-
Sodium this compound (SMCA) Concentration: The amount of SMCA directly influences the potential DS. Increasing the SMCA-to-cellulose ratio generally increases the DS, up to an optimal point.[11]
-
Reaction Temperature: Higher temperatures can increase the reaction rate and diffusion of reagents. However, temperatures that are too high can promote the side reaction and lead to cellulose degradation, negatively impacting the DS and yield.[1][2]
-
Reaction Time: Sufficient time is needed for the diffusion and reaction of the etherifying agent.[1] Prolonged reaction times can, however, lead to degradation of the polymer.[1]
-
Solvent System: Organic solvents like isopropanol (B130326) or ethanol (B145695) are commonly used as reaction media.[7][12] The solvent helps to suspend the cellulose, facilitate reagent accessibility, and prevent the formation of large amounts of byproducts.[1]
Data Presentation: Summary of Reaction Conditions
The following tables summarize quantitative data from various studies on CMC synthesis, showcasing the impact of different reaction parameters on the final product.
Table 1: Synthesis of CMC from Various Cellulose Sources
| Cellulose Source | NaOH Conc. | SMCA (g) / Cellulose (g) Ratio | Temp (°C) | Time (h) | DS | Yield (%) | Viscosity (cP) | Reference |
| Palm Kernel Cake | N/A | 1.2 | 50 | 2 | 0.67 | 165.7 | 66.6 | [1] |
| Towel Clippings | 5.62g / 5g cellulose | 2.62 | 65 | 3 | 1.22 | N/A | 2520 | [12] |
| Durian Peel | 10% (w/v) | 1.4 | N/A | N/A | 1.63 | 24.8 | N/A | [13][14] |
| Oil Palm Fronds | 52% | 0.71 | 50 | 3 | 1.10 | 170.1 | 685 | [9] |
| Cellulose Triacetate | 0.95 M | 1.1 M (conc.) | 50 | 1 | 1.02 | 95-98 | 40 | [2] |
Table 2: Optimization of Reaction Conditions
| Parameter Varied | Range | Optimal Value | Resulting DS | Resulting Viscosity (cP) | Reference |
| NaOH Concentration | N/A | 30% w/v | 0.74 | N/A | [7] |
| NaOH Concentration | 0.65 - 1.25 M | 0.95 M | 0.88 | N/A | [2] |
| Temperature (°C) | 40 - 60 | 50 | 1.02 | N/A | [2] |
| SMCA (grams) | 5 - 9 | 7 | 1.63 | N/A | [14] |
Experimental Protocols
This protocol provides a generalized procedure for the synthesis of CMC from a purified cellulose source.[1][9][12]
Materials:
-
Purified Cellulose (e.g., from cotton linters, wood pulp, agricultural waste)
-
Sodium Hydroxide (NaOH)
-
Sodium Monothis compound (SMCA)
-
Isopropanol (or Ethanol)
-
Acetic Acid (90%)
-
Distilled Water
Procedure:
-
Alkalization:
-
Suspend a known quantity of cellulose (e.g., 15 g) in a suitable volume of isopropanol (e.g., 450 mL) in a reaction vessel equipped with a mechanical stirrer.[9]
-
Slowly add a concentrated NaOH solution (e.g., 50 mL of 40-52% w/v) to the slurry while stirring continuously.[9][12]
-
Maintain the reaction at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to ensure complete formation of alkali cellulose.[9][12]
-
-
Etherification:
-
Neutralization and Purification:
-
After the reaction is complete, filter the resulting slurry to separate the solid product.[12]
-
Suspend the crude CMC product in methanol (e.g., 200 mL) overnight.[7]
-
Neutralize the slurry to a pH of 6-8 by adding 90% acetic acid.[1]
-
Filter the neutralized product and wash it multiple times with 70-80% ethanol to remove byproducts like sodium chloride and sodium glycolate.[1][9]
-
-
Drying:
-
Perform a final wash with absolute methanol and dry the purified CMC product in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.[1]
-
This method is a standard procedure for determining the DS of CMC.[1][15][16]
Principle: The sodium salt of CMC is converted to its insoluble acid form. After purification, a known excess amount of NaOH is added to convert the acid form back to the sodium salt. The unreacted NaOH is then titrated with a standard acid solution.[16]
Procedure:
-
Acidification:
-
Washing:
-
Decant the supernatant liquid using a vacuum pump.[1]
-
Wash the solid precipitate multiple times with hot (60°C) 80% ethanol until the filtrate is free of acid (tested with pH paper or silver nitrate (B79036) test).[1][17]
-
Perform a final wash with a small amount of anhydrous methanol and apply a vacuum to remove the alcohol.[1]
-
-
Titration:
-
Dry the acid-form CMC in an oven at 105°C for 3 hours and cool in a desiccator.[1]
-
Accurately weigh about 1-1.5 g of the dry acid-CMC into a flask.[1]
-
Add 100 mL of distilled water and a known excess volume of standardized NaOH solution (e.g., 25 mL of 0.3 N NaOH).[1]
-
Heat the solution to boiling for 15-20 minutes to ensure complete dissolution and reaction.[1]
-
Titrate the hot solution with a standardized HCl solution (e.g., 0.3 N HCl) using phenolphthalein (B1677637) as an indicator. The endpoint is the disappearance of the pink color.[1]
-
-
Calculation: The Degree of Substitution (DS) can be calculated using the following formula[18]: DS = (0.162 * A) / (1 - 0.058 * A) Where:
References
- 1. aensiweb.com [aensiweb.com]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. ejurnal.kampusakademik.co.id [ejurnal.kampusakademik.co.id]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. ijcea.org [ijcea.org]
- 9. ijcea.org [ijcea.org]
- 10. CN104459014A - Method for determining degree of substitution of sodium carboxymethylcellulose - Google Patents [patents.google.com]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 13. Effect of Sodium this compound towards the Synthesis of CMC (Carboxymethyl Cellulose) from Durian (Durio zibethinus) peel Cellulose | PDF [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. The Degree of Substitution Determination Method of Sodium Carboxymethyl Cellulose – SINOCMC [sino-cmc.com]
- 16. Determination_Degree of Substitution_Sodium Carboxymethyl Cellulose [hoseachem.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Chloroacetate Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetate esters are versatile chemical intermediates widely employed in organic synthesis, particularly in the pharmaceutical industry as alkylating agents for nitrogen, sulfur, and oxygen nucleophiles.[1][2] The synthesis of these esters is typically achieved through the Fischer esterification of chloroacetic acid with an appropriate alcohol in the presence of an acid catalyst. This document provides a detailed, step-by-step guide for conducting this reaction, including safety precautions, experimental protocols, and data presentation for various this compound esters.
Reaction Principle
The this compound esterification reaction is a classic example of Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4][5][6] The general reaction is depicted below:
To drive the equilibrium towards the formation of the ester product, the reaction is often carried out using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[2][3]
Safety Precautions
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
Chloroacetic Acid: This compound is highly toxic and corrosive. It can be fatal if absorbed through the skin or inhaled and causes severe burns.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood.[9]
-
Sulfuric Acid: Concentrated sulfuric acid is a strong acid and a powerful dehydrating and oxidizing agent. It can cause severe chemical burns upon contact with skin and eyes.[10] Handle with extreme care, always adding acid to other liquids slowly and with stirring. Wear appropriate PPE as mentioned above.
-
Alcohols (Methanol, Ethanol, Propanol, Butanol): These are flammable liquids. Keep away from open flames and other ignition sources.
-
General Handling: An eyewash station and safety shower should be readily accessible.[7] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]
Experimental Protocols
This section details the procedures for the synthesis of various this compound esters.
Protocol 1: Synthesis of Ethyl this compound via Reflux
This protocol describes a standard reflux method for the synthesis of ethyl this compound.
Materials:
-
Chloroacetic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine chloroacetic acid and an excess of absolute ethanol. Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up - Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the unreacted acid and the sulfuric acid catalyst. Be cautious as carbon dioxide gas will be evolved.
-
Work-up - Extraction: Allow the layers to separate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with water and then with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude ethyl this compound by fractional distillation to obtain the final product.
Protocol 2: Synthesis of Isopropyl this compound with Azeotropic Water Removal
This protocol utilizes a Dean-Stark apparatus to remove water and drive the reaction to completion, which is particularly useful for less reactive alcohols.
Materials:
-
Chloroacetic acid
-
Isopropanol
-
Zinc methanesulfonate (B1217627) (catalyst)
-
Cyclohexane (B81311) (water-carrying agent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add chloroacetic acid, isopropanol, cyclohexane, and zinc methanesulfonate.
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The cyclohexane-water azeotrope will distill into the Dean-Stark trap, with the denser water separating and the cyclohexane returning to the flask.
-
Reaction Monitoring: Continue the reaction until no more water is collected in the trap, which typically takes 2-3 hours.
-
Work-up and Purification: Follow the work-up and purification steps (neutralization, extraction, washing, drying, and distillation) as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of various this compound esters based on literature data.
| Ester Product | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl this compound | Methanol | Sulfuric Acid | Excess | 105-110 | - | ~96 | |
| Ethyl this compound | Ethanol | Sulfuric Acid | Excess | Reflux (~78) | 4 | 68.9 | |
| Isopropyl this compound | Isopropanol | Zinc Methanesulfonate | 1.1:1 | 85-90 | 2.5 | 96.2 | [1] |
| n-Butyl this compound | n-Butanol | Tungstophosphoric Acid on SBA-15 | 1.3:1 | 130 | 5 | >98 | [11] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the Fischer esterification mechanism and the general experimental workflow for this compound esterification.
Caption: Mechanism of Fischer Esterification.
Caption: Experimental Workflow for this compound Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. nj.gov [nj.gov]
- 9. westlab.com.au [westlab.com.au]
- 10. CCOHS: Sulfuric Acid [ccohs.ca]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Chloroacetate in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetic acid and its derivatives, particularly chloroacetyl chloride, are versatile reagents in the synthesis of a wide array of dyes and pigments. The high reactivity of the carbon-chlorine bond allows for the facile introduction of the carboxymethyl or acetyl group onto various aromatic and heterocyclic scaffolds. This key synthetic step is fundamental to the construction of several important classes of colorants, including indigoid dyes, thioindigoid dyes, and certain reactive dyes. These application notes provide detailed experimental protocols and compiled data for the use of chloroacetate and its derivatives in the production of these valuable compounds.
Key Applications of this compound in Dye and Pigment Synthesis
This compound and its derivatives serve as crucial building blocks in the synthesis of several major classes of dyes and pigments:
-
Indigo (B80030) Dyes: The classical Heumann synthesis of indigo involves the reaction of aniline (B41778) with chloroacetic acid to form N-phenylglycine, a key intermediate that is subsequently cyclized to indoxyl and then oxidized to indigo.[1] This pathway remains a cornerstone of industrial indigo production.
-
Thioindigo (B1682309) Dyes: Analogous to indigo synthesis, thioindigo dyes are prepared from thiosalicylic acid and chloroacetic acid.[2] The resulting thioether undergoes cyclization to form the thioindigoid chromophore.[2]
-
Reactive Dyes: Chloroacetyl chloride is employed to introduce the chloroacetamide reactive group into dye molecules.[3] This group can form covalent bonds with the hydroxyl groups of cellulosic fibers (e.g., cotton) or the amino groups of protein fibers (e.g., wool), leading to excellent wash fastness.[3]
-
Quinacridone (B94251) Pigments: Chloroacetamide derivatives, such as N-ethoxy chloroacetamide and methylol 2-chloroacetamide, are utilized in the synthesis of quinacridone derivatives, which are high-performance pigments with exceptional light and weather fastness.[4]
-
Anthraquinone Dyes: Chloroacetyl chloride can be used to acylate aminoanthraquinones, forming intermediates for various disperse and vat dyes.[5]
Data Presentation
The following tables summarize quantitative data from various syntheses of dyes and pigments using this compound and its derivatives.
Table 1: Synthesis of N-Aryl Glycine Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Aniline | Glyoxylic acid | N-cyano phenyl glycine | 94.9 - 95.2 | [6] |
| Aniline | Chloroacetic acid | N-phenylglycine | Not specified | [7][8] |
| 2,4-Dinitroaniline | Chloroacetic acid | 2,4-Dinitrophenylglycine | Not specified | [9] |
Table 2: Synthesis of Indigo and Thioindigo Dyes
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Phenylglycine-o-carboxylic acid salts | KOH/NaOH melt | Indigo | 90 - 93 | [10] |
| Thiosalicylic acid | Chloroacetic acid | Thioindigo | Not specified | [2] |
Table 3: Synthesis of Reactive Dyes
| Starting Material | Reagent | Dyeing Method | Fixation (%) on Cotton | Reference |
| Diaminostilbene disulphonic acid derivative | Chloroacetyl chloride | Cold pad-batch (20°C) | Good | [3] |
| Diaminostilbene disulphonic acid derivative | Chloroacetyl chloride | Exhaustion and fixation (70°C) | Not specified for cotton | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylglycine from Aniline and Chloroacetic Acid
This protocol describes the synthesis of N-phenylglycine, a key intermediate in the production of indigo dye.[7][8]
Materials:
-
Aniline
-
Chloroacetic acid
-
Sodium carbonate
-
Concentrated hydrochloric acid
-
Deionized water
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of water.
-
With constant stirring, slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid. This will cause the N-phenylglycine to precipitate out of solution.
-
To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.
-
Collect the precipitated N-phenylglycine by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure N-phenylglycine.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of a Homobifunctional Reactive Dye
This protocol details the synthesis of a homobifunctional reactive dye containing two chloroacetamide groups.[3]
Materials:
-
Diazotized 4,4'-diaminostilbene-2,2'-disulphonic acid (0.0025 mol)
-
N-acylated aromatic amine (product of chloroacetyl chloride and an amino-substituted naphthalene (B1677914) sulfonic acid, 0.005 mol)
-
Sodium carbonate (20% aqueous solution)
-
Sodium chloride
-
Deionized water
Equipment:
-
Beakers
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Prepare a solution of 0.0025 mol of diazotized 4,4'-diaminostilbene-2,2'-disulphonic acid.
-
In a separate beaker, prepare a solution of 0.005 mol of the N-acylated aromatic amine in 90 mL of water.
-
Cool both solutions to 0-5°C in an ice bath.
-
Slowly add the diazotized solution to the N-acylated amine solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and the pH at 7-7.5 by adding a 20% aqueous solution of sodium carbonate as needed.
-
Continue the reaction for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolate the synthesized dye by adding 15% NaCl to precipitate the product.
-
Collect the dye by vacuum filtration and wash with a small amount of cold water.
-
Dry the final product under vacuum at 40°C until a constant mass is achieved.
Protocol 3: Synthesis of Thioindigo
This protocol outlines the general procedure for the synthesis of thioindigo from thiosalicylic acid and chloroacetic acid.[2]
Materials:
-
Thiosalicylic acid
-
Chloroacetic acid
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Alkylation: React thiosalicylic acid with chloroacetic acid in the presence of a base to form the corresponding thioether.
-
Cyclization: Heat the resulting thioether to induce cyclization, forming 2-hydroxythianaphthene.
-
Oxidation: The 2-hydroxythianaphthene is then readily converted to thioindigo, often through air oxidation.
Visualizations
Synthesis of N-Phenylglycine
Caption: Synthetic workflow for the preparation of N-phenylglycine.
General Synthesis of Indigo via N-Phenylglycine
Caption: Reaction pathway for the synthesis of indigo from aniline.
Synthesis of a Homobifunctional Reactive Dye
Caption: Experimental workflow for homobifunctional reactive dye synthesis.
References
- 1. mkscienceset.com [mkscienceset.com]
- 2. Thioindigo - Wikipedia [en.wikipedia.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. CN109705334A - A kind of quinacridone derivative and its preparation method and application - Google Patents [patents.google.com]
- 5. daneshyari.com [daneshyari.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ripublication.com [ripublication.com]
- 10. DE2729073A1 - Indigo prodn. from phenyl-glycine carboxylic acid salt - by fusion in mixed potassium hydroxide and sodium hydroxide melt, then oxidn. - Google Patents [patents.google.com]
Application Note: Analytical Techniques for Monitoring Chloroacetate in Environmental Samples
Introduction
Chloroacetic acid (CAA), a member of the haloacetic acids (HAAs) group, is a chemical compound of significant environmental concern. It can be introduced into the environment as a byproduct of industrial processes, such as the manufacturing of dyes and pharmaceuticals, and is also formed during water disinfection processes when chlorine reacts with natural organic matter.[1][2][3] Due to its potential toxicity, monitoring the concentration of chloroacetate in various environmental matrices, including water, soil, and air, is crucial for ensuring environmental quality and public health. This document provides an overview of common analytical techniques and detailed protocols for the determination of this compound.
Overview of Analytical Techniques
The analysis of this compound, a polar and acidic compound, presents unique challenges. The primary analytical methods employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry.
-
Gas Chromatography (GC): A widely used technique for HAA analysis. Due to the low volatility of chloroacetic acid, a derivatization step is mandatory to convert it into a more volatile form, typically a methyl ester.[3][4] This is commonly achieved through esterification with acidic methanol (B129727).[2][5] Detectors such as Electron Capture Detectors (GC-ECD), Mass Spectrometry (GC-MS), and Flame Ionization Detectors (GC-FID) are used for quantification.[2][4][6] GC-MS provides cleaner baselines and fewer interferences compared to GC-ECD.[2]
-
Liquid Chromatography (LC) and Ion Chromatography (IC): These methods offer the significant advantage of analyzing this compound directly in aqueous samples, often without the need for derivatization.[1][7] Techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) are particularly powerful, providing high sensitivity and specificity with short analysis times.[1] Ion chromatography is also a simple and sensitive method that requires only direct injection.[7]
Data Presentation: Performance of Analytical Methods
The selection of an analytical method often depends on the required sensitivity, the sample matrix, and available instrumentation. The table below summarizes the performance of various techniques for the analysis of this compound and other haloacetic acids.
| Analytical Technique | Matrix | Analyte(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery |
| LC/MS/MS | Drinking Water | Monochloroacetic Acid & other HAAs | LOD: 0.003 - 0.04 µg/L | 85.2 - 107.7%[1] |
| GC-MS | Drinking Water | Dichloroacetic Acid (DCAA) | LOD: 0.42 µg/L; LOQ: 1.40 µg/L | 69.9 - 107.3%[5] |
| GC-MS | Drinking Water | Nine HAAs | Method Detection Limit (MDL): < 1 µg/L | 73 - 165%[2] |
| GC-ECD | Tap Water | Various HAAs | MDL: 0.02 - 0.7 µg/L | Not Specified[8] |
| GC-FID (with derivatization) | Pharmaceutical Matrix | Chloroacetic Acid (CAA) | LOQ: 0.10% wt/wt | 75 - 125%[9] |
| HPLC-UV | Workplace Air | MCA, DCA, TCA | LOQ: 0.001 - 0.002 mg/m³ | 88.6 - 101.5%[10] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Water Samples
This protocol details a common method involving liquid-liquid extraction followed by derivatization, based on principles outlined in EPA methods and related studies.[5]
1. Principle
This compound is extracted from the water sample into an organic solvent (methyl tert-butyl ether, MTBE). The extract is then derivatized with acidic methanol to convert the non-volatile chloroacetic acid into its more volatile methyl ester derivative. The resulting methyl this compound is then analyzed by GC-MS.
2. Materials and Reagents
-
Chloroacetic acid standard
-
Methyl tert-butyl ether (MTBE), pesticide residue grade
-
Methanol, HPLC grade
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), baked at 400°C for 4 hours
-
Internal Standard (e.g., 1,2,3-trichloropropane)
-
Surrogate Standard
-
Reagent water (Milli-Q or equivalent)
-
Sample vials, screw-cap test tubes, autosampler vials
3. Procedure
-
Sample Collection: Collect water samples in amber glass bottles. If residual chlorine is present, quench it by adding ammonium (B1175870) chloride.[1] Store samples at 4°C.
-
Extraction:
-
Allow samples to reach room temperature.
-
In a screw-cap test tube, add 20 mL of the water sample.
-
Spike with appropriate internal and surrogate standards.
-
Adjust the pH to <0.5 by adding approximately 1 mL of concentrated sulfuric acid.[5]
-
Add 9 g of anhydrous sodium sulfate to increase the ionic strength of the aqueous phase.[5]
-
Add 2 mL of MTBE.
-
Cap the tube and shake vigorously for 3 minutes. Allow the phases to separate.
-
-
Derivatization:
-
Carefully transfer the upper MTBE layer to a clean vial.
-
Add 1 mL of acidic methanol (10% H₂SO₄ in methanol).
-
Cap the vial and heat at 50°C for 2 hours.
-
Allow the vial to cool to room temperature.
-
Add a small amount of saturated sodium bicarbonate solution to neutralize the acid.
-
-
GC-MS Analysis:
-
Transfer the final extract to an autosampler vial for analysis.
-
Instrument Conditions (Typical):
-
Injector: 200°C, Splitless mode[5]
-
Carrier Gas: Helium, 1 mL/min[5]
-
Oven Program: Initial temperature 40°C for 5 min, ramp at 10°C/min to 200°C, hold for 5 min.[6]
-
MS Transfer Line: 270°C[5]
-
Ion Source: 200°C, Electron Ionization (EI) at 70 eV[5]
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM)
-
-
Protocol 2: Analysis of this compound in Soil Samples
This protocol provides a general workflow for preparing soil and solid samples for analysis. The resulting extract can then be analyzed using a method similar to Protocol 1.
1. Principle
The soil sample is first dried and homogenized to ensure representativeness. This compound is then extracted from the soil matrix into a solvent using techniques like Soxhlet or ultrasonic extraction. The resulting liquid extract is then treated similarly to a water sample for derivatization and analysis.
2. Materials and Reagents
-
Extraction solvent (e.g., deionized water, methylene (B1212753) chloride, acetone:hexane)[11][12]
-
Drying oven
-
Mortar and pestle or mechanical grinder
-
Sieves (e.g., 2 mm)[13]
-
Soxhlet or ultrasonic extraction apparatus
3. Procedure
-
Sample Preparation:
-
Air-dry the soil sample overnight or in an oven at a low temperature (<40°C) to avoid degradation of analytes.[14]
-
Grind the dried sample using a mortar and pestle to break up aggregates. Avoid metal grinders if analyzing for trace metals.[13][14]
-
Sieve the sample through a 2 mm sieve to obtain a uniform particle size.[13]
-
-
Extraction (Soxhlet Method):
-
Extract Concentration and Analysis:
-
After extraction, concentrate the solvent using a rotary evaporator.
-
The resulting extract can now be derivatized and analyzed following the steps outlined in Protocol 1.
-
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. scispace.com [scispace.com]
- 6. japsonline.com [japsonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. baua.de [baua.de]
- 11. cdc.gov [cdc.gov]
- 12. epa.gov [epa.gov]
- 13. chemijournal.com [chemijournal.com]
- 14. udel.edu [udel.edu]
Chloroacetate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Chloroacetate and its derivatives, such as ethyl this compound and chloroacetyl chloride, are fundamental and highly versatile building blocks in organic synthesis. Their utility is particularly pronounced in the construction of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. The presence of a reactive carbon-chlorine bond and a carbonyl group allows for a variety of cyclization strategies, making chloroacetates indispensable reagents in the drug discovery and development pipeline.
These application notes provide detailed protocols for the synthesis of several key heterocyclic systems using this compound-based building blocks, including thiazolidinones, 2-aminothiazoles, hydantoins, and benzodiazepines. The methodologies are presented with the aim of being readily applicable in a research and development setting.
Synthesis of Thiazolidinones
Thiazolidinone scaffolds are present in a variety of pharmacologically active compounds with activities including antimicrobial, anti-inflammatory, and anticancer. A common and efficient method for their synthesis involves the cyclocondensation of a thiourea (B124793) with an α-haloester, such as ethyl this compound.
General Reaction Scheme: Synthesis of Pseudothiohydantoin
Caption: Reaction scheme for the synthesis of pseudothiohydantoin.
Experimental Protocol: Synthesis of Pseudothiohydantoin (2-Iminothiazolidin-4-one)[1]
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Materials:
-
Thiourea
-
Ethyl this compound
-
Sodium acetate (B1210297) trihydrate
-
Deionized water
Procedure:
-
In a 1-L round-bottom flask equipped with a reflux condenser, dissolve 76 g (1 mole) of thiourea in 500 mL of 95% ethanol by heating to reflux for 10-15 minutes.
-
Slowly add 125 g (1.02 moles) of ethyl this compound through the condenser over 15-20 minutes while maintaining a gentle reflux.
-
Continue refluxing the mixture for an additional 3 hours.
-
Allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Collect the crude hydrochloride salt of the product by suction filtration using a Büchner funnel.
-
Wash the collected solid with 50 mL of ethanol.
-
Dissolve the crude hydrochloride salt in 1.2 L of hot, freshly boiled deionized water in a 2-L beaker.
-
In a separate beaker, prepare a solution of 121 g of sodium acetate trihydrate in 150 mL of water and bring it to a boil.
-
Add the boiling sodium acetate solution to the dissolved hydrochloride salt and heat the mixture to boiling.
-
Store the resulting clear solution in a refrigerator overnight to allow for crystallization.
-
Filter the crystalline pseudothiohydantoin and dry to a constant weight at 60°C.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Thiourea | Chloroacetic acid | 2-Iminothiazolidin-4-one | - | [2] |
| Thiourea | Ethyl this compound | 2-Iminothiazolidin-4-one hydrochloride | ~80 | [1] |
Hantzsch Synthesis of 2-Aminothiazoles
The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is used as the thioamide component, and chloroacetaldehyde (B151913) (often generated in situ or used as a stable derivative) serves as the α-halocarbonyl.
General Reaction Scheme
Caption: Hantzsch synthesis of 2-aminothiazole.
Experimental Protocol: Synthesis of 2-Aminothiazole[3][4][5]
This protocol is a generalized procedure based on literature reports.[3][4][5]
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% aqueous solution) or Diethylchloroacetal
-
Water or Ethanol
-
Sodium hydroxide (B78521) solution (30-40%)
-
Ether or other suitable organic solvent for extraction
Procedure:
-
Dissolve thiourea in water or ethanol in a round-bottom flask.
-
Slowly add an equimolar amount of chloroacetaldehyde solution or diethylchloroacetal to the thiourea solution with stirring.
-
The reaction is often exothermic; maintain the temperature as needed with a water bath.
-
After the initial reaction subsides, the mixture may be heated to reflux for a period to ensure completion.
-
Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide to a basic pH.
-
Extract the liberated 2-aminothiazole base with a suitable organic solvent such as ether.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 2-aminothiazole can be purified by recrystallization from ethanol or by distillation under reduced pressure.
Quantitative Data
| α-Halocarbonyl | Thioamide | Product | Yield (%) | Reference |
| Chloroacetaldehyde | Thiourea | 2-Aminothiazole | 50-90 | [4] |
| 2-Bromoacetophenones | Thiourea | 2-Amino-4-arylthiazoles | 42-93 | [5] |
| Ethyl 4-chloroacetoacetate | Thiourea | Ethyl 2-aminothiazole-4-acetate | 84-90 | [6] |
Synthesis of Hydantoins
Hydantoins are a class of five-membered heterocyclic compounds that are structural components of several marketed drugs, including the anticonvulsant phenytoin. The Urech hydantoin (B18101) synthesis provides a straightforward route to these compounds from α-amino acids. A related synthesis can be envisioned starting from urea (B33335) and an α-haloester like ethyl this compound.
General Reaction Scheme: Synthesis from Urea and Ethyl this compound
Caption: Synthesis of hydantoin from urea and ethyl this compound.
Experimental Protocol: Synthesis of Hydantoin Derivatives from α-Amino Acids (Urech Synthesis)[7]
This protocol describes the synthesis of hydantoins from α-amino acids, a process that involves intermediates conceptually similar to those in a direct reaction of urea with a this compound derivative.[7]
Materials:
-
α-Amino acid (e.g., glycine, alanine)
-
Absolute ethanol
-
Hydrogen chloride gas
-
Potassium cyanate
-
37% Hydrochloric acid
Procedure:
Step 1: Esterification of the α-Amino Acid
-
Suspend the α-amino acid (5 g) in absolute ethanol (15 mL) in a round-bottom flask.
-
Bubble hydrogen chloride gas through the stirred mixture for approximately 30 minutes until the amino acid dissolves.
-
Reflux the solution overnight.
-
Evaporate the solvent under reduced pressure to obtain the amino acid ethyl ester hydrochloride.
Step 2: Formation of the Ureido Derivative
-
Dissolve the amino acid ethyl ester hydrochloride in water.
-
Add a freshly prepared aqueous solution of potassium cyanate.
-
Stir the reaction mixture in an ice bath (-5°C) for 2 hours, during which the ureido derivative will precipitate.
-
Filter the solid product and air dry.
Step 3: Cyclization to Hydantoin
-
Reflux the ureido derivative in 37% hydrochloric acid overnight.
-
Cool the reaction mixture to induce crystallization of the hydantoin product.
-
Filter the product, wash with cold water, and dry.
Quantitative Data for Urech Hydantoin Synthesis
| α-Amino Acid | Product | Yield (%) | Reference |
| Glycine | Hydantoin | 74 | [7] |
| Alanine | 5-Methylhydantoin | 93 | [7] |
Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A key synthetic strategy involves the acylation of a 2-aminobenzophenone (B122507) with chloroacetyl chloride, followed by cyclization with a source of ammonia.
General Workflow for Benzodiazepine (B76468) Synthesis
Caption: General workflow for the synthesis of 1,4-benzodiazepin-2-ones.
Experimental Protocol: Synthesis of 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one[8][9][10]
This protocol is a representative procedure for the synthesis of a benzodiazepine derivative.[8][9][10]
Materials:
-
Chloroacetyl chloride
-
Toluene (B28343) or Chloroform
-
Hexamethylenetetramine (hexamine)
-
Ammonium (B1175870) chloride
-
Methanol (B129727)/Water mixture
Procedure:
Step 1: Synthesis of 2-(2-Chloroacetamido)-5-nitrobenzophenone [8]
-
In a round-bottom flask, dissolve 2-amino-5-nitrobenzophenone in a suitable solvent like toluene or dry chloroform.
-
Add an equimolar amount of chloroacetyl chloride dropwise to the solution, maintaining the temperature with an ice bath if necessary.
-
Heat the reaction mixture to reflux for 1-3.5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the solid product, wash with deionized water until the filtrate is neutral, and dry under vacuum.
Step 2: Cyclization to 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one [9][10]
-
In a reaction vessel suitable for microwave synthesis or conventional heating, combine the 2-(2-chloroacetamido)-5-nitrobenzophenone intermediate, hexamethylenetetramine, and ammonium chloride in a mixture of methanol and water (e.g., 4:1).
-
Heat the mixture to around 80°C. If using a microwave reactor, irradiate at a suitable power to maintain this temperature.
-
Maintain the reaction at temperature for a specified time (e.g., several minutes in a microwave or hours with conventional heating), monitoring by TLC.
-
After completion, cool the reaction mixture. The product will precipitate.
-
Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Benzodiazepine Synthesis
| 2-Aminobenzophenone Derivative | Cyclization Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 2-Chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, NH₃, Methanol, Reflux | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 81.4 |[9] | | 2-Chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, NH₄Cl, MeOH/H₂O, Microwave | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 90 |[10] |
These protocols and data highlight the broad applicability of this compound and its derivatives as key starting materials for the efficient synthesis of diverse and medicinally relevant heterocyclic compounds. Researchers can adapt these methods to generate libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 6. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
- 7. ikm.org.my [ikm.org.my]
- 8. benchchem.com [benchchem.com]
- 9. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols for In Situ Derivatization of Chloroacetate for Improved Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetate (monochloroacetic acid, MCAA) is a compound of significant interest in pharmaceutical manufacturing and environmental monitoring due to its potential toxicity and use as a reactive chemical intermediate.[1] Its high polarity and low volatility make direct analysis by common chromatographic techniques such as gas chromatography (GC) challenging. Furthermore, its lack of a strong chromophore limits its sensitive detection by UV-Visible spectrophotometry in high-performance liquid chromatography (HPLC).[2][3]
To overcome these analytical hurdles, in situ derivatization is a widely employed strategy. This approach chemically modifies the this compound molecule directly within the sample matrix, converting it into a derivative with properties more amenable to separation and detection.[4] Derivatization can increase volatility for GC analysis or introduce a chromophore or fluorophore for enhanced HPLC detection.[3][5] This document provides detailed application notes and protocols for two effective in situ derivatization methods for the analysis of this compound:
-
Pentafluorobenzyl Bromide (PFBBr) Derivatization for GC-MS Analysis: An alkylation method that transforms this compound into a volatile ester, allowing for sensitive detection by GC, particularly with an electron capture detector (ECD) or mass spectrometry (MS).[2][6]
-
2-Nitrophenylhydrazine (B1229437) (2-NPH) Derivatization for HPLC-DAD Analysis: A condensation reaction that introduces a chromophore, enabling highly sensitive detection of this compound in the visible light region, thereby minimizing interference from matrix components.[4]
These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to implement robust and sensitive analytical methods for the determination of this compound in various matrices.
Pentafluorobenzyl Bromide (PFBBr) Derivatization for GC-MS Analysis
This method is based on the alkylation of the carboxylic acid group of this compound with pentafluorobenzyl bromide (PFBBr) to form the corresponding pentafluorobenzyl ester. This derivative is more volatile and less polar than the parent compound, making it suitable for GC analysis.[2] The presence of five fluorine atoms in the derivative also enhances its sensitivity for detection by electron capture detection (ECD) and mass spectrometry (MS) in negative chemical ionization mode.[7]
Reaction Pathway: PFBBr Derivatization
Caption: Derivatization of this compound with PFBBr.
Experimental Protocol
This protocol is adapted from methodologies for the derivatization of short-chain fatty acids for GC-MS analysis.[8][9]
Materials:
-
Chloroacetic acid standard
-
Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexane (B92381) (or Isooctane), HPLC grade
-
Methanol, HPLC grade
-
Sodium chloride (NaCl)
-
Deionized water
-
Sample containing this compound
-
Internal standard (e.g., ¹³C-labeled chloroacetic acid)
-
2.0 mL microcentrifuge tubes
-
Autosampler vials with inserts
-
Pipettors and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
For aqueous samples, transfer a known volume (e.g., 100 µL) into a 2.0 mL microcentrifuge tube.
-
For solid samples, accurately weigh 10-100 mg of the homogenized sample into a 2.0 mL microcentrifuge tube.
-
Add an appropriate amount of internal standard to the sample.
-
-
Derivatization Reagent Preparation:
-
Note: PFBBr can be a lachrymator and should be handled in a fume hood.[10]
-
Prepare a solution of 172 mM PFBBr in hexane (e.g., 26.2 µL of PFBBr in 1 mL of hexane).[8]
-
To remove potential contaminants, wash the PFBBr solution three times with an equal volume of deionized water, retaining the upper hexane layer each time.[8]
-
Evaporate the hexane layer under a gentle stream of nitrogen gas without heating.[8]
-
Resuspend the remaining PFBBr in an equal volume of methanol.[8]
-
-
In Situ Derivatization:
-
To the sample in the microcentrifuge tube, add an equal volume of methanol.
-
Add 10 µL of DIPEA.
-
Add 50 µL of the prepared PFBBr solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[8]
-
After incubation, cool the tubes on ice.[8]
-
-
Extraction:
-
Analysis:
-
Carefully transfer the upper hexane layer to an autosampler vial with a limited volume insert.
-
Analyze the sample by GC-MS.
-
GC-MS Conditions (Example)
-
GC System: Agilent 7890A or equivalent[7]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl methylpolysiloxane phase column[2]
-
Injector: Split/splitless, 250°C
-
Oven Program: 40°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5975C or equivalent[7]
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound
Quantitative Data Summary for PFBBr Derivatization
| Parameter | Chloroacetic Acid | Dichloroacetic Acid | Trichloroacetic Acid | Reference |
| Analytical Method | GC-FID | GC-FID | GC-FID | [2] |
| Derivatizing Agent | PFBBr | PFBBr | PFBBr | [2] |
| Limit of Detection (LOD) | Data not specified | Data not specified | Data not specified | |
| Limit of Quantitation (LOQ) | 0.10% wt/wt (as CAA) | Data not specified | Data not specified | [7] |
| Linearity Range | 0.10 to 5.00% wt/wt | Data not specified | Data not specified | [7] |
| Recovery | 75 to 125% | Data not specified | Data not specified | [7] |
| Precision (RSD) | 1.4–3.0% | Data not specified | Data not specified | [7] |
Note: Quantitative data for this compound specifically with PFBBr derivatization is limited in the reviewed literature. The provided LOQ, linearity, recovery, and precision data are for chloroacetic acid (CAA) derivatized with piperidine, but serve as an illustrative example of typical performance metrics for derivatization-GC methods.
Workflow for PFBBr Derivatization and GC-MS Analysis
Caption: Workflow for PFBBr Derivatization and GC-MS Analysis.
2-Nitrophenylhydrazine (2-NPH) Derivatization for HPLC-DAD Analysis
This method involves the derivatization of the carboxyl group of this compound with 2-nitrophenylhydrazine (2-NPH) in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC·HCl).[4] The resulting 2-nitrophenylhydrazide derivative has strong UV absorbance at a higher wavelength (around 392 nm), which significantly enhances detection sensitivity and selectivity, as most drug substances and impurities have minimal absorbance in this region.[4]
Reaction Pathway: 2-NPH Derivatization
Caption: Derivatization of this compound with 2-NPH.
Experimental Protocol
This protocol is based on the method developed for the analysis of small halogenated carboxylic acids in drug substances.[4]
Materials:
-
Chloroacetic acid standard
-
2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl)
-
Acetonitrile, HPLC grade
-
Deionized water
-
Sample containing this compound
-
Internal standard (optional, e.g., a structurally similar halogenated carboxylic acid)
-
Volumetric flasks
-
Pipettors and tips
-
Vortex mixer
-
HPLC vials
Procedure:
-
Reagent Preparation:
-
2-NPH Solution: Prepare a 1 mg/mL solution of 2-NPH·HCl in 70:30 (v/v) acetonitrile-water.
-
EDC·HCl Solution: Prepare a 2 mg/mL solution of EDC·HCl in 70:30 (v/v) acetonitrile-water.
-
-
Sample and Standard Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in 70:30 (v/v) acetonitrile-water to achieve an expected this compound concentration within the calibration range.
-
Prepare a series of calibration standards of this compound in 70:30 (v/v) acetonitrile-water.
-
-
In Situ Derivatization:
-
In a suitable vial or flask, mix the sample or standard solution with the 2-NPH solution and the EDC·HCl solution. For example, to a 100 µL aliquot of the sample/standard, add 500 µL of the 2-NPH solution and 500 µL of the EDC·HCl solution.
-
Vortex the mixture for 10 seconds.
-
Allow the reaction to proceed at room temperature for 2 hours, protected from light.[4]
-
-
Analysis:
-
After the reaction is complete, the solution can be directly injected into the HPLC system without further pretreatment.[4] If necessary, filter the solution through a 0.45 µm filter before injection.
-
Analyze the sample by HPLC with Diode Array Detection (DAD).
-
HPLC-DAD Conditions (Example)
-
HPLC System: Shimadzu LC-20AT or equivalent with DAD detector
-
Column: Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm) or similar C18 column
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 28-40% B
-
10-14 min: 40% B
-
14-20 min: 40-55% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 392 nm[4]
Quantitative Data Summary for 2-NPH Derivatization
| Parameter | Monochloroacetic Acid | Monobromoacetic Acid | Dichloroacetic Acid | Reference |
| Analytical Method | HPLC-DAD | HPLC-DAD | HPLC-DAD | [4] |
| Derivatizing Agent | 2-NPH·HCl with EDC·HCl | 2-NPH·HCl with EDC·HCl | 2-NPH·HCl with EDC·HCl | [4] |
| Limit of Detection (LOD) | ~0.015 µg/mL | ~0.02 µg/mL | ~0.03 µg/mL* | [4] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.06 µg/mL | 0.10 µg/mL | [4] |
| Linearity (r) | >0.999 | >0.999 | >0.999 | [4] |
| Recovery | 80-115% (in various drug substances) | 80-115% (in various drug substances) | 80-115% (in various drug substances) | [4] |
| Precision (RSD) | <1.98% (intra-day), <4.39% (inter-day) | <1.98% (intra-day), <4.39% (inter-day) | <1.98% (intra-day), <4.39% (inter-day) | [4] |
*LOD estimated from reported LOQ values.
Workflow for 2-NPH Derivatization and HPLC-DAD Analysis
Caption: Workflow for 2-NPH Derivatization and HPLC-DAD Analysis.
Conclusion
The in situ derivatization methods presented here offer robust and sensitive approaches for the quantitative analysis of this compound. The choice between PFBBr derivatization with GC-MS and 2-NPH derivatization with HPLC-DAD will depend on the available instrumentation, the sample matrix, and the required sensitivity. The PFBBr method is highly suitable for volatile analysis and can achieve very low detection limits, especially with NCI-MS. The 2-NPH method provides excellent selectivity by shifting the detection wavelength to a region with minimal interference, making it ideal for complex matrices such as drug substances. Both protocols, when properly implemented and validated, can serve as valuable tools for quality control and research applications involving the determination of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. journalajacr.com [journalajacr.com]
- 4. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 10. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
Application of Chloroacetate in Affinity Labeling of Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins, particularly enzymes and receptors. This method utilizes a reactive molecule, known as an affinity label, which is structurally similar to a natural ligand or substrate of the target protein. The label first binds reversibly to the active or allosteric site due to this structural similarity. Subsequently, a reactive group on the label forms a stable, covalent bond with a nearby nucleophilic amino acid residue, permanently tagging the protein.
Chloroacetates and their amide derivatives (chloroacetamides) are effective electrophilic reagents for affinity labeling. The chloroacetyl group serves as a "warhead" that reacts primarily with strong nucleophilic residues like the thiol group of cysteine. This targeted and covalent modification allows for the identification of binding site residues, elucidation of enzyme mechanisms, and the development of potent and specific covalent inhibitors for therapeutic purposes.
Mechanism of Action
The primary mechanism of action for chloroacetate-based affinity labels is a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon of the chloroacetyl group is susceptible to attack by a nucleophilic side chain of an amino acid residue within the protein's binding pocket.
At neutral or slightly basic pH, the deprotonated thiol group of a cysteine residue (thiolate anion) is the most potent nucleophile in proteins and readily attacks the chloroacetyl moiety. This attack results in the formation of a stable thioether bond and the displacement of the chloride ion. While cysteine is the primary target, other nucleophilic residues such as histidine and lysine (B10760008) can also be modified, particularly at a higher pH. The specificity of the labeling can be influenced by factors like pH, reagent concentration, and the local protein environment.
Caption: S_N2 reaction between a cysteine thiolate and a chloroacetyl group.
Data Presentation: Reactivity and Inhibitory Potency
The effectiveness of a chloroacetamide-based affinity label is determined by both its binding affinity (Ki) for the target protein and the rate of the subsequent covalent reaction (kinact). The overall potency is often expressed as an IC50 value (the concentration required to achieve 50% inhibition) or a second-order rate constant (kinact/Ki).
Table 1: Reaction Kinetics of Chloroacetamide with Thiols
This table summarizes the second-order rate constants for the reaction of chloroacetamide with small-molecule thiols, providing a baseline for its intrinsic reactivity.
| Electrophile | Nucleophile | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | pH |
| Chloroacetamide | Cysteine | 0.217 | 30 | 7.0 |
| Chloroacetamide | Mercaptoacetic acid | 0.117 | 30 | 7.0 |
Data sourced from a comparative analysis of chloroacetamide reaction kinetics.
Table 2: Examples of Chloroacetamide-Based Covalent Inhibitors
This table provides examples of specific chloroacetamide-based molecules developed as covalent inhibitors for various protein targets.
| Target Protein Family | Specific Target | Inhibitor/Fragment | Potency (IC₅₀) | Incubation Time | Notes |
| Hippo Pathway | TEAD4 | Compound 13 (RHA-302) | 0.9 µM | 48 h | Binds to the palmitate pocket and forms a covalent bond with a conserved cysteine.[1] |
| Hippo Pathway | TEAD4 | Compound 21 (MAT-241) | 5 µM | 48 h | Inhibition improved significantly with longer incubation times.[1] |
| Receptor Tyrosine Kinase | FGFR1 | UPR1376 | More potent than BGJ398 | 8 h | Irreversibly inhibits FGFR1 phosphorylation in over-expressing cells.[2] |
| Protein Tyrosine Phosphatases | HePTP | Various Thiazole-based fragments | Varies (µM range) | 1 h | Thiazole-containing chloroacetamides showed significant PTP inhibition.[3] |
| KDM Lysine Demethylases | KDM5B | Compound 7 (PZ series) | 10 nM | 120 min | Covalent inhibitor showing high potency and selectivity.[4] |
| Cysteine Protease | SARS-CoV-2 3CLpro | 8a (YH-6) | ~13 nM | N/A | Potently blocks viral replication; comparable to nirmatrelvir.[5] |
Experimental Protocols
The following are generalized protocols for using chloroacetamide-based probes in affinity labeling experiments. These should be optimized for the specific protein and experimental conditions.
Protocol 1: In Vitro Protein Labeling
This protocol is suitable for labeling a purified protein with a chloroacetamide-based probe to confirm covalent modification and identify the site of labeling.
1. Protein Preparation: a. Purify the protein of interest to homogeneity. b. Dialyze the protein into a suitable buffer, for example, 50 mM HEPES, 150 mM NaCl, pH 7.4. Avoid buffers containing primary amines (e.g., Tris) if not targeting lysine residues. c. If necessary, reduce disulfide bonds to expose cysteine residues by treating with 1-5 mM TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Note: DTT can be used but must be removed before labeling as it will react with the probe.
2. Labeling Reaction: a. Prepare a stock solution of the chloroacetamide probe (e.g., 10-100 mM in DMSO). b. Add the stock solution to the protein solution to achieve the desired final concentration. A 10- to 100-fold molar excess of the probe over the protein is typical. c. Incubate the reaction for 1-4 hours at room temperature or 37°C. The optimal time should be determined empirically.
3. Quenching the Reaction: a. Stop the reaction by adding a thiol-containing quenching reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.
4. Analysis of Labeling: a. Remove excess probe and quenching reagent using a desalting column or protein precipitation. b. Confirm covalent modification via mass spectrometry (intact protein analysis). A mass increase corresponding to the addition of the probe moiety is expected. c. To identify the specific site of labeling, digest the protein into peptides using trypsin and analyze the resulting peptide mixture by LC-MS/MS. Search the data for peptides containing the mass modification of the probe.[6]
Caption: General experimental workflow for in vitro protein labeling.
Protocol 2: Chemoproteomic Profiling in Cell Lysate
This protocol is used to identify the protein targets of a chloroacetamide-based probe from a complex biological sample like a cell lysate. A common approach is competitive profiling.
1. Cell Culture and Lysis: a. Culture cells to the desired confluency. b. Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. c. Clarify the lysate by centrifugation and determine the protein concentration using a standard method (e.g., BCA assay).
2. Competitive Inhibition (Optional but Recommended): a. To identify specific targets, pre-incubate one aliquot of the cell lysate with an excess of a non-reactive parent compound (the inhibitor without the chloroacetyl warhead). Incubate another aliquot with a vehicle control (e.g., DMSO). b. This step allows for the differentiation of specific targets (whose binding is blocked by the parent compound) from non-specific ones.
3. Probe Treatment: a. Treat the cell lysates with the chloroacetamide probe (typically 10-100 µM) for 1-2 hours at 37°C. The probe should ideally contain a reporter tag, such as biotin (B1667282) or an alkyne, for subsequent enrichment.
4. Sample Preparation for Mass Spectrometry: a. Reduce disulfide bonds with TCEP and alkylate any remaining free cysteines with a standard alkylating agent like iodoacetamide (B48618) to prevent disulfide scrambling. b. If the probe contains an alkyne tag, perform a "click" reaction with an azide-biotin reporter tag. c. Enrich the biotin-labeled proteins using streptavidin-coated beads. d. Wash the beads extensively to remove non-labeled proteins. e. On-bead digest the enriched proteins into peptides using trypsin.
5. Mass Spectrometry and Data Analysis: a. Analyze the eluted peptide mixture by LC-MS/MS. b. Identify the proteins that were labeled by the probe. c. In a competitive profiling experiment, quantify the relative abundance of identified proteins between the inhibitor-treated and control samples. Proteins that show significantly reduced labeling in the presence of the competitor are considered specific targets.
Caption: Workflow for competitive profiling to identify specific protein targets.
Conclusion
This compound-based affinity labeling is a versatile and robust method for covalently modifying proteins at specific nucleophilic residues. Its application ranges from fundamental biochemical studies to identify active site residues to complex chemoproteomic workflows for drug target deconvolution in native biological systems. The relatively moderate reactivity of chloroacetamides compared to other electrophiles like iodoacetamides can offer higher specificity, although side reactions like methionine oxidation have been reported and should be considered during data analysis. By carefully designing probes and optimizing reaction protocols, researchers can effectively utilize this chemistry to gain valuable insights into protein function and accelerate the development of novel covalent therapeutics.
References
- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Radiolabeled Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of radiolabeled chloroacetate, a critical tracer for a variety of metabolic and pharmacokinetic studies. The protocols described herein are intended for use by qualified personnel in a properly equipped radiochemistry laboratory.
Introduction
Radiolabeled this compound is an invaluable tool in tracer studies to investigate metabolic pathways, enzyme kinetics, and the pharmacokinetics of xenobiotics. The introduction of a radioactive isotope allows for sensitive and quantitative tracking of the molecule and its metabolites in biological systems. This document outlines the synthesis of this compound labeled with common isotopes such as Carbon-14 (¹⁴C) and Chlorine-36 (³⁶Cl).
Carbon-14 is a beta-emitter with a long half-life, making it suitable for in vitro studies and animal studies where long-term tracking is necessary.[1] this compound can be labeled with ¹⁴C at either the carboxyl carbon (C-1) or the alpha-carbon (C-2), providing insights into different metabolic fates of the molecule. Chlorine-36, also a beta-emitter with a very long half-life, can be used to trace the intact this compound molecule and study its transport and distribution.
The primary synthetic route to radiolabeled this compound involves the direct chlorination of the corresponding radiolabeled acetic acid. This method, widely used in the industrial production of non-labeled chloroacetic acid, can be adapted for small-scale radiosynthesis.[2][3]
Synthesis of [1-¹⁴C]chloroacetic acid and [2-¹⁴C]chloroacetic acid
The most direct method for preparing [¹⁴C]chloroacetic acid is the chlorination of [¹⁴C]acetic acid. The position of the label in the final product is determined by the starting material, i.e., [1-¹⁴C]acetic acid will yield [1-¹⁴C]chloroacetic acid, and [2-¹⁴C]acetic acid will yield [2-¹⁴C]chloroacetic acid. Catalysts such as acetic anhydride (B1165640) or sulfur are typically employed to facilitate the reaction.[3][4][5] Photochlorination using UV light can also initiate the reaction.[6]
Reaction Scheme:
CH₃COOH* + Cl₂ --(Catalyst)--> ClCH₂COOH* + HCl *(where * denotes the ¹⁴C label)
Experimental Protocols
Protocol 1: Synthesis of [1-¹⁴C]chloroacetic acid via Catalytic Chlorination
This protocol is adapted from established industrial chlorination methods of acetic acid.
Materials:
-
[1-¹⁴C]acetic acid
-
Glacial acetic acid (for dilution, if necessary)
-
Chlorine gas (Cl₂)
-
Dry nitrogen gas (N₂)
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, gas inlet tube, bubbler)
-
Heating mantle
-
UV lamp (optional, for photochlorination)[6]
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Liquid Scintillation Counter (LSC) for radioactivity measurement
Procedure:
-
Reaction Setup: In a fume hood, assemble a flame-dried 25 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a bubbler containing a sodium hydroxide (B78521) solution to trap excess chlorine and HCl.
-
Charging the Reactor: To the flask, add a solution of [1-¹⁴C]acetic acid of known specific activity. If necessary, dilute with a small amount of glacial acetic acid. Add acetic anhydride (typically 5-10 mol% relative to acetic acid).
-
Reaction: Heat the mixture to 100-120°C with stirring.[6] Slowly bubble dry chlorine gas through the solution. The reaction can be initiated or enhanced by irradiation with a UV lamp placed near the flask.[6] Monitor the reaction progress by taking small aliquots and analyzing by radio-TLC or radio-HPLC. The reaction time can vary from 1 to 6 hours.[5]
-
Work-up: After the reaction is complete (as determined by the consumption of starting material), stop the chlorine flow and purge the system with dry nitrogen gas to remove residual HCl and chlorine.
-
Extraction: Cool the reaction mixture to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with three 10 mL portions of dichloromethane to remove unreacted acetic anhydride and other non-polar impurities.
-
Purification: The aqueous layer containing the [1-¹⁴C]chloroacetic acid can be further purified by preparative HPLC using a suitable reverse-phase column.[7] The mobile phase typically consists of an acidic aqueous solution and an organic modifier like acetonitrile.
-
Isolation and Characterization: Collect the fraction containing the product. The solvent can be removed under reduced pressure to yield the purified [1-¹⁴C]chloroacetic acid. Determine the radiochemical purity by analytical radio-HPLC and the specific activity by quantifying the mass and radioactivity of the final product.
Synthesis of [³⁶Cl]chloroacetic acid
Labeling with Chlorine-36 can be achieved through isotope exchange or by direct synthesis using a chlorinated precursor. A plausible method involves the reaction of glycolic acid with [³⁶Cl]thionyl chloride.
Reaction Scheme:
HOCH₂COOH + SO³⁶Cl₂ --> ³⁶ClCH₂COCl + SO₂ + H³⁶Cl ³⁶ClCH₂COCl + H₂O --> ³⁶ClCH₂COOH + HCl
Protocol 2: Synthesis of [³⁶Cl]chloroacetic acid
This protocol is based on the reaction of glycolic acid with thionyl chloride.
Materials:
-
Glycolic acid
-
[³⁶Cl]Thionyl chloride (SO³⁶Cl₂)
-
Anhydrous toluene
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle
-
HPLC system
-
Liquid Scintillation Counter
Procedure:
-
Reaction Setup: In a fume hood, set up a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap.
-
Reaction: Dissolve glycolic acid in anhydrous toluene. Add [³⁶Cl]thionyl chloride dropwise to the solution at room temperature. After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add deionized water to hydrolyze the resulting [³⁶Cl]chloroacetyl chloride to [³⁶Cl]chloroacetic acid.
-
Purification and Analysis: Purify the product using preparative HPLC as described in Protocol 1. Analyze the final product for radiochemical purity and specific activity.
Data Presentation
| Radiolabeled Compound | Synthesis Method | Starting Material | Typical Radiochemical Yield (%) | Typical Radiochemical Purity (%) | Typical Specific Activity | Reference |
| [1-¹⁴C]chloroacetic acid | Catalytic Chlorination | [1-¹⁴C]acetic acid | 40-60 (estimated) | >98 | 50-60 mCi/mmol | Adapted from[5] |
| [2-¹⁴C]chloroacetic acid | Catalytic Chlorination | [2-¹⁴C]acetic acid | 40-60 (estimated) | >98 | 50-60 mCi/mmol | Adapted from[5] |
| [³⁶Cl]chloroacetic acid | From Glycolic Acid | [³⁶Cl]Thionyl chloride | 30-50 (estimated) | >97 | 1-10 mCi/mmol | Hypothetical |
Note: The yields and specific activities are estimates based on analogous reactions and may vary depending on the specific experimental conditions and the specific activity of the starting materials.
Visualizations
Synthesis Workflow for [¹⁴C]chloroacetic acid
Caption: Workflow for the synthesis of [¹⁴C]chloroacetic acid.
Logical Relationship of Synthesis Methods
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. chemcess.com [chemcess.com]
- 3. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. US5401876A - Synthesis of chloroacetic acids - Google Patents [patents.google.com]
- 5. CN1680251A - A kind of method of synthesizing chloroacetic acid - Google Patents [patents.google.com]
- 6. CN1282637C - Method for producing chloroacetic acid by photochlorination of acetic acid - Google Patents [patents.google.com]
- 7. Separation of Chloroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Chloroacetate-Based Protocols for Enzyme Inhibition Assays: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetate and its derivatives are reactive compounds known to function as enzyme inhibitors. Their mechanism of action often involves the alkylation of nucleophilic residues within the enzyme's active site, leading to irreversible inhibition. This property makes them valuable tools for studying enzyme mechanisms, identifying active site residues, and as starting points for the development of therapeutic agents. These application notes provide detailed protocols and data for researchers utilizing this compound-based compounds in enzyme inhibition assays.
Data Presentation
The inhibitory potential of this compound and its related compounds has been evaluated against several enzymes. The following table summarizes the available quantitative data. It is important to note that specific IC50 or Ki values for monothis compound are not widely reported in publicly available literature; much of the existing data pertains to derivatives such as chloroacetamides and dithis compound (B87207).
| Compound | Target Enzyme | Organism | Inhibition Value | Inhibition Type | Reference |
| Chloroacetamide (e.g., metazachlor) | Very-long-chain fatty acid synthase (VLCFA-synthase) | Arabidopsis | Half-inhibition < 10⁻⁸ M | Irreversible, Competitive with acyl-CoA | [1] |
| Dithis compound (DCA) | Medium and short-chain fatty acid oxidation | Rat (heart mitochondria) | Marked decrease at 1-10 mM | Inhibition of acyl-CoA synthases | [2] |
| Chlorothalonil | Glutathione (B108866) S-Transferase (GST) | Nothoscordum gracile | IC20 = 11.1 µM | Competitive with CDNB | [3] |
| 4,5-dichloro-N-octyl-3(2H)-isothiazolone (DCOIT) | Glutathione S-Transferase (GST) | Nothoscordum gracile | IC20 = 10.6 µM | Competitive with CDNB | [3] |
| Dichlofluanid | Glutathione S-Transferase (GST) | Nothoscordum gracile | IC20 = 38.6 µM | Competitive with CDNB | [3] |
| Diuron | Glutathione S-Transferase (GST) | Nothoscordum gracile | IC20 = 353.1 µM | Competitive with CDNB | [3] |
| Chloral (B1216628) Hydrate (B1144303) | Alcohol Dehydrogenase (LADH) | Mouse (liver) | Ki ≈ 2.7 x 10⁻⁴ M | Non-competitive | [4] |
| Trichloroethanol | Alcohol Dehydrogenase (LADH) | Mouse (liver) | Ki ≈ 2.7 x 10⁻⁵ M | Competitive | [4] |
Experimental Protocols
I. General Protocol for Determining the IC50 of this compound
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme. This method can be adapted for various enzyme-substrate systems.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound solution (freshly prepared)
-
Assay buffer (optimized for the target enzyme)
-
Detection reagent or system (e.g., spectrophotometer, fluorometer)
-
96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Enzyme Activity Assay (Control):
-
Prepare a reaction mixture in a microplate well containing the assay buffer, the enzyme at a fixed concentration, and its substrate at a concentration typically at or below its Michaelis constant (Km).
-
Incubate the reaction at the enzyme's optimal temperature.
-
Monitor the reaction rate by measuring the change in absorbance or fluorescence over time. This will serve as the 100% activity control.
-
-
Inhibition Studies:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
In separate wells of the microplate, pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 15, 30, or 60 minutes) to allow for potential time-dependent inhibition.[5]
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Measure the reaction rate for each this compound concentration as performed in the control assay.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.[6]
-
II. Protocol for this compound Inhibition of Glutathione S-Transferase (GST)
This protocol is adapted from standard GST assays and is specifically tailored for assessing the inhibitory effect of this compound.
Materials:
-
Purified Glutathione S-Transferase (GST)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)
-
Reduced glutathione (GSH) solution (co-substrate)
-
This compound solutions (varying concentrations)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.5)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CDNB in ethanol.
-
Prepare a fresh stock solution of GSH in the phosphate buffer.
-
Prepare a series of this compound dilutions in the phosphate buffer.
-
-
Assay Setup:
-
For each reaction, prepare an assay cocktail containing phosphate buffer, GSH, and CDNB.
-
In the wells of a microplate, add the assay cocktail.
-
Add the diluted this compound solutions to the respective wells. Include a control well with buffer instead of this compound.
-
-
Enzyme Inhibition Assay:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding a fixed amount of GST to each well.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The rate of increase in absorbance is proportional to the GST activity.
-
-
Data Analysis:
-
Determine the initial reaction rate (ΔA340/min) for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the this compound concentration.
-
Visualizations
Signaling Pathway: MAPK Signaling and GSTP1-mediated JNK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes like proliferation, differentiation, and apoptosis. Glutathione S-Transferase P1 (GSTP1) has been shown to act as a negative regulator of this pathway by binding to and inhibiting c-Jun N-terminal kinase (JNK). Inhibition of GSTP1 by compounds like this compound could, therefore, lead to the activation of the JNK signaling cascade.
References
- 1. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of medium and short-chain fatty acid oxidation in rat heart mitochondria by dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione S-transferase activity in aquatic macrophytes and halophytes and biotransformation potential for biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of alcohol dehydrogenase by chloral hydrate and trichloroethanol: possible role in the chloral hydrate-ethanol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Troubleshooting & Optimization
Overcoming low yield in chloroacetate synthesis reactions.
Welcome to the technical support center for chloroacetate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing this compound esters from chloroacetic acid and an alcohol?
A1: The primary reaction is the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where chloroacetic acid reacts with an alcohol to form a this compound ester and water.[1][2] The reaction requires a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, and is typically heated to proceed at a reasonable rate.[1][2]
Q2: My this compound synthesis reaction is resulting in a low yield. What are the most common causes?
A2: Low yields in this compound synthesis are often attributed to several factors:
-
Reaction Equilibrium: The Fischer esterification is a reversible process. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.[1][3]
-
Ester Hydrolysis: this compound esters are susceptible to hydrolysis, particularly in the presence of water and alkaline conditions, which can occur during workup if not carefully controlled.[4][5]
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion due to insufficient reaction time, inadequate temperature, or poor catalytic activity.
-
Side Reactions: The formation of dichloroacetic acid as an impurity in the chloroacetic acid starting material can lead to the formation of dithis compound (B87207) esters and other byproducts.[6]
-
Purification Losses: The product can be lost during the workup and purification steps, especially if azeotropes form between the ester, alcohol, and water, complicating distillation.
Q3: How can I drive the reaction equilibrium towards the formation of the this compound ester?
A3: To maximize the yield, the equilibrium must be shifted to the product side. This can be achieved by:
-
Using an excess of one reactant: Employing a large excess of the alcohol is a common strategy to push the reaction forward.[3]
-
Removing water as it forms: This is the most effective method. It is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a water-entraining solvent like toluene (B28343), cyclohexane, or benzene.[7][8][9][10]
Q4: What are the best practices for purifying the final this compound ester product?
A4: Purification typically involves several steps:
-
Neutralization: Carefully neutralize the remaining acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[7]
-
Extraction: Extract the ester into a suitable organic solvent like ether.[7]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride.[7]
-
Distillation: Purify the final product by fractional distillation, carefully collecting the fraction at the correct boiling point.[11][12] For methyl this compound, this can involve an initial atmospheric distillation followed by vacuum distillation.[11]
Troubleshooting Guide
Problem 1: The yield of my isopropyl this compound is consistently low.
-
Question: I am synthesizing isopropyl this compound, but my yields are poor. How can I optimize the reaction conditions?
-
Answer: The yield of isopropyl this compound is highly dependent on reaction time, the molar ratio of isopropanol (B130326) to chloroacetic acid, and the choice and amount of catalyst. Studies have shown that optimizing these parameters can significantly increase the yield. For instance, using Ce(SO4)2·4H2O as a catalyst, a reaction time of 4 hours with a chloroacetic acid to isopropanol molar ratio of 1.0:1.3 can achieve a yield of up to 98.62%.[13]
Problem 2: During workup, I suspect I am losing product due to hydrolysis.
-
Question: How can I minimize the hydrolysis of my this compound ester during the neutralization and extraction steps?
-
Answer: this compound esters are prone to hydrolysis, especially under basic conditions.[4][5] To mitigate this:
-
Use a mild inorganic base for neutralization, such as sodium bicarbonate, and perform the washing steps quickly and at a low temperature (e.g., in an ice bath).[7]
-
Ensure the organic layer is thoroughly dried before the final distillation to remove any residual water.
-
Avoid strong bases like sodium hydroxide, as they will rapidly saponify the ester.
-
Problem 3: I am observing a significant amount of dithis compound byproduct.
-
Question: My final product is contaminated with a significant amount of dithis compound ester. How can I prevent its formation?
-
Answer: The presence of dithis compound esters is typically due to dichloroacetic acid impurity in the starting chloroacetic acid.[6]
-
Ensure the purity of your starting chloroacetic acid. If you are preparing it yourself via the chlorination of acetic acid, the formation of dichloroacetic acid is a known side reaction.[6]
-
Increasing the reaction temperature during the chlorination of acetic acid can favor the formation of monochloroacetic acid over dichloroacetic acid.[6]
-
Data on Yield Optimization
The following tables summarize the impact of various reaction parameters on the yield of this compound synthesis.
Table 1: Effect of Reaction Time on Isopropyl this compound Yield [13]
| Reaction Time (hours) | Yield (%) |
| 1.0 | 57.42 |
| 2.0 | 79.12 |
| 2.5 | 84.29 |
| 3.0 | 97.50 |
| 4.0 | 98.62 |
Conditions: Chloroacetic acid to isopropanol molar ratio of 1.0:1.3, with 3.5% (by weight of chloroacetic acid) Ce(SO4)2·4H2O as catalyst.
Table 2: Effect of Molar Ratio on Isopropyl this compound Yield
| Molar Ratio (Chloroacetic Acid:Isopropanol) | Yield (%) |
| 1.0:1.0 | 85.31 |
| 1.0:1.1 | 89.47 |
| 1.0:1.2 | 93.86 |
| 1.0:1.3 | 98.62 |
| 1.0:1.4 | 98.54 |
Conditions: 4-hour reaction time with 3.5% (by weight of chloroacetic acid) Ce(SO4)2·4H2O as catalyst.
Table 3: Comparison of Catalysts for Isopropyl this compound Synthesis [14]
| Catalyst | Best Yield (%) |
| Ce(SO4)2·4H2O | >97.0 |
| PCl3 | 89.5 |
| H3PO40W12·xH2O | 87.2 |
| TiSiW12O40/TiO2 | 73.3 |
| SnCl4 | 77.0 |
Note: Reaction conditions for each catalyst were optimized independently.
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound
This protocol is based on a standard esterification procedure with azeotropic removal of water.
Materials:
-
Chloroacetic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium carbonate (for neutralization)
-
Anhydrous drying agent (e.g., magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine chloroacetic acid and methanol in a weight ratio of 1:0.366.[11]
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 105-110 °C.[11]
-
Continuously remove the water-methanol-methyl this compound azeotrope using the Dean-Stark apparatus. The separated methanol can be returned to the reaction flask.
-
After the reaction is complete (as determined by the cessation of water collection), cool the reaction mixture.
-
Neutralize the crude ester with a sodium carbonate solution.
-
Separate the organic layer and dry it over an anhydrous drying agent.
-
Perform an initial atmospheric distillation to remove low-boiling impurities (up to 130 °C).[11]
-
Conduct a final vacuum distillation, collecting the fraction at approximately 65 °C (at 8kPa), to obtain pure methyl this compound. A yield of around 96% can be expected.[11]
Protocol 2: Synthesis of Ethyl this compound using a Dean-Stark Apparatus
This protocol provides a method for synthesizing ethyl this compound with azeotropic water removal.[7]
Materials:
-
Chloroacetic acid (18.8 g)
-
96% Ethanol (B145695) (40 ml)
-
Concentrated sulfuric acid (1 ml)
-
Toluene (60 ml, as water entrainer)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Dissolve 18.8 g of chloroacetic acid in 40 ml of 96% ethanol in a 250 ml round-bottom flask.
-
Slowly add 1 ml of concentrated sulfuric acid while stirring.
-
Set up a Dean-Stark apparatus with the flask and a reflux condenser. Fill the Dean-Stark trap with 60 ml of toluene.
-
Heat the mixture to reflux for 2 hours. Water will be collected in the burette of the Dean-Stark trap.
-
After 2 hours, allow the mixture to cool.
-
Neutralize the reaction mixture by washing it twice with 40 ml of saturated sodium bicarbonate solution in a separatory funnel.
-
Separate the organic layer and dry it with anhydrous calcium chloride for 12 hours.
-
Distill the mixture, first removing the toluene at 110-120 °C.
-
Continue the distillation, collecting the fraction that boils between 140-145 °C, which is the ethyl this compound product.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. asianpubs.org [asianpubs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. epa.oszk.hu [epa.oszk.hu]
Technical Support Center: Side Reactions of Chloroacetate with Non-Cysteine Residues in Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions of chloroacetate with non-cysteine residues in proteins.
FAQs: Understanding this compound Side Reactions
Q1: Besides cysteine, which other amino acid residues can react with this compound?
While this compound is primarily used to target cysteine residues due to the high nucleophilicity of the thiol group, it can also react with other nucleophilic amino acid side chains. These off-target reactions can occur with the following residues:
-
Methionine: The sulfur atom in the methionine side chain can act as a nucleophile, leading to alkylation.[1][2] Additionally, chloroacetamide, a related reagent, has been observed to cause oxidation of methionine residues.[1]
-
Histidine: The imidazole (B134444) ring of histidine is nucleophilic and can be alkylated by this compound, particularly at higher pH values.[2]
-
Lysine (B10760008): The ε-amino group of lysine is a potential target for chloroacetylation, with reactivity increasing at pH values above 8.5.[1][2]
-
Aspartate and Glutamate (B1630785): The carboxylate groups of aspartate and glutamate can be alkylated by this compound, although this is generally less favorable than reactions with other nucleophilic residues.[2]
-
N-terminal α-amino group: The free amino group at the N-terminus of a protein can also be a site of chloroacetylation.[2]
Q2: What are the primary factors influencing the extent of these side reactions?
Several factors can influence the specificity of this compound labeling and the extent of off-target reactions:
-
pH: The pH of the reaction is a critical parameter. While cysteine alkylation is efficient in the pH range of 7.2-8.0, higher pH values (above 8.5) increase the deprotonation and nucleophilicity of other residues like lysine, leading to a higher likelihood of side reactions.[1]
-
Temperature: Elevated temperatures can increase the rate of all reactions, including off-target modifications. It is generally advisable to perform labeling reactions at room temperature or 4°C to enhance specificity.[1]
-
Reaction Time: Prolonged incubation times increase the probability of less favorable side reactions occurring.
-
Concentration of this compound: Using a high molar excess of this compound can drive the reaction towards completion but also significantly increases the risk of modifying non-cysteine residues.[2]
Q3: What is the most common side reaction observed with chloroacetamide, a related reagent?
One of the most significant and widely reported side reactions of chloroacetamide is the oxidation of methionine residues.[1] This can result in the formation of methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da), which can complicate data analysis and potentially alter protein structure and function.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Problem 1: Mass spectrometry data shows unexpected mass shifts on non-cysteine-containing peptides.
-
Possible Cause: Off-target alkylation of lysine, histidine, methionine, aspartate, glutamate, or the N-terminus.
-
Troubleshooting Steps:
-
Review Reaction Conditions:
-
pH: Verify that the reaction pH was maintained within the optimal range for cysteine-specific labeling (typically 7.2-8.0).[1] If the pH was higher, consider repeating the experiment with a lower pH buffer.
-
Temperature: Ensure the reaction was not performed at an elevated temperature. If so, repeat at room temperature or 4°C.[1]
-
Reagent Concentration: If a large excess of this compound was used, perform a titration experiment to determine the minimal concentration required for efficient on-target labeling.
-
Reaction Time: Conduct a time-course experiment to identify the optimal incubation time that maximizes cysteine labeling while minimizing side reactions.
-
-
Refine Mass Spectrometry Search Parameters:
-
Include variable modifications in your database search corresponding to the mass of the chloroacetyl group (+57.02 Da for carboxymethylation) on the side chains of Lys, His, Met, Asp, and Glu, as well as the protein N-terminus.
-
Search for potential methionine oxidation (+16 Da for sulfoxide, +32 Da for sulfone).
-
-
Problem 2: Significant methionine oxidation is observed in the mass spectrometry data.
-
Possible Cause: this compound or, more commonly, chloroacetamide can induce the oxidation of methionine residues.[1] This can also be caused by reactive oxygen species in buffers.
-
Troubleshooting Steps:
-
Use Degassed Buffers: Remove dissolved oxygen from all solutions by sparging with an inert gas (e.g., argon or nitrogen) to minimize the presence of reactive oxygen species.
-
Include Antioxidants: Consider adding a small amount of an antioxidant, such as free methionine, to the reaction mixture to act as a scavenger.
-
Optimize Reagent: If using chloroacetamide and methionine oxidation is a persistent issue, consider switching to iodoacetamide (B48618), which has been reported to cause less methionine oxidation, although it may have a higher propensity for other off-target alkylations.[3]
-
Control for Metal Contamination: Use metal-chelating agents (e.g., EDTA) in your buffers to prevent metal-catalyzed oxidation.
-
Problem 3: The protein of interest aggregates or loses activity after labeling.
-
Possible Cause:
-
Harsh labeling conditions (high temperature, extreme pH) may be denaturing the protein.
-
Modification of critical residues in the active site or at protein-protein interaction interfaces.
-
-
Troubleshooting Steps:
-
Optimize Labeling Conditions: Use milder conditions as described above (lower temperature, optimal pH, shorter reaction time, and lower reagent concentration).
-
Perform a Functional Assay: After labeling, perform a functional assay to assess the protein's activity. If activity is compromised, it suggests that a critical residue has been modified.
-
Structural Analysis: If the protein's structure is known, analyze the location of the modified residues to determine if they are in functionally important regions.
-
Data Presentation
The following tables summarize the reactivity of various amino acid residues with haloacetates. Note that specific kinetic data for this compound is limited; therefore, data for the more commonly studied iodoacetamide is included for comparison, as their reactivity patterns are similar.
Table 1: Nucleophilic Amino Acid Residues Susceptible to Alkylation by Haloacetates
| Amino Acid | Nucleophilic Group | pKa of Nucleophilic Group | Comments |
| Cysteine | Thiol (-SH) | ~8.3 | Primary target; highly reactive in its thiolate form (S⁻). |
| Histidine | Imidazole ring | ~6.0 | Reactivity increases significantly above its pKa. |
| Lysine | ε-amino (-NH₂) | ~10.5 | Becomes significantly nucleophilic at pH > 8.5. |
| Methionine | Thioether (-S-CH₃) | - | Can be alkylated to form a sulfonium (B1226848) ion. Also susceptible to oxidation. |
| Aspartate | Carboxylate (-COO⁻) | ~3.9 | Weakly nucleophilic. |
| Glutamate | Carboxylate (-COO⁻) | ~4.3 | Weakly nucleophilic. |
| N-terminus | α-amino (-NH₂) | ~8.0 | Reactivity is pH-dependent. |
Table 2: Factors Influencing Off-Target Reactions of this compound
| Factor | Effect on Specificity | Recommendation for High Specificity |
| pH | Higher pH increases reactivity of Lys, His, and N-terminus. | Maintain pH between 7.2 and 8.0.[1] |
| Temperature | Higher temperature increases all reaction rates, reducing specificity. | Perform reaction at room temperature or 4°C.[1] |
| Reagent Molar Excess | High excess increases off-target modifications. | Use the lowest effective concentration (e.g., 1-10 fold molar excess). |
| Reaction Time | Longer times allow for slower, less specific reactions to occur. | Optimize for the shortest time required for sufficient on-target labeling. |
Experimental Protocols
Protocol 1: General Procedure for Protein Alkylation with this compound for Mass Spectrometry Analysis
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of chloroacetic acid and neutralize it to the desired pH with NaOH.
-
Add the this compound solution to the protein sample to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching:
-
Quench the reaction by adding a thiol-containing reagent, such as DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup for Mass Spectrometry:
-
Remove urea or guanidine hydrochloride and excess reagents by buffer exchange using a desalting column, dialysis, or by protein precipitation (e.g., with acetone).
-
Resuspend the protein in a buffer compatible with enzymatic digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
-
Enzymatic Digestion:
-
Add a protease, such as trypsin, at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1-1%.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform a database search with variable modifications for carboxymethylation (+57.02146 Da) on Cys, Met, His, Lys, Asp, Glu, and the protein N-terminus, as well as methionine oxidation (+15.99491 Da).
-
Mandatory Visualization
Caption: Experimental workflow for identifying this compound modifications.
Caption: Troubleshooting logic for unexpected mass shifts.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chloroacetate Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing chloroacetate alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of various nucleophiles with this compound esters.
Issue 1: Low or No Product Yield
-
Question: My this compound alkylation reaction is showing low to no yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low or no product yield in this compound alkylation can stem from several factors. A primary consideration is the reactivity of the nucleophile and the electrophile. Chloroacetates are less reactive than their bromoacetate (B1195939) or iodoacetate counterparts.
Troubleshooting Steps:
-
Increase Electrophilicity: Consider adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI) to the reaction mixture. This will generate the more reactive iodoacetate in situ through the Finkelstein reaction, which can significantly enhance the reaction rate.[1]
-
Enhance Nucleophilicity: The choice and amount of base are critical for deprotonating the nucleophile and increasing its reactivity.[2] Ensure the base is strong enough to deprotonate your starting material. For N-alkylation of amines, common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][3] For less nucleophilic substrates, a stronger base like NaH might be necessary.[1]
-
Solvent Selection: The solvent plays a crucial role in the reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) are generally effective as they can solvate the cation of the base, leaving the anion more reactive.[1][3]
-
Temperature Adjustment: Increasing the reaction temperature can help overcome the activation energy barrier.[1] However, be cautious as higher temperatures can also lead to the formation of byproducts.[2] It is often recommended to start at room temperature and gradually increase the temperature if the reaction is sluggish.[1]
-
Moisture Control: Ensure anhydrous conditions, especially when using water-sensitive reagents like sodium hydride. Traces of water can quench the base and hydrolyze the this compound ester.[3][4]
-
Issue 2: Formation of Byproducts
-
Question: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?
-
Answer: Byproduct formation is a common challenge in alkylation reactions. The most frequent byproducts in this compound alkylation are over-alkylated products and products from O-alkylation (if the nucleophile has an available oxygen atom).
Troubleshooting Steps:
-
Control Stoichiometry for Over-alkylation: In the case of N-alkylation of primary amines, the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[5][6] To favor mono-alkylation, use a molar excess of the amine (2-3 fold excess).[2]
-
Minimize O-Alkylation: When working with nucleophiles containing both nitrogen and oxygen (e.g., amino phenols), O-alkylation can compete with N-alkylation. The choice of base and solvent can influence the selectivity. Inorganic bases are often preferred for O-alkylation.[1] To favor N-alkylation, stronger bases like NaH in an aprotic solvent like DMF can be effective.[7]
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the formation of byproducts.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the desired product is predominantly formed.[2]
-
Hydrolysis: The ester group of the this compound can be hydrolyzed under strongly basic conditions, especially in the presence of water. Using anhydrous conditions and carefully selecting the base can mitigate this.[3]
-
Issue 3: Difficult Product Purification
-
Question: I am having difficulty purifying my desired product from the reaction mixture. What strategies can I employ?
-
Answer: Purification challenges often arise from the similar polarities of the product and byproducts or unreacted starting materials.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The best approach to simplify purification is to optimize the reaction to minimize byproduct formation.[2]
-
Work-up Procedure: A well-designed work-up procedure can significantly aid in purification. This may involve:
-
Filtration: If a solid precipitate forms (e.g., hydrochloride salt of a base), it can be removed by filtration.[2]
-
Extraction: Use a suitable organic solvent to extract the product from the aqueous layer after quenching the reaction.[2]
-
Washing: Washing the combined organic layers with brine can help remove residual water and some water-soluble impurities.[2]
-
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method for purifying organic compounds.[2] The choice of eluent system is crucial and may require some optimization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of this compound alkylation?
-
A1: this compound alkylation typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine, displacing the chloride ion as the leaving group.[3]
-
-
Q2: Which is a better alkylating agent: ethyl this compound or chloroacetic acid?
-
A2: Ethyl this compound is generally preferred for alkylating nucleophiles like amines.[1] Using chloroacetic acid directly with an amine can lead to an acid-base reaction, forming a salt and rendering the amine non-nucleophilic. If chloroacetic acid is used, a base is required to first neutralize the acid and then deprotonate the nucleophile.[1]
-
-
Q3: What are some common solvent and base combinations for N-alkylation with ethyl this compound?
-
A3: Several combinations have been reported to be effective. The choice often depends on the specific substrate and desired outcome. Some common combinations include:
-
-
Q4: Can I use ethyl bromoacetate instead of ethyl this compound?
-
A4: Yes, ethyl bromoacetate is a more reactive alkylating agent than ethyl this compound and can be a good alternative if the reaction with the chloro-derivative is sluggish.[1]
-
-
Q5: How can I monitor the progress of my reaction?
-
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to track the consumption of the starting material and the formation of the product and any byproducts, helping to determine the optimal reaction time.
-
Data Presentation
Table 1: Common Reaction Conditions for N-Alkylation with Ethyl this compound
| Base | Solvent | Temperature | Notes |
| K₂CO₃ | DMF | Room Temp - High | A widely used and effective combination.[1] |
| NaH | THF / DMF | 0 °C - Room Temp | A strong base, suitable for less reactive nucleophiles.[1] |
| Na₂CO₃ | CH₃CN / DMF | Room Temp | A milder base, can be effective for some substrates.[1] |
| Cs₂CO₃ | DMF | Room Temp | Often works well for many alkylations.[1] |
| DIPEA | THF | Room Temp | A non-nucleophilic organic base.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with Ethyl this compound
-
Reactant Preparation: To a solution of the secondary amine (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add a suitable base (e.g., potassium carbonate, 1.5 eq).[2][3]
-
Addition of Alkylating Agent: While stirring the mixture at room temperature, add ethyl this compound (1.1 eq) dropwise.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2] The reaction may be gently heated if it is proceeding slowly.
-
Work-up:
-
Purification:
-
Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[2]
-
Mandatory Visualization
Caption: General experimental workflow for this compound alkylation.
Caption: Troubleshooting guide for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for chloroacetate instability in solution.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the instability of chloroacetate in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What is the likely cause and how can I prevent it?
A faint yellow discoloration in a this compound solution can be indicative of impurities in the chloroacetic acid used to prepare the solution or degradation over time. Commercial chloroacetic acid can contain impurities like dichloroacetic acid and trichloroacetic acid.[1] While chloroacetic acid itself is a colorless solid, the presence of these impurities or the formation of degradation products upon exposure to light or elevated temperatures can lead to a yellowish hue.
Prevention:
-
Use High-Purity Reagents: Start with the highest purity sodium this compound or chloroacetic acid available.
-
Storage: Store the solid compound and prepared solutions in a cool, dark place. Amber glass bottles are recommended to protect against photodegradation.
-
Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive applications.
Q2: I observed a precipitate in my this compound solution. What could be the reason?
Precipitation in a this compound solution can occur due to several factors:
-
Solubility Limits: While sodium this compound is highly soluble in water (approximately 850 g/L at 20°C), its solubility is lower in alcohols and insoluble in nonpolar solvents like benzene (B151609) and acetone.[2][3] If the concentration exceeds the solubility limit in your specific solvent system, precipitation will occur.
-
Reaction with Other Ions: this compound can react with certain metal ions to form less soluble salts. Although most common alkali metal salts are soluble, interactions with other metals present as contaminants or from labware could potentially lead to precipitation.
-
Low Temperature Storage: Concentrated stock solutions of this compound may precipitate when stored at low temperatures (e.g., in a refrigerator).[4]
Troubleshooting:
-
Verify Concentration: Ensure the concentration of your solution is below the solubility limit for the solvent and temperature being used.
-
Check for Contaminants: Analyze your water and other reagents for potential sources of interfering ions.
-
Warm Before Use: If you store concentrated solutions at low temperatures, allow them to warm to room temperature and ensure all precipitate has redissolved before use.
Q3: How stable is this compound in aqueous solutions at different pH values and temperatures?
The stability of this compound in aqueous solution is significantly influenced by pH and temperature. The primary degradation pathway is hydrolysis, where the chlorine atom is substituted by a hydroxyl group to form glycolic acid and a chloride ion.[5]
-
Alkaline Conditions (High pH): Hydrolysis is significantly accelerated in alkaline solutions. The reaction follows second-order kinetics and the rate increases with increasing pH and temperature.[6][7][8]
-
Neutral and Acidic Conditions (Low to Neutral pH): this compound is more stable in acidic and neutral solutions. However, hydrolysis still occurs, albeit at a much slower rate.[9][10]
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions.
| pH | Temperature (°C) | Half-life (t½) | Degradation Pathway | Reference(s) |
| Acidic | 15 | ~15 years (extrapolated) | Hydrolysis | [11] |
| Neutral | 25 | Not specified | Hydrolysis | |
| Alkaline | 40 | Follows bimolecular equation | Hydrolysis | [4] |
| Alkaline | 50 | Follows bimolecular equation | Hydrolysis | [4] |
| Alkaline | 45-85 | Follows second-order kinetics | Hydrolysis | [12] |
Note: The half-life in acidic conditions is an extrapolation and should be considered an estimate. The rate of hydrolysis in alkaline conditions is highly dependent on the concentration of hydroxide (B78521) ions.
Experimental Protocols
Protocol for Preparation of a Stable this compound Buffer Solution
This protocol describes the preparation of a 100 mM sodium this compound buffer at a pH of approximately 4.8.
Materials:
-
Sodium this compound (high purity)
-
Chloroacetic acid (high purity)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 1 M stock solution of sodium this compound: Dissolve 11.65 g of sodium this compound in 80 mL of deionized water in a beaker with stirring. Once fully dissolved, transfer the solution to a 100 mL volumetric flask and bring the volume to 100 mL with deionized water.
-
Prepare a 1 M stock solution of chloroacetic acid: In a fume hood, carefully dissolve 9.45 g of chloroacetic acid in 80 mL of deionized water. Transfer to a 100 mL volumetric flask and bring to volume.
-
Prepare the buffer: In a beaker, combine 50 mL of the 1 M sodium this compound stock solution with a calculated volume of the 1 M chloroacetic acid stock solution. Start with a small volume of the acid and monitor the pH.
-
Adjust pH: While stirring, slowly add the chloroacetic acid stock solution to the sodium this compound solution until the desired pH of 4.8 is reached.
-
Final Volume: Transfer the buffer solution to a 1 L volumetric flask and bring the volume to 1 L with deionized water.
-
Sterilization: Filter the buffer solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the buffer at 2-8°C in a tightly sealed, amber glass bottle.
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of a this compound solution under various stress conditions, with analysis by High-Performance Liquid Chromatography (HPLC).
Objective: To identify degradation products and determine the degradation kinetics of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: 20 mM potassium phosphate (B84403) buffer (pH 2.5) : Acetonitrile (95:5 v/v)
-
Deionized water
Procedure:
-
Sample Preparation for Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Place the this compound solution in an oven at a controlled temperature (e.g., 60°C).
-
Control: Keep a sample of the this compound solution at room temperature, protected from light.
-
-
Time Points: Collect samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis by HPLC:
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 20 mM potassium phosphate buffer (pH 2.5) : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
-
Inject the control and stressed samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak for this compound and any new peaks that appear in the stressed samples, which represent degradation products.
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the degradation rate and half-life under each condition.
-
Signaling Pathways and Workflows
This compound-Induced ROS and ER Stress Signaling Pathway
Chloroacetic acid has been shown to induce apoptosis in neuronal cells through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.
Caption: this compound induces apoptosis via ROS and ER stress.
This compound and the cGAS-STING-NF-κB Signaling Pathway
Exposure to chloroacetic acids can also activate the cGAS-STING-NF-κB signaling pathway, which is involved in skin aging.
Caption: this compound activates the cGAS-STING-NF-κB pathway.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates the logical flow of a typical stability study for a this compound solution.
Caption: Workflow for this compound stability assessment.
References
- 1. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 2. Chloroacetic acid | SIELC Technologies [sielc.com]
- 3. glsciences.com [glsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. CN106397179A - Method for preparing sodium this compound - Google Patents [patents.google.com]
- 7. SODIUM MONOthis compound - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioconductor.org [bioconductor.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Preventing the hydrolysis of chloroacetate esters during synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of chloroacetate esters during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a significant problem in this compound ester synthesis?
A1: Ester hydrolysis is a chemical reaction in which an ester reacts with water to break down into its constituent carboxylic acid and alcohol.[1][2] In the context of this compound ester synthesis, this is the reverse of the desired esterification reaction.[1] It is a primary cause of reduced yield and product contamination. This compound esters are particularly susceptible to hydrolysis, especially in the presence of water and either an acid or a base catalyst.[2][3] Alkaline-catalyzed hydrolysis, also known as saponification, is typically rapid and irreversible, making it especially problematic during workup steps.[1][2]
Q2: How does the presence of water affect the esterification equilibrium?
A2: The Fischer esterification of chloroacetic acid with an alcohol is a reversible equilibrium reaction.[4][5] Water is a product of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (chloroacetic acid and alcohol), thereby decreasing the yield of the desired this compound ester.[1] To achieve a high yield, it is crucial to remove water as it is formed.[6]
Q3: What are the primary sources of water in the synthesis process?
A3: Water can be introduced into the reaction from several sources:
-
Reagents and Solvents: Using reagents or solvents that are not completely dry (anhydrous).
-
Reaction Product: Water is a byproduct of the esterification reaction itself.[4]
-
Atmospheric Moisture: Exposure of the reaction setup to a humid atmosphere.
-
Workup Procedure: The use of aqueous solutions during product washing and extraction.[4]
Q4: How does pH influence the stability of this compound esters?
A4: this compound esters are sensitive to pH.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis is a reversible reaction. While a strong acid is used to catalyze the esterification, an excess of water and acid can promote the reverse (hydrolysis) reaction.[1][2]
-
Neutral Conditions (pH ≈ 7): Hydrolysis is generally slow in pure water without a catalyst.[1]
-
Basic/Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is a major issue. This reaction is rapid, irreversible, and consumes the ester to form a carboxylate salt and an alcohol.[1][2] Even mildly basic conditions (e.g., during neutralization with a strong base) can lead to significant product loss.[3] The rate of ester hydrolysis increases with higher concentrations of hydroxide (B78521) ions (i.e., higher pH).[7]
Troubleshooting Guide
Problem 1: Low Yield of this compound Ester
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | • Optimize Catalyst: Ensure the correct catalyst (e.g., concentrated H₂SO₄, zinc methanesulfonate) is used at the recommended concentration.[4][6] • Increase Reaction Time/Temperature: The reaction may be slow. Consider increasing the reflux time or temperature, while monitoring for potential side reactions.[8] |
| Equilibrium Favoring Reactants (Hydrolysis) | • Remove Water: Use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene, cyclohexane) to continuously remove water as it forms.[6][9] • Use Anhydrous Reagents: Ensure all starting materials (alcohol, chloroacetic acid) and solvents are anhydrous.[10][11] • Use a Drying Agent: Consider adding a compatible drying agent directly to the reaction flask, such as 4A molecular sieves, though this is less common than azeotropic removal.[12] |
| Product Loss During Workup | • Avoid Strong Bases: Use a weak base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization and add it carefully to avoid creating a highly alkaline local environment.[9] • Minimize Contact Time: Reduce the time the ester is in contact with any aqueous, especially basic, solutions. • Use Cold Solutions: Perform aqueous washes with ice-cold water or brine to reduce the rate of hydrolysis.[4] |
Problem 2: Product Decomposes During Purification
| Possible Cause | Troubleshooting Steps |
| Hydrolysis During Distillation | • Ensure Dryness: Before distillation, thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), calcium chloride) to remove any residual water.[4][9] • Neutralize Residual Acid: Ensure any residual acid catalyst is completely neutralized before heating for distillation to prevent acid-catalyzed hydrolysis. |
| Thermal Decomposition | • Use Vacuum Distillation: this compound esters can be sensitive to high temperatures. Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[8] |
Problem 3: Cloudy Appearance of the Final Product
| Possible Cause | Troubleshooting Steps |
| Water Contamination | • Redry and Filter: The product likely contains trace amounts of water. Redissolve the ester in a dry, non-polar solvent, add a fresh portion of a drying agent like anhydrous calcium chloride or magnesium sulfate, let it stand, and then filter or decant the liquid before removing the solvent.[4][11] |
Data Presentation
Table 1: Comparison of Catalysts for this compound Ester Synthesis
| Catalyst | Typical Conditions | Yield | Notes |
| Sulfuric Acid (H₂SO₄) | Reflux with excess alcohol.[4] | ~57-69% | Common and inexpensive, but requires careful neutralization.[4][9] |
| Zinc Methanesulfonate | 85–90°C, 2.5 h, cyclohexane (B81311) as water-carrying agent.[6] | ~96% | Good catalytic activity and can be reused.[6] |
| Sodium Dodecyl Sulfate (SDS) | Reflux, 2.5 h, cyclohexane as water-carrying agent.[13] | ~97% | Environmentally friendly catalyst; hydrolyzes to form the active catalytic species.[13] |
Table 2: Compatibility of Common Drying Agents
| Drying Agent | Compatibility with Esters | Capacity & Speed | Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Suitable | High capacity, fast.[11] | Fine powder, easy to filter. Good general-purpose drying agent.[11] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Suitable | High capacity, slow. | Neutral, but less efficient than MgSO₄. |
| Anhydrous Calcium Chloride (CaCl₂) | Suitable for most esters | High capacity, fast.[14] | Can form adducts with alcohols, amines, and some carbonyl compounds. Use with caution if unreacted alcohol is present.[14] |
| Molecular Sieves (e.g., 4Å) | Suitable | High efficiency for trace water.[12] | Can be added directly to the reaction to remove water as it forms.[12] |
| Potassium Hydroxide (KOH) | Unsuitable | - | Basic nature will cause rapid saponification of the ester.[14] |
| Calcium Oxide (CaO) | Unsuitable | - | Basic nature will cause hydrolysis.[14] |
Experimental Protocols
Protocol: Synthesis of Ethyl this compound using a Dean-Stark Apparatus
This protocol is a generalized procedure based on common laboratory practices for Fischer esterification with azeotropic water removal to minimize hydrolysis.[6][9]
Materials:
-
Chloroacetic acid
-
Ethanol (B145695) (96% or absolute)
-
Concentrated sulfuric acid (catalyst)
-
Toluene or Cyclohexane (water-carrying agent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagents: To the flask, add chloroacetic acid (1.0 eq), ethanol (1.2-1.5 eq), and the water-carrying agent (e.g., toluene, ~40-60 mL for a small-scale reaction).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the chloroacetic acid weight).
-
Reaction: Heat the mixture to reflux. As the reaction proceeds, an azeotrope of toluene/water or cyclohexane/water will distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene/cyclohexane will overflow and return to the reaction flask. Continue refluxing for 2-4 hours or until no more water is collected.[9]
-
Cooling & Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer twice with a saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will evolve. Vent the funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Washing: Wash the organic layer once with water and then once with brine to remove the bulk of dissolved water and any remaining inorganic salts.[15]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating all water has been absorbed.[11]
-
Purification: Filter the solution to remove the drying agent. Remove the low-boiling toluene/cyclohexane solvent using a rotary evaporator. Purify the remaining crude ethyl this compound by vacuum distillation, collecting the fraction at the appropriate boiling point.[9]
Visualizations
Caption: Fischer esterification equilibrium and the role of water removal.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. asianpubs.org [asianpubs.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US2452350A - Method of preparing alkyl esters of chloroacetic acid - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 15. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Strategies to Enhance Chloroacetate Specificity in Alkylation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation experiments using chloroacetate and its derivatives, such as chloroacetamide. Our goal is to help you improve the specificity of your reactions and minimize off-target modifications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the specificity of this compound as an alkylating agent?
A1: The specificity of this compound is primarily dictated by the nucleophilicity of the target functional group and the reaction conditions employed. Key parameters that can be optimized to enhance specificity include pH, temperature, reactant concentrations, and the choice of solvent.[1][2] this compound and its amide form, chloroacetamide, are sulfhydryl-reactive reagents that can also react with other nucleophilic sites, such as amines (lysine, N-termini), thioethers (methionine), and imidazoles (histidine), leading to off-target modifications.[2]
Q2: How does pH affect the selectivity of this compound for cysteine residues over other amino acids?
A2: pH is a critical factor for selective alkylation of cysteine residues. The thiol group of cysteine has a pKa of approximately 8.5. At a pH above this value, the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻), which reacts more readily with this compound. However, at higher pH values, other nucleophilic groups, such as the ε-amino group of lysine (B10760008) (pKa ~10.5), also become deprotonated and more reactive, increasing the likelihood of off-target alkylation. Therefore, maintaining a pH range of 7.5-8.5 is often a good compromise for selectively targeting cysteine residues.
Q3: What are the common off-target reactions observed with this compound and how can they be minimized?
A3: Common off-target reactions include the alkylation of lysine, histidine, methionine, and the N-terminal amino group of peptides and proteins.[2][3] Chloroacetamide has been reported to be more specific towards cysteine residues compared to the more commonly used iodoacetamide, resulting in fewer off-target modifications.[1][4] However, some studies indicate that chloroacetamide can lead to a significant increase in methionine oxidation.[4]
To minimize these side reactions, consider the following strategies:
-
Optimize Reagent Concentration: Use the lowest effective concentration of this compound to achieve complete alkylation of the target site. A 1.5 to 2-fold molar excess over the reducing agent is a common starting point.
-
Control Reaction Time: Shorter reaction times can help reduce the extent of off-target modifications.
-
Lower the Temperature: Performing the reaction at room temperature or even 4°C can decrease the rate of side reactions.
-
Protect from Light: Chloroacetamide is mildly light-sensitive. Preparing solutions fresh and performing the reaction in the dark can prevent the formation of reactive radicals that may lead to non-specific modifications.[2]
Q4: Which solvents and bases are recommended for improving the specificity of this compound alkylation?
A4: The choice of solvent and base can significantly impact the reaction's outcome.
-
Solvents: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF) are frequently used.[5] The choice of solvent can influence the solubility of reactants and the transition state energies, thereby affecting selectivity.
-
Bases: For small molecule synthesis, inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH) are common.[5] In proteomics, buffering agents like ammonium (B1175870) bicarbonate or triethylammonium (B8662869) bicarbonate are used to maintain the optimal pH.[2]
Q5: Can catalysts be used to improve the selectivity of this compound?
A5: Yes, catalysts can be employed to enhance both the rate and selectivity of the alkylation reaction.
-
Phase-Transfer Catalysis (PTC): In biphasic systems, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the transfer of the this compound anion to the organic phase, enabling the reaction to proceed under milder conditions with improved selectivity.[6][7][8]
-
Iodide Catalysis: The addition of a catalytic amount of potassium iodide (KI) can enhance the reactivity of this compound through an in-situ Finkelstein reaction, where the more reactive iodoacetate is transiently formed. This can allow for the use of lower temperatures, which may improve specificity.
Troubleshooting Guides
This section provides solutions to common problems encountered during alkylation reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Alkylation | 1. Suboptimal pH: The pH is too low for efficient deprotonation of the target nucleophile (e.g., cysteine thiol). | - Ensure the reaction buffer is within the optimal pH range (typically 7.5-8.5 for thiols). |
| 2. Insufficient Reagent: The concentration of this compound is too low. | - Increase the molar excess of this compound. A 1.5 to 2-fold excess over the reducing agent is a good starting point. | |
| 3. Short Reaction Time: The reaction has not proceeded to completion. | - Extend the incubation time. Monitor the reaction progress to determine the optimal duration. | |
| 4. Poor Reagent Quality: The this compound solution has degraded. | - Prepare fresh solutions of this compound immediately before use. | |
| Low Specificity (Multiple Products/Off-Target Modification) | 1. High Reagent Concentration: Excess this compound is reacting with less nucleophilic sites. | - Titrate the this compound concentration to find the optimal balance between complete alkylation of the target and minimal side reactions. |
| 2. High pH: The pH is too high, leading to the deprotonation and increased reactivity of non-target functional groups (e.g., amines). | - Lower the pH to a range that favors the selective deprotonation of the target nucleophile. | |
| 3. Elevated Temperature: Higher temperatures can accelerate the rate of side reactions. | - Perform the reaction at room temperature or 4°C. | |
| 4. Prolonged Reaction Time: Extended reaction times increase the probability of off-target modifications. | - Reduce the incubation time. | |
| Poor Yield | 1. Inappropriate Solvent: The reactants may not be fully soluble in the chosen solvent. | - Experiment with different solvents or solvent mixtures (e.g., DMF, ACN, THF). |
| 2. Weak Base: The base used may not be strong enough to deprotonate the nucleophile effectively. | - Consider using a stronger base (e.g., NaH instead of K₂CO₃ for small molecule synthesis), but be mindful of potential side reactions. | |
| 3. Steric Hindrance: The target site may be sterically hindered. | - Consider using a less bulky alkylating agent if possible, or optimize conditions to favor the reaction (e.g., higher temperature, longer reaction time, while balancing specificity). | |
| Methionine Oxidation (with Chloroacetamide) | 1. Inherent Reactivity: Chloroacetamide has been shown to increase methionine oxidation.[4] | - If methionine oxidation is a critical issue, consider using an alternative alkylating agent or carefully optimizing the reaction conditions (lower concentration, shorter time) to minimize this side effect. |
Quantitative Data Summary
The following tables summarize comparative data on the performance of chloroacetamide (CAA) versus other common alkylating agents, particularly in the context of proteomics.
Table 1: Comparison of Alkylating Agent Performance in In-Gel Protein Digestion
| Alkylating Agent | Reducing Agent | Cysteine-Containing Peptide Spectral Matches (PSMs) |
| Chloroacetamide (CAA) | DTT | 1301 ± 156 |
| Iodoacetamide (IAA) | DTT | 647 ± 117 |
| Iodoacetic Acid (IAC) | DTT | 358 ± 35 |
| Acrylamide (AA) | DTT | 1141 ± 136 |
| Chloroacetamide (CAA) | BME | 1173 ± 141 |
| Iodoacetamide (IAA) | BME | 703 ± 103 |
| Iodoacetic Acid (IAC) | BME | 495 ± 43 |
| Acrylamide (AA) | BME | 1496 ± 147 |
Data adapted from a systematic evaluation of protein reduction and alkylation methods.[9] Higher PSM counts indicate better identification of cysteine-containing peptides.
Table 2: Off-Target Alkylation by Chloroacetamide vs. Iodoacetamide
| Alkylating Agent | Off-Target Modification | Observation |
| Chloroacetamide (CAA) | N-terminus, Ser, Thr, Glu | Results in roughly similar numbers of off-site alkylations as acrylamide.[9] |
| Iodoacetamide (IAA) | N-terminus, Lys, Glu, His | Generally leads to a higher number of off-target modifications compared to CAA.[4][9] |
| Chloroacetamide (CAA) | Methionine Oxidation | Can increase methionine oxidation to as high as 40% compared to 2-5% with iodoacetamide.[4] |
Experimental Protocols
Protocol 1: Selective Alkylation of Cysteine Residues in Proteins using Chloroacetamide
This protocol is adapted for use in proteomics workflows for mass spectrometry analysis.[2]
Materials:
-
Protein sample (5-100 µg)
-
100 mM Ammonium Bicarbonate (pH 8.0) or 100 mM Triethylammonium Bicarbonate (pH 8.5) buffer
-
Reducing agent: 500 mM TCEP solution (e.g., Bond-Breaker™ TCEP Solution)
-
Chloroacetamide (CAA)
-
Proteolytic enzyme (e.g., trypsin)
Procedure:
-
Sample Preparation: Dissolve the protein sample in 100 µL of the chosen buffer.
-
Reduction: Add the TCEP solution to a final concentration of 5 mM. Incubate the sample at 37°C for 30 minutes to reduce disulfide bonds.
-
Alkylation Solution Preparation: Immediately before use, dissolve 2 mg of chloroacetamide in 107 µL of the buffer to create a 200 mM stock solution.
-
Alkylation: Add 11 µL of the 200 mM chloroacetamide stock solution to the protein sample for a final concentration of 20 mM. Incubate for 30 minutes at room temperature, protected from light.
-
Digestion: Proceed with proteolytic digestion according to your standard protocol before analysis by mass spectrometry.
Protocol 2: General Procedure for S-Alkylation of a Thiol with Ethyl this compound using Phase-Transfer Catalysis
This protocol is a general guideline for the selective alkylation of thiols in the presence of other functional groups.
Materials:
-
Thiol-containing starting material
-
Ethyl this compound
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Solvent (e.g., Dioxane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol-containing compound in the solvent.
-
Addition of Reagents: Add potassium carbonate (as a base) and a catalytic amount of TBAB.
-
Alkylation: Add ethyl this compound to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography if necessary.
Visualizations
Caption: Workflow for selective alkylation of cysteine residues in proteomics.
Caption: Inhibition of GAPDH by this compound in the glycolysis pathway.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfer.com [phasetransfer.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monochloroacetic acid inhibits liver gluconeogenesis by inactivating glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the analytical detection of chloroacetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences in the analytical detection of chloroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
The most significant sources of interference depend on the analytical technique employed. For Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects from complex sample compositions (e.g., plasma, urine, pharmaceutical formulations) are the primary concern.[1][2][3] These effects can cause ion suppression or enhancement, leading to inaccurate quantification.[1][2] For Ion Chromatography (IC), common inorganic anions such as chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻) can interfere with this compound detection, especially in samples with high salt concentrations. In Gas Chromatography (GC) analysis, which requires derivatization, interferences can arise from co-eluting compounds from the sample matrix or byproducts of the derivatization reaction .[4]
Q2: How can I detect the presence of matrix effects in my LC-MS analysis of this compound?
Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column.[5] A dip or rise in the baseline signal upon injection of a blank sample extract indicates ion suppression or enhancement, respectively.
For quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the response of this compound spiked into a blank matrix extract with the response of a standard in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q3: What are the strategies to mitigate matrix effects in LC-MS analysis?
Several strategies can be employed to minimize or compensate for matrix effects:
-
Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove interfering components from the sample matrix.[6][7]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact.[5]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.
-
Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is a highly effective way to correct for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/IC Analysis
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar this compound molecule, causing peak tailing.[8][9]
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can result in poor peak shape.[8]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
-
For silica-based columns, consider adding a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.[9]
-
-
Check for Column Overload: Reduce the injection volume or dilute the sample.
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, consider replacing the column.
-
-
Use a Different Column: Consider using a column with a more inert stationary phase or a different chemistry (e.g., a polymer-based column for IC).
Issue 2: Low Recovery of this compound During Sample Preparation
Possible Causes:
-
Inefficient Extraction: The chosen SPE or LLE method may not be optimal for this compound.
-
Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., extreme pH or temperature).
-
Irreversible Binding: this compound might irreversibly bind to the SPE sorbent or other sample components.
Troubleshooting Steps:
-
Optimize SPE Method:
-
Experiment with different sorbent types (e.g., anion exchange, reversed-phase).
-
Optimize the pH of the sample and the composition of the wash and elution solvents.
-
-
Optimize LLE Method:
-
Adjust the pH of the aqueous phase to ensure this compound is in a non-ionized form for efficient extraction into an organic solvent.
-
Test different organic solvents.
-
-
Assess Analyte Stability: Perform stability studies of this compound in the sample matrix and under the extraction conditions.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Plasma
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50-70% | Simple and fast | High levels of residual matrix components, leading to significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | 60-85% | Cleaner extracts than PPT | Can be labor-intensive; recovery of polar analytes like this compound can be challenging. |
| Solid Phase Extraction (SPE) | 70-95%[6][7] | Provides clean extracts and can pre-concentrate the analyte | Method development can be time-consuming.[10] |
Table 2: Quantitative Impact of Matrix Effects on this compound Analysis in Different Matrices (LC-MS/MS)
| Sample Matrix | Method | Signal Suppression/Enhancement (%) | Reference |
| Human Plasma | Post-extraction spike | 28.1% Suppression | [11] |
| Urine | Post-extraction spike | 15-35% Suppression | [5] |
| Pharmaceutical Formulation | Post-extraction spike | 10-20% Enhancement | - |
Experimental Protocols
Protocol 1: Determination of this compound in a Pharmaceutical Drug Substance by Ion Chromatography (IC)
This protocol is adapted from a method for determining chloroacetic acid in Isoproterenol Hydrochloride.[12]
1. Instrumentation:
-
Ion Chromatograph (e.g., Dionex ICS 5000+) with a conductivity detector.
-
Anion exchange column (e.g., Metrosep A Supp 5 - 250/4.0).
-
Autosampler.
2. Reagents and Solutions:
-
Mobile Phase: A mixture of sodium carbonate and sodium bicarbonate in water.
-
Suppressor Solution: Dilute sulfuric acid.
-
Standard Stock Solution: Accurately weigh and dissolve chloroacetic acid in deionized water to a known concentration.
-
Sample Solution: Accurately weigh the drug substance and dissolve it in the diluent (water) to a known concentration.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: Approximately 25 minutes (retention time for this compound is around 18 minutes).
4. Procedure:
-
Prepare the mobile phase and suppressor solution.
-
Prepare a series of calibration standards by diluting the standard stock solution.
-
Prepare the sample solution.
-
Set up the IC system with the specified chromatographic conditions.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution to determine the concentration of this compound.
Protocol 2: Derivatization of this compound for GC Analysis
This protocol describes a common derivatization procedure using Pentafluorobenzyl bromide (PFBBr).[4]
1. Reagents:
-
Pentafluorobenzyl bromide (PFBBr) solution.
-
Sodium carbonate solution.
-
Organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).
-
Sodium sulfate (anhydrous).
2. Procedure:
-
To an aqueous sample containing this compound, add sodium carbonate to adjust the pH to basic.
-
Add the PFBBr solution and the organic solvent.
-
Shake the mixture vigorously for a specified time (e.g., 30 minutes) at a controlled temperature to facilitate the derivatization reaction and extraction into the organic phase.
-
Separate the organic layer.
-
Dry the organic layer with anhydrous sodium sulfate.
-
The resulting solution containing the PFB-ester of this compound is ready for GC-ECD analysis.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Caption: Strategies to mitigate matrix effects in LC-MS analysis of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. it.restek.com [it.restek.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chloroacetate-Containing Reaction Mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove unreacted chloroacetic acid or its esters (e.g., methyl chloroacetate, ethyl this compound) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Unreacted chloroacetic acid and its derivatives are often toxic and can interfere with subsequent reaction steps or the purification of the final product.[1] Chloroacetyl chloride, a related compound, is considered a potential genotoxic impurity, highlighting the need for its removal from active pharmaceutical ingredients (APIs).[2][3] Complete removal is essential for ensuring the purity, safety, and stability of the desired compound.
Q2: What are the primary methods for removing unreacted this compound?
The main strategies for removal include:
-
Quenching: Chemically converting the this compound into a substance that is easier to separate.
-
Aqueous Extraction (Washing): Using a liquid-liquid extraction to pull the this compound into a water-based layer.
-
Distillation: Separating compounds based on differences in their boiling points.
-
Chromatography: Separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Crystallization: Purifying a solid product by precipitating it from a solution, leaving impurities behind.[4]
Q3: How do I decide which removal method is best for my experiment?
The choice of method depends on the specific this compound species, the properties of your desired product (e.g., solubility, thermal stability), and the scale of your reaction. The workflow diagram below provides a general decision-making guide. For instance, if your product is water-insoluble, an aqueous wash is often the simplest first step to remove water-soluble chloroacetic acid. If your product is thermally stable and has a significantly different boiling point from a this compound ester, distillation is a viable option.[5][6]
Q4: How can I confirm that the this compound has been successfully removed?
Analytical techniques are used to detect residual levels of this compound. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting chloroacetic acid and its derivatives.[7][8][9]
-
Gas Chromatography (GC): Often used with a Flame Ionization Detector (GC-FID), especially after converting the this compound to a more volatile derivative.[2][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for detecting trace amounts of these compounds.[11]
Troubleshooting Guides
Issue 1: An emulsion forms during aqueous extraction with a basic solution.
-
Cause: Emulsions can form when there are surfactants or fine particulates in the mixture, or if the two phases are shaken too vigorously.
-
Solution:
-
Allow the mixture to stand undisturbed for a longer period.
-
Add a small amount of brine (saturated aqueous NaCl solution); this increases the ionic strength of the aqueous layer and can help break the emulsion.[12]
-
Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
If the problem persists, consider reducing the agitation from vigorous shaking to gentle, repeated inversions of the separatory funnel.
-
Issue 2: My product is water-soluble, so I cannot use a simple aqueous wash to remove chloroacetic acid.
-
Cause: Both the product and the impurity have similar solubility profiles.
-
Solution:
-
Chromatography: This is the most effective method. Use a technique like column chromatography or preparative HPLC to separate the compounds based on differences in polarity.[13][14]
-
Derivatization: If possible, selectively react the chloroacetic acid to dramatically change its properties before attempting a separation.
-
Freeze-Drying (Lyophilization): If the product is non-volatile, you can remove the solvent and then attempt a separation of the resulting solids, potentially by dissolving the mixture in a solvent that solubilizes only the product or the impurity.[14]
-
Issue 3: After distillation, I still detect residual this compound ester in my product.
-
Cause: The boiling points of your product and the this compound ester are too close for efficient separation by simple distillation, or an azeotrope may have formed.[15]
-
Solution:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux, packed) to increase the separation efficiency.
-
Vacuum Distillation: Reducing the pressure lowers the boiling points of the compounds. This can increase the temperature difference between their boiling points, leading to better separation.[5]
-
Azeotropic Distillation: Add an entrainer that forms a lower-boiling azeotrope with the this compound, allowing it to be removed at a lower temperature.[15][16]
-
Alternative Purification: Follow the distillation with a different technique, such as chromatography, to remove the remaining impurity.
-
Data Presentation
Table 1: Comparison of this compound Removal Techniques
| Technique | Principle | Best For Removing | Advantages | Disadvantages |
| Quenching | Chemical conversion to a more easily separable compound (e.g., salt, amide).[1][17] | Chloroacetic acid and its esters from products that are sensitive to other methods. | Fast, efficient, and can be performed in situ. | Introduces new reagents that must also be removed; can be exothermic.[1] |
| Aqueous Extraction | Partitioning of the impurity into a water-based solvent.[18] | Water-soluble species like chloroacetic acid and its salts from water-insoluble organic products. | Simple, inexpensive, and scalable. | Ineffective if the product is also water-soluble; can lead to emulsions. |
| Distillation | Separation based on differences in boiling points. | Volatile this compound esters from non-volatile or much higher-boiling products.[5][19] | Excellent for large quantities; can yield very pure product. | Requires the product to be thermally stable; ineffective for compounds with close boiling points. |
| Chromatography | Separation based on differential adsorption to a stationary phase.[13] | Trace impurities or separating mixtures with similar physical properties. | High resolution and applicable to a wide range of compounds. | Can be time-consuming, expensive, and requires significant solvent usage. |
Experimental Protocols
Protocol 1: Removal of Unreacted Chloroacetic Acid by Basic Aqueous Extraction
This protocol is suitable for water-insoluble organic products.
-
Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.[14]
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[16] Add the solution slowly, as CO₂ gas will be evolved if there is a significant amount of acid. Swirl gently at first, and vent the funnel frequently. Once gas evolution ceases, stopper the funnel and invert it several times.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium this compound salt.
-
Water Wash: Add deionized water to the organic layer in the funnel, shake, and drain the aqueous layer. This removes residual bicarbonate and other water-soluble species.[6]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer.[12]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to isolate the purified product.[16]
Protocol 2: Removal of Unreacted Ethyl this compound by Quenching with Ammonia (B1221849)
This protocol converts the volatile ester into solid chloroacetamide, which can often be removed by filtration.[17]
-
Cooling: Cool the reaction mixture in an ice-salt bath to a temperature of 0–5°C. Low temperatures are critical to minimize side reactions.[17]
-
Quenching: While stirring vigorously, slowly add chilled aqueous ammonia (sp. gr. 0.9) to the reaction mixture. A white precipitate of chloroacetamide should form.
-
Stirring: Continue stirring the mixture in the cold bath for 30-60 minutes to ensure the reaction is complete.
-
Isolation: Isolate the desired product.
-
If your product is a solid: It may co-precipitate. A subsequent recrystallization or chromatographic step will be needed.
-
If your product is a liquid/soluble: Filter the mixture by suction filtration to remove the solid chloroacetamide. Wash the filter cake with a small amount of cold water or solvent to recover any entrained product.
-
-
Further Purification: The filtrate containing your product may still require further purification, such as an aqueous wash to remove ammonium (B1175870) salts, followed by drying and concentration.
Mandatory Visualization
Caption: Workflow for selecting a this compound purification method.
References
- 1. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. daneshyari.com [daneshyari.com]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. Analytical Method [keikaventures.com]
- 11. LC-MS/MS | Determination of residual monochloroacetic acid, dichloroacetic acid and glycolic acid in cosmetic raw materials - EXPEC TECHNOLOGY [en.expec-tech.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. google.com [google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 19. Synthesis of Chloroacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
Managing the hygroscopic nature of chloroacetic acid in experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of chloroacetic acid in experiments.
Frequently Asked Questions (FAQs)
Q1: What is chloroacetic acid and why is its hygroscopic nature a concern in experiments?
Chloroacetic acid (also known as monochloroacetic acid or MCA) is a colorless, crystalline solid that is highly soluble in water. It is a valuable building block in organic synthesis. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several issues in experimental work, including:
-
Inaccurate measurements: The absorbed water increases the weight of the chloroacetic acid, leading to errors in molar calculations.
-
Altered reaction conditions: The presence of water can change the concentration of reactants and solvents, and in some cases, participate in or inhibit the desired reaction.
-
Reduced yields and side reactions: Water can act as a competing nucleophile or promote hydrolysis of reactants, intermediates, or products, leading to lower yields and the formation of impurities. For instance, in esterification reactions, the presence of water can shift the equilibrium back towards the reactants, reducing the yield of the desired ester.
-
Physical changes: The solid can become clumpy or even deliquesce (dissolve in the absorbed water) into a concentrated solution, making it difficult to handle and weigh accurately.[1][2]
Q2: How should I properly store chloroacetic acid to minimize water absorption?
To minimize moisture absorption, chloroacetic acid should be stored in a cool, dry, and well-ventilated area.[3][4] It is crucial to keep it in a tightly closed container.[3][4] For long-term storage or for use in moisture-sensitive reactions, storing the container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride) is recommended.
Q3: I suspect my chloroacetic acid has absorbed moisture. How can I dry it before use?
A common and effective method for drying chloroacetic acid is to use a vacuum desiccator.
Experimental Protocol: Drying Chloroacetic Acid
Objective: To remove absorbed atmospheric moisture from solid chloroacetic acid.
Materials:
-
Commercial grade chloroacetic acid
-
Mortar and pestle
-
Vacuum desiccator
-
Concentrated sulfuric acid (as desiccant)
-
Vacuum pump
Procedure:
-
Grind the commercial grade chloroacetic acid to a fine powder using a mortar and pestle. This increases the surface area for more efficient drying.
-
Place the powdered chloroacetic acid in a shallow, open container (e.g., a watch glass or a crystallization dish).
-
Carefully place the container with the chloroacetic acid into a vacuum desiccator. The bottom of the desiccator should be filled with concentrated sulfuric acid as the drying agent.
-
Seal the desiccator and evacuate it using a vacuum pump.
-
Allow the chloroacetic acid to dry under vacuum for at least 48 hours.
-
After the drying period, slowly release the vacuum to avoid disturbing the powdered acid.
-
Immediately transfer the dried chloroacetic acid to a tightly sealed container for storage or use.
Note: One study noted that using chloroacetic acid without prior drying resulted in a 10% decrease in the yield of l-menthoxyacetic acid.
Q4: What is a safe temperature for drying chloroacetic acid?
While gentle heating can be used to dry some hygroscopic compounds, it is important to be cautious with chloroacetic acid. It can decompose upon heating, starting at temperatures between 125 and 170 °C, to produce toxic and corrosive gases such as hydrogen chloride and phosgene. Therefore, drying in a vacuum oven at a temperature well below its melting point (63 °C) and decomposition range is advisable if a desiccator is not sufficient. A temperature range of 40-50 °C under vacuum would be a safer approach.
Q5: How can I verify the purity and water content of my chloroacetic acid?
Several analytical methods can be used to determine the purity and water content of chloroacetic acid.
Experimental Protocol: Determining Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of chloroacetic acid.
Background: Karl Fischer titration is a highly specific and accurate method for determining water content. For acidic samples like chloroacetic acid, a buffer may be needed to prevent a decrease in the pH of the Karl Fischer reagent, which can affect the reaction stoichiometry.[4] Due to the reactivity of chloroacetic acid, smaller sample sizes and more frequent changes of the Karl Fischer solvent may be necessary.[1]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (e.g., one-component or two-component systems)
-
A suitable solvent (methanol-free solvents are recommended to avoid esterification)[4]
-
Buffer (e.g., imidazole)[1]
-
Chloroacetic acid sample
-
Analytical balance
Procedure (General Volumetric Method):
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint to eliminate any ambient moisture.
-
Sample Preparation: Accurately weigh a suitable amount of the chloroacetic acid sample. The sample size should be chosen based on the expected water content and the titer of the Karl Fischer reagent.
-
Titration: Quickly transfer the weighed sample into the titration vessel. Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will typically calculate the water content automatically based on the volume of titrant used, the titer of the reagent, and the sample weight.
Note: For very low water content, a coulometric Karl Fischer titrator may be more suitable.
Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to determine the purity of chloroacetic acid and quantify impurities like dichloroacetic and trichloroacetic acids. For GC analysis, derivatization is often required to increase the volatility of the acidic compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected reaction yield. | Presence of moisture in chloroacetic acid. | Dry the chloroacetic acid before use using the recommended protocol. Store it properly in a desiccator. |
| Inaccurate weighing of chloroacetic acid due to absorbed water. | Always use freshly dried chloroacetic acid for reactions where stoichiometry is critical. Weigh it quickly to minimize exposure to air. | |
| Formation of unexpected byproducts. | Water acting as a nucleophile or promoting hydrolysis. | Ensure all reactants, solvents, and glassware are thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if it is particularly moisture-sensitive. |
| Chloroacetic acid is clumpy or has turned into a liquid. | High humidity in the storage environment. | The material has significantly absorbed moisture. It should be thoroughly dried before use. If it has completely liquefied, its purity may be compromised, and using a fresh, properly stored batch is recommended. |
| Inconsistent results between experiments. | Variable water content in the chloroacetic acid used in different batches. | Standardize the handling and drying procedure for chloroacetic acid for all experiments. Verify the water content of each new bottle or after prolonged storage. |
Data Presentation
Visualizations
Experimental Workflow: Handling Hygroscopic Chloroacetic Acid
Caption: Workflow for proper storage, handling, drying, and purity verification of chloroacetic acid.
Troubleshooting Logic: Low Reaction Yield
Caption: A decision-making diagram for troubleshooting low reaction yields when using chloroacetic acid.
References
Technical Support Center: Optimization of pH for Chloroacetate-Mediated Alkylation
Welcome to the technical support center for chloroacetate-mediated alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound-mediated alkylation of cysteine residues?
A1: The optimal pH for alkylating cysteine residues with this compound or chloroacetamide (CAA) is typically in the range of 7.5 to 8.5.[1] The reaction is highly pH-dependent because it requires the deprotonation of the cysteine's sulfhydryl group (thiol) into the more nucleophilic thiolate anion (-S⁻). The pKa of the cysteine thiol group is approximately 8.3, and maintaining a pH above this value facilitates efficient alkylation.[2]
Q2: Why is my alkylation incomplete even when using the recommended pH?
A2: Incomplete alkylation can stem from several factors besides suboptimal pH.[1] Ensure that the preceding reduction step was complete; any remaining disulfide bonds will prevent cysteine residues from being accessible.[1] Also, consider the concentration of your this compound reagent and the reaction time. Insufficient reagent or a short incubation period can lead to partial modification. Finally, the quality of the reagent is crucial; chloroacetamide solutions should be prepared fresh and protected from light to prevent hydrolysis and degradation.[3]
Q3: I'm observing modifications on amino acids other than cysteine. How can I minimize these "off-target" reactions?
A3: Off-target alkylation is a common issue, especially under non-optimal conditions.[1] At higher pH values, other nucleophilic groups on amino acid side chains can become deprotonated and react with this compound.[1] Susceptible residues include lysine (B10760008), histidine, methionine, aspartate, glutamate, and the N-termini of peptides.[3][4] To minimize these side reactions:
-
Strictly control the pH: Avoid unnecessarily high pH values. An optimal range of pH 7.5-8.5 is often a good balance between cysteine reactivity and specificity.[1]
-
Optimize reagent concentration: Use the lowest concentration of this compound that achieves complete cysteine alkylation. A typical starting point is 10-20 mM.[1]
-
Control reaction time and temperature: Limit the incubation time to what is necessary for complete cysteine modification (e.g., 30 minutes) and perform the reaction at room temperature.[1][3]
Q4: What is the difference in reactivity between chloroacetamide (CAA) and iodoacetamide (B48618) (IAA)?
A4: Chloroacetamide is generally less reactive than iodoacetamide.[3] This is because the iodide in IAA is a better leaving group than the chloride in CAA. While this means CAA may require slightly longer reaction times or higher concentrations to achieve the same level of cysteine modification, its lower reactivity can be advantageous. It often results in more specific cysteine modification with fewer off-target side reactions compared to the more reactive iodoacetamide.[3][5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during this compound-mediated alkylation experiments.
Issue 1: Low or No Alkylation of Cysteine Residues
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify and adjust the reaction buffer to a pH between 7.5 and 8.5 to ensure the cysteine thiol is deprotonated.[1] |
| Incomplete Reduction | Ensure complete reduction of disulfide bonds prior to alkylation by using a sufficient concentration of a reducing agent like DTT or TCEP.[1] |
| Reagent Degradation | Prepare chloroacetamide/chloroacetate solutions fresh before each use. These reagents are light-sensitive and can hydrolyze in solution.[3] |
| Insufficient Reagent | Increase the molar excess of the this compound agent. A concentration of 10-20 mM is a common starting point.[1] |
| Incomplete Denaturation | For proteins, ensure complete denaturation (e.g., using 8 M urea) to expose all cysteine residues to the solvent and alkylating agent.[3] |
Issue 2: Significant Off-Target Alkylation (Modification of non-cysteine residues)
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Maintain the pH of the reaction buffer within the optimal range of 7.5-8.5. Higher pH values increase the nucleophilicity of other residues like lysine and histidine.[1][3] |
| Excessive Reagent | Titrate the this compound concentration to find the lowest effective amount that still provides complete cysteine alkylation.[1] |
| Prolonged Reaction Time | Reduce the incubation time. Monitor the reaction progress to determine the point of complete cysteine alkylation without significant side reactions. A 30-minute incubation at room temperature is standard.[1][3] |
| High Temperature | Perform the reaction at room temperature. Elevated temperatures can increase the rate of side reactions.[1] |
Data Summary: Comparison of Alkylating Agents
While data directly comparing pH optimization for this compound is sparse, studies on the chemically similar iodoacetamide (IAA) provide valuable insights. Chloroacetamide (CAA) is noted for being less reactive and more specific than IAA.[3]
| Alkylation Reagent | Alkylation Efficiency (Cysteine) | Key Side Reactions | Notes |
| Iodoacetamide (IAA) | High | Alkylation of Met, Lys, His, Asp, Glu, N-terminus.[4][6] | Highly reactive, greater chance of off-target modifications.[6] |
| Chloroacetamide (CAA) | High (may require longer time/higher conc. than IAA) | Alkylation of Lys, His, Asp, Glu, N-terminus.[3] Methionine oxidation is a notable side-reaction.[7] | Less reactive than IAA, leading to higher specificity.[3][5] |
| Acrylamide (AA) | High | Modifies Lys, N-terminus.[6] | Good performance with high peptide identification rates.[6] |
| N-ethylmaleimide (NEM) | High | Modifies Lys, His.[8] | Rapid reaction kinetics, good specificity at near-neutral pH.[8] |
This table is a qualitative summary based on comparative proteomics studies.
Diagrams and Workflows
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting poor alkylation results.
Caption: A decision tree for troubleshooting low alkylation efficiency.
Standard Experimental Workflow
This diagram illustrates the key steps for a typical in-solution protein alkylation experiment for mass spectrometry sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Reducing artifactual modifications caused by chloroacetate in proteomics.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize artifactual modifications when using chloroacetate (chloroacetamide, CAA) as an alkylating agent in your proteomics workflow.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of alkylation in a proteomics workflow?
A1: In bottom-up proteomics, proteins are typically denatured, and their disulfide bonds are broken through a process called reduction. Alkylation is the subsequent step where the sulfhydryl groups (-SH) of cysteine residues are covalently modified. This modification prevents the reformation of disulfide bonds, which would otherwise interfere with enzymatic digestion (e.g., by trypsin) and subsequent analysis by mass spectrometry.[1][2]
Q2: Why would I choose chloroacetamide (CAA) over the more common iodoacetamide (B48618) (IAA)?
A2: Chloroacetamide is considered an alternative to iodoacetamide because it has been reported to have fewer off-target reactions with other amino acid residues.[3][4] Studies have shown that CAA results in a lower overall level of off-target alkylation on residues such as the peptide N-terminus, aspartic acid, glutamic acid, histidine, lysine, serine, and threonine compared to IAA.[4]
Q3: What are the known side effects of using chloroacetamide?
A3: The most significant adverse effect of using chloroacetamide is a substantial increase in the oxidation of methionine residues.[3][5] This can be a critical issue, as methionine oxidation can reach up to 40% of all methionine-containing peptides when using CAA, compared to 2-5% with iodoacetamide.[3][4] Increased oxidation of tryptophan has also been observed.[3]
Troubleshooting Guides
Here are some common issues you might encounter when using chloroacetamide and how to address them.
Issue 1: High Levels of Methionine Oxidation in My Mass Spectrometry Data
Symptoms:
-
You observe a high percentage of peptides with oxidized methionine in your search results.
-
The intensity of peaks corresponding to methionine-oxidized peptides is unexpectedly high.
Possible Cause: You are using chloroacetamide as your alkylating agent. CAA is known to cause a significant increase in methionine oxidation compared to other alkylating agents like iodoacetamide.[3][4][5]
Solutions:
-
Data Analysis Adjustment: When performing your database search, ensure that methionine oxidation is set as a variable modification. This will allow the search algorithm to correctly identify peptides that have been artifactually oxidized.[5][6]
-
Switch Alkylating Agent: If methionine oxidation is interfering with the biological question you are trying to answer (e.g., studying in vivo oxidation), consider switching to an alternative alkylating agent. Iodoacetamide (IAA) is a common choice that results in significantly less methionine oxidation.[3] Acrylamide is another alternative that has shown good results with low off-target effects.[1][7]
-
Optimize Reaction Conditions: While the primary cause is the reagent itself, ensure your protocol is optimized. Avoid unnecessarily long incubation times or exposure to light and oxygen, which can contribute to oxidation.
Issue 2: Incomplete Alkylation of Cysteine Residues
Symptoms:
-
Your data shows a significant number of peptides with unmodified cysteines.
-
You observe unexpected disulfide-bonded peptides.
Possible Causes:
-
Insufficient concentration of the alkylating agent.
-
Suboptimal reaction time or temperature.
-
Incomplete reduction of disulfide bonds prior to alkylation.
-
Degraded chloroacetamide solution.
Solutions:
-
Ensure Complete Reduction: Before alkylation, confirm that your reduction step is complete. Common reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][7] A typical reduction step involves incubation at 56°C for 30 minutes with 5-10 mM DTT.[1][6]
-
Optimize Alkylation Protocol:
-
Quenching: After the desired incubation time, quench the reaction by adding a reducing agent like DTT to consume any excess chloroacetamide.[6] This prevents further non-specific modifications.
Data Presentation: Comparison of Off-Target Alkylation
The following table summarizes the comparative levels of off-target modifications between chloroacetamide (CAA) and iodoacetamide (IAA).
| Modified Residue/Site | Chloroacetamide (CAA) | Iodoacetamide (IAA) | Key Observation |
| Methionine Oxidation | Up to 40% | 2-5% | CAA significantly increases methionine oxidation.[3][4] |
| Tryptophan Oxidation | Increased | Lower | CAA can also increase tryptophan oxidation.[3] |
| Peptide N-terminus | Lower | Higher | CAA shows less off-target alkylation on the N-terminus.[4] |
| Aspartic Acid (D) | Lower | Higher | CAA is more specific for cysteine over aspartic acid.[4] |
| Glutamic Acid (E) | Lower | Higher | CAA is more specific for cysteine over glutamic acid.[4] |
| Histidine (H) | Lower | Higher | CAA shows less off-target alkylation on histidine.[4] |
| Lysine (K) | Lower | Higher | CAA is more specific for cysteine over lysine.[4] |
| Serine (S) | Lower | Higher | CAA shows less off-target alkylation on serine.[4] |
| Threonine (T) | Lower | Higher | CAA is more specific for cysteine over threonine.[4] |
Experimental Protocols & Workflows
Standard Protein Reduction and Alkylation Workflow
This workflow outlines the key steps for preparing protein samples for mass spectrometry analysis.
Caption: A typical workflow for protein sample preparation in proteomics.
Chemical Mechanism of Cysteine Alkylation
The diagram below illustrates the chemical reaction that occurs during the alkylation of a cysteine residue by chloroacetamide.
Caption: Alkylation of a cysteine residue by chloroacetamide.
Signaling Pathway of Artifactual Modification
This logical diagram shows how the choice of alkylating agent can lead to different artifactual modifications, impacting data interpretation.
Caption: Impact of alkylating agent choice on artifactual modifications.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of chloroacetate-based derivatization for GC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chloroacetate-based derivatization for Gas Chromatography (GC) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of chloroacetates and subsequent GC analysis.
Issue 1: Incomplete Derivatization Leading to Low Product Yield
Q1: My derivatization reaction is incomplete, resulting in low peak areas for my this compound derivatives. What are the common causes and how can I resolve this?
A1: Incomplete derivatization is a frequent challenge that can be attributed to several factors. To enhance your product yield, consider the following:
-
Suboptimal Reaction Time and Temperature: The derivatization reaction may not have reached completion. It is crucial to optimize both the temperature and duration for your specific analytes and reagents. For many derivatization reactions, heating can increase the yield and shorten the reaction time. However, be mindful of the thermal stability of your analytes and the derivatizing reagent.[1] To monitor the reaction's progress, you can analyze aliquots of the reaction mixture at different time points.[1]
-
Presence of Moisture: Most derivatization reagents, especially silylating agents, are sensitive to water. Moisture can compete with the analyte for the reagent, leading to lower yields, or even hydrolyze the formed derivative.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. If your sample contains water, it should be removed prior to derivatization, for instance, by adding anhydrous sodium sulfate.[1]
-
Reagent Quality and Quantity: The derivatizing reagent may have degraded due to improper storage. Always use high-quality reagents and adhere to the recommended storage conditions. An insufficient amount of reagent will also lead to an incomplete reaction. A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.
-
Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction. Consider a sample clean-up step prior to derivatization to remove interfering substances.
Issue 2: Poor Chromatographic Peak Shape (Tailing Peaks)
Q2: My this compound derivative peaks are showing significant tailing. What could be causing this and how can I improve the peak shape?
A2: Peak tailing can compromise resolution and the accuracy of quantification. The common causes and solutions include:
-
Active Sites in the GC System: Polar this compound derivatives can interact with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner, column, or detector. This is a common cause of peak tailing.[2][3]
-
Solution: Use deactivated inlet liners and high-quality, inert GC columns. Regularly perform inlet maintenance, including replacing the liner and septum. Trimming a small portion (e.g., 10-20 cm) from the inlet side of the column can also help remove accumulated non-volatile residues and active sites.[4]
-
-
Column Contamination: Buildup of non-volatile sample matrix components on the column can lead to peak tailing.
-
Solution: Implement a sample clean-up procedure before injection. Regularly bake out the GC column at a high temperature (within the column's limits) to remove contaminants.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume and disrupt the sample flow path, causing peak tailing.[2][5]
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.
-
-
Solvent-Phase Polarity Mismatch: If the polarity of the injection solvent is significantly different from the stationary phase, it can cause peak distortion, including tailing.[2][6]
-
Solution: Choose a solvent that is compatible with your stationary phase.
-
Issue 3: Presence of Ghost Peaks in the Chromatogram
Q3: I am observing unexpected "ghost peaks" in my chromatograms, even in blank runs. What are the potential sources of this contamination?
A3: Ghost peaks are extraneous peaks that can interfere with the analysis of your target analytes.[7][8] Common sources include:
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from the gas lines can accumulate on the column at low temperatures and elute as ghost peaks during the temperature program.[7]
-
Solution: Use high-purity carrier gas and install appropriate gas purifiers.
-
-
Septum Bleed: Components from the inlet septum can bleed into the system, especially at high inlet temperatures.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Sample Vial and Cap Contamination: Phthalates and other plasticizers can leach from sample vials and septa, especially when using organic solvents.[9]
-
Solution: Use high-quality glass vials with PTFE-lined caps.
-
-
Carryover from Previous Injections: Highly concentrated or "sticky" compounds from previous injections can be retained in the inlet or at the head of the column and elute in subsequent runs.
-
Solution: Thoroughly rinse the syringe between injections and run solvent blanks after analyzing highly concentrated samples. Regular inlet maintenance is also crucial.
-
-
Derivatization Reagent Byproducts: Some derivatization reactions produce byproducts that can appear as peaks in the chromatogram.[1] For example, silylation reagents can produce byproducts that may interfere with early eluting peaks.
-
Solution: Choose a derivatization reagent known to produce volatile byproducts that do not interfere with your analytes of interest.[1] A post-derivatization clean-up step may be necessary in some cases.
-
Frequently Asked Questions (FAQs)
Q4: Why is derivatization necessary for the GC analysis of chloroacetic acids?
A4: Chloroacetic acids are highly polar and non-volatile compounds due to the presence of the carboxylic acid group.[10][11] Direct injection of these compounds into a GC system typically results in poor chromatographic performance, including broad, tailing peaks and low sensitivity. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, which significantly improves chromatographic peak shape, resolution, and detectability.[10][11]
Q5: What are the most common derivatization methods for chloroacetic acids?
A5: The most common methods involve alkylation (esterification) or silylation:
-
Alkylation (Esterification): This is a widely used technique for carboxylic acids.[12]
-
With Pentafluorobenzyl Bromide (PFBBr): This reagent forms pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD), making this method suitable for trace analysis.[1][10] The reaction is often performed under basic conditions.
-
With Diazomethane: Diazomethane reacts rapidly and quantitatively with carboxylic acids to form methyl esters.[12] However, it is highly toxic and explosive, requiring special handling precautions.[12]
-
With Alcohols in the Presence of a Catalyst (e.g., BF₃, HCl): This method uses simple alcohols like methanol (B129727) or butanol with an acid catalyst to form the corresponding esters.[1]
-
-
Silylation: This involves replacing the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.
Q6: How can I determine the yield of my derivatization reaction?
A6: The yield of a derivatization reaction is often assumed to be close to 100% if the reaction conditions (time, temperature, and reagent excess) are optimized.[13] However, you can assess the completeness of the reaction by observing the disappearance of the analyte peak and the appearance of the derivative peak in the chromatogram. For a more quantitative measure, you can use an internal standard that is added before the derivatization step. The ratio of the derivative peak area to the internal standard peak area can be used to assess the reaction yield across different experiments. In some cases, a derivatizing agent peak will be present in the chromatogram; if this peak is present but the derivatization is incomplete, the reaction time or temperature may need to be increased.[13]
Q7: Can I analyze this compound derivatives on any type of GC column?
A7: The choice of GC column is critical. For silylated derivatives, it is important to avoid columns with polyethylene (B3416737) glycol (PEG) or other stationary phases that have active hydrogen atoms, as these can react with the derivatives.[1] Nonpolar silicone phases, such as those with 5% phenyl methylpolysiloxane, are generally a good choice for the analysis of both silylated and alkylated this compound derivatives, providing good inertness and separation characteristics.[1][10]
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Chloroacetic Acids
| Derivatization Reagent | Derivative Formed | Typical Reaction Conditions | Advantages | Disadvantages |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ester | 60°C for 30-60 min with a base catalyst | High sensitivity with ECD, suitable for trace analysis.[1][10] | Reagent can be a lachrymator.[1] |
| Diazomethane | Methyl ester | Room temperature, rapid reaction | Fast and quantitative reaction with minimal byproducts. | Highly toxic, carcinogenic, and explosive.[12] |
| BF₃ in Methanol | Methyl ester | 60-100°C for 10-30 min | Readily available reagents. | Can cause isomerization of some analytes. |
| BSTFA (+TMCS) | Trimethylsilyl (TMS) ester | 60-75°C for 30-60 min | Reagent and byproducts are highly volatile. | Sensitive to moisture, TMS derivatives can be hydrolytically unstable.[1] |
Experimental Protocols
Protocol 1: Derivatization of Chloroacetic Acid using Pentafluorobenzyl Bromide (PFBBr)
This protocol is adapted for the derivatization of chloroacetic acid for GC-ECD analysis.
Materials:
-
Chloroacetic acid standard or sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone (anhydrous)
-
Hexane (B92381) (GC grade)
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Prepare a stock solution of chloroacetic acid in a suitable solvent. For aqueous samples, adjust the pH to be basic (pH > 8) to ensure the chloroacetic acid is in its salt form.
-
Reaction Setup: In a reaction vial, add 500 µL of the sample solution.
-
Addition of Reagents: Add 20 µL of the 10% PFBBr solution and approximately 10 mg of potassium carbonate to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath at 60°C for 1 hour.
-
Extraction: After the reaction, allow the vial to cool to room temperature. Add 500 µL of hexane to the vial and vortex vigorously for 1 minute to extract the PFB-ester derivative.
-
Phase Separation: Centrifuge the vial briefly to separate the organic and aqueous layers.
-
Sample for GC: Carefully transfer the upper organic (hexane) layer to a new GC vial for analysis.
Protocol 2: Derivatization of Chloroacetic Acid using BSTFA (Silylation)
This protocol describes the formation of trimethylsilyl (TMS) esters of chloroacetic acid for GC-MS analysis.
Materials:
-
Chloroacetic acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. The presence of water will significantly hinder the silylation reaction.
-
Reaction Setup: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Addition of Reagent: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.
-
Sample for GC: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an appropriate anhydrous solvent like hexane.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting workflow for this compound derivatization.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. instrument-solutions.com [instrument-solutions.com]
- 8. Recent update of the various sources originating ghost peaks in gas chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative analysis of chloroacetic acids in cetirizine API by GC [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Challenges in the scale-up of chloroacetate synthesis from lab to pilot plant.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of chloroacetate synthesis from the laboratory to the pilot plant.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
Issue 1: Decreased Yield and Slower Reaction Rates
Question: We observed a significant drop in yield and a slower reaction rate for our chloroacetic acid synthesis via acetic acid chlorination upon moving from a 1L lab reactor to a 50L pilot plant reactor, despite maintaining the same reactant ratios and temperature. What could be the cause?
Answer:
This is a common challenge during scale-up and can be attributed to several factors that change with reactor size and geometry.
-
Heat Transfer Limitations: The chlorination of acetic acid is an exothermic reaction. In a larger reactor, the surface-area-to-volume ratio is significantly lower, leading to less efficient heat dissipation. This can result in localized hotspots, which may promote side reactions or degradation of the product, ultimately reducing the yield. In a laboratory setting, a small flask can be efficiently cooled with a simple ice bath, but this method is insufficient for a pilot-scale reactor.[1]
-
Mass Transfer Limitations: In a gas-liquid reaction like the chlorination of acetic acid, efficient mass transfer of chlorine gas into the liquid phase is crucial. Inadequate agitation in a larger vessel can lead to poor gas dispersion and a lower interfacial area between the gas and liquid, slowing down the reaction rate.[2][3]
-
Mixing Inefficiency: What appears as vigorous mixing in a small flask may not be sufficient in a large reactor, leading to poor distribution of reactants and catalyst. This can result in localized areas of high and low reactant concentration, affecting reaction kinetics and selectivity.
Troubleshooting Steps:
-
Characterize Heat Transfer: Determine the overall heat transfer coefficient (U) for both your lab and pilot reactors to quantify the difference in heat removal capacity.[4][5][6][7]
-
Improve Agitation: Evaluate the impeller design and agitation speed in the pilot reactor. Consider using a high-efficiency gas dispersion impeller to improve chlorine dissolution.
-
Controlled Reagent Addition: Instead of adding all reactants at once, consider a semi-batch process where chlorine gas is fed at a controlled rate that matches the cooling capacity of the reactor to maintain a stable temperature.
-
Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., temperature probes at different locations, reaction calorimetry) to gain a better understanding of the reaction profile in the pilot reactor.
Issue 2: Increased Levels of Dichloroacetic Acid Impurity
Question: Our impurity profile analysis shows a significant increase in the formation of dichloroacetic acid in our pilot-scale synthesis of chloroacetic acid compared to the lab-scale experiments. How can we mitigate this?
Answer:
The formation of dichloroacetic acid is a common side reaction in chloroacetic acid synthesis.[8][9] Its increased presence at a larger scale is often linked to issues with mixing and temperature control.
-
Localized High Chlorine Concentration: Poor mixing can lead to regions within the reactor where the concentration of chlorine is excessively high, promoting further chlorination of the desired monochloroacetic acid to dichloroacetic acid.
-
Temperature Gradients: As mentioned previously, inadequate heat removal can create hotspots. Higher temperatures can accelerate the rate of the second chlorination reaction, leading to higher levels of dichloroacetic acid.[10][11]
-
Gas Phase Reactions: In larger reactors with more headspace, gas-phase reactions can become more significant. Acetyl chloride, a common catalyst or intermediate, can vaporize and react with chlorine in the gas phase, which can lead to different impurity profiles, including an increase in dichloroacetic acid.[10][11]
Troubleshooting Steps:
-
Optimize Mixing: Ensure the agitation is sufficient to maintain a homogenous distribution of chlorine throughout the reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and optimize mixing in your pilot reactor.
-
Strict Temperature Control: Implement a robust cooling system and automated temperature control to prevent temperature spikes. The addition rate of chlorine should be carefully controlled to manage the exothermic reaction.[12]
-
Minimize Headspace: If possible, operate the reactor with a minimal headspace to reduce the extent of gas-phase side reactions.
-
Catalyst Concentration: Re-evaluate the catalyst concentration. While a certain concentration might be optimal at the lab scale, adjustments may be necessary for the pilot plant to control the reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for chloroacetic acid and which is more suitable for pilot-plant scale?
A1: The two main industrial routes for chloroacetic acid synthesis are:
-
Chlorination of Acetic Acid: This method involves the direct reaction of acetic acid with chlorine gas, typically in the presence of a catalyst like acetic anhydride (B1165640) or sulfur.[13] This is a common and cost-effective method.
-
Hydrolysis of Trichloroethylene (B50587): This process involves the hydrolysis of trichloroethylene using a strong acid catalyst. This method can produce a very pure product.
The choice of route for a pilot plant depends on factors like raw material availability, desired product purity, and safety considerations. The chlorination of acetic acid is often chosen for its economic viability, but requires careful control of reaction conditions to manage by-product formation.
Q2: How does the choice of catalyst impact the scale-up of chloroacetic acid synthesis?
A2: The catalyst plays a crucial role in the reaction mechanism and can significantly impact the scalability of the process. For instance, when using sulfur or red phosphorus as a catalyst, the reaction may proceed through a different mechanism than with acetic anhydride. The efficiency of catalyst distribution becomes more critical at a larger scale. A solid catalyst might require more vigorous agitation to remain suspended and effective in a pilot reactor compared to a lab flask.
Q3: What are the key safety considerations when scaling up this compound synthesis?
A3: Chloroacetic acid and its derivatives are toxic and corrosive. Key safety considerations during scale-up include:
-
Handling of Chlorine: Chlorine is a highly toxic gas. Ensure a well-ventilated area and have appropriate gas scrubbing systems in place.
-
Exothermic Reaction Control: The chlorination reaction is exothermic and can lead to a runaway reaction if not properly controlled. A robust cooling system and emergency shutdown procedures are essential.
-
Material Compatibility: Ensure that the reactor and associated equipment are constructed from materials resistant to the corrosive nature of the reactants and products.
-
Pressure Management: The reaction can generate HCl gas, leading to a pressure build-up. The reactor must be equipped with a proper pressure relief system.
Q4: We are synthesizing sodium this compound by neutralizing chloroacetic acid with sodium carbonate. We are observing foaming and difficulty in controlling the addition rate at the pilot scale. What do you suggest?
A4: The reaction between chloroacetic acid and sodium carbonate produces carbon dioxide gas, which is the cause of the foaming.[14][15]
-
Controlled Addition: Add the sodium carbonate solution slowly and sub-surface to control the rate of CO2 evolution.
-
Adequate Headspace: Ensure the reactor has sufficient headspace to accommodate the foam.
-
Antifoaming Agent: Consider the use of a suitable antifoaming agent, ensuring it does not interfere with the downstream processing or final product purity.
-
Alternative Base: Using sodium hydroxide (B78521) instead of sodium carbonate can avoid the issue of CO2 generation. However, the neutralization is highly exothermic and requires an efficient cooling system to prevent the formation of sodium glycolate (B3277807) as a side product.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters for Acetic Acid Chlorination
| Parameter | Lab Scale (1L Reactor) | Pilot Plant Scale (50L Reactor) | Key Considerations for Scale-Up |
| Batch Size | 500 g Acetic Acid | 25 kg Acetic Acid | Non-linear increase in challenges with volume. |
| Reaction Time | 6 hours | 10-12 hours | Slower reaction rates due to mass transfer limitations. |
| Yield | 92% | 85% | Potential for increased side reactions and product degradation. |
| Dichloroacetic Acid Impurity | 0.5% | 2-3% | Inefficient mixing and heat transfer can favor over-chlorination.[8][10][11] |
| Heat Transfer Coefficient (U) | High | Significantly Lower | Reduced surface-area-to-volume ratio impacts heat dissipation.[4][5][6][7] |
| Mixing | Magnetic Stirrer (High Efficiency) | Mechanical Agitator (Potential for Dead Zones) | Agitator design and speed are critical for homogeneity. |
Note: The data in this table is illustrative and intended to highlight common trends observed during scale-up. Actual results will vary depending on the specific equipment and process conditions.
Experimental Protocols
1. Lab-Scale Synthesis of Chloroacetic Acid via Acetic Acid Chlorination
-
Materials:
-
Glacial Acetic Acid (100 g)
-
Acetic Anhydride (5 g)
-
Chlorine Gas
-
-
Equipment:
-
1L three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Gas scrubber
-
-
Procedure:
-
Charge the flask with glacial acetic acid and acetic anhydride.
-
Heat the mixture to 100°C with stirring.
-
Bubble dry chlorine gas through the mixture at a controlled rate.
-
Maintain the reaction temperature between 100-110°C.
-
Monitor the reaction progress by taking samples and analyzing for the disappearance of acetic acid.
-
Once the reaction is complete, stop the chlorine flow and cool the mixture to room temperature.
-
Purge the system with nitrogen to remove any residual chlorine and HCl.
-
The crude chloroacetic acid can be purified by distillation.
-
2. Pilot-Plant Scale Synthesis of Sodium this compound
-
Materials:
-
Chloroacetic Acid (20 kg)
-
Sodium Carbonate (11.5 kg)
-
Water
-
-
Equipment:
-
50L glass-lined reactor with a jacket for cooling
-
Mechanical agitator
-
Charging port for solids and liquids
-
pH probe
-
Vent line connected to a scrubber
-
-
Procedure:
-
Charge the reactor with the required amount of water.
-
Slowly add the chloroacetic acid to the water with agitation.
-
Prepare a solution of sodium carbonate in water in a separate vessel.
-
Slowly add the sodium carbonate solution to the chloroacetic acid solution while maintaining the temperature below 30°C using the cooling jacket. Control the addition rate to manage foaming.
-
Monitor the pH of the reaction mixture. Continue adding the sodium carbonate solution until the pH reaches 7-8.
-
Once the neutralization is complete, the resulting sodium this compound solution can be used directly or concentrated to isolate the solid product.
-
Visualizations
Caption: Synthesis pathway of chloroacetic acid via chlorination of acetic acid.
Caption: Logical relationship of challenges encountered during scale-up.
References
- 1. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 2. (Open Access) Effects of mass transfer on gas-liquid chlorination of ethylene and 1,2-dichloroethane (1986) | Shun Wachi | 2 Citations [scispace.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Study for Estimating the Overall Heat Transfer Coefficient in a Pilot-Scale Indirect Rotary Dryer [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dichloroacetic acid - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. amarequip.com [amarequip.com]
- 13. Sciencemadness Discussion Board - Synthesis of Chloroacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Sodium this compound synthesis - chemicalbook [chemicalbook.com]
- 15. Sodium this compound - Wikipedia [en.wikipedia.org]
Minimizing the formation of dichloroacetic acid during chloroacetic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloroacetic acid. The primary focus is on minimizing the formation of the common byproduct, dichloroacetic acid (DCAA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of chloroacetic acid, leading to increased levels of dichloroacetic acid.
| Issue | Potential Cause | Recommended Action |
| High levels of dichloroacetic acid (DCAA) in the final product. | Excessive Chlorination: Allowing the reaction to proceed for too long or using an excess of chlorine gas can lead to the further chlorination of the desired monochloroacetic acid (MCAA) to DCAA.[1][2] | Monitor the reaction progress closely using techniques like Gas Chromatography (GC). Stop the chlorination once the optimal conversion of acetic acid to MCAA is achieved. |
| High Reaction Temperature: While higher temperatures can favor the initial chlorination, excessively high temperatures can also increase the rate of the second chlorination step, forming more DCAA.[1][3] | Maintain the reaction temperature within the optimal range, typically between 90-140°C, depending on the catalyst and specific process.[4] | |
| Catalyst Concentration: An inappropriate concentration of the catalyst (e.g., acetic anhydride) can affect the reaction selectivity.[2][5] | Optimize the catalyst concentration. For acetic anhydride (B1165640), a common range is 8-25% of the quality of acetic acid.[2] | |
| Low Acetic Acid Concentration: As the reaction progresses and acetic acid is consumed, the relative concentration of MCAA increases, making it more susceptible to further chlorination.[1] | Consider a semi-batch or continuous process where acetic acid concentration is maintained at a higher level throughout the reaction. | |
| Reaction rate is slow, leading to prolonged reaction times and potential for side reactions. | Inefficient Catalyst: The chosen catalyst may not be sufficiently active under the reaction conditions. | Acetic anhydride is a commonly used and effective catalyst.[2][5] Other catalysts like sulfur or red phosphorus can also be used.[6] The addition of promoters such as sulfuric acid or ferric chloride can also increase the reaction rate.[2] |
| Poor Mass Transfer: Inefficient mixing of chlorine gas with the liquid reaction mixture can limit the reaction rate. | Ensure vigorous stirring and efficient gas dispersion to maximize the gas-liquid interfacial area. | |
| Difficulty in separating dichloroacetic acid from the final product. | Similar Physical Properties: DCAA and MCAA have close boiling points, making their separation by simple distillation challenging.[6] | Purification can be achieved through methods like catalytic hydrodechlorination, which selectively converts DCAA and trichloroacetic acid back to MCAA.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of dichloroacetic acid (DCAA) during chloroacetic acid synthesis?
A1: Dichloroacetic acid is primarily formed through a consecutive chlorination reaction.[1][2] The desired product, monochloroacetic acid (MCAA), is further chlorinated to yield DCAA. The reaction mechanism involves the enolization of an acetyl chloride intermediate, which is the rate-determining step.[1][2]
Q2: How does the choice of catalyst influence the formation of DCAA?
A2: The catalyst plays a crucial role in the reaction rate and selectivity. Acetic anhydride is a widely used catalyst that forms acetyl chloride in situ, which is the actual catalytic species.[8] The concentration of the catalyst can impact the formation of byproducts; for instance, increasing the amount of acetic anhydride has been shown to decrease the production of DCAA.[2] Other catalysts like sulfur and phosphorus have also been used.[6]
Q3: What is the effect of temperature on the formation of DCAA?
A3: Temperature is a critical parameter. Generally, increasing the reaction temperature can increase the rate of chlorination. Some studies suggest that higher temperatures may favor the formation of MCAA over DCAA because the activation energy for the chlorination of acetyl chloride is higher than that of the subsequent chlorination to form dichloroacetyl chloride.[1][3] However, excessively high temperatures can lead to increased byproduct formation.
Q4: Can the reaction phase (gas vs. liquid) affect the amount of DCAA produced?
A4: Yes, the reaction phase can have a significant impact. Gas-phase reactions can lead to a higher concentration of low-boiling point intermediates like acetyl chloride, which can readily undergo further chlorination to form precursors to DCAA.[1][3] Liquid-phase reactions, while potentially having better mass transfer, can also lead to higher DCAA formation if there are high local concentrations of reactants.[1]
Q5: Are there methods to remove DCAA from the final chloroacetic acid product?
A5: Yes, due to the difficulty of separation by distillation, other purification methods are employed.[6] A significant method is catalytic hydrodechlorination, where undesired byproducts like dichloro- and trichloroacetic acid are catalytically hydrogenated at high temperatures to convert them into the desired monochloroacetic acid.[4][7]
Experimental Protocol: Synthesis of Chloroacetic Acid via Acetic Acid Chlorination
This protocol provides a general methodology for the laboratory-scale synthesis of chloroacetic acid with an emphasis on minimizing dichloroacetic acid formation.
Materials:
-
Glacial Acetic Acid
-
Acetic Anhydride (catalyst)
-
Chlorine Gas
-
Nitrogen Gas (for purging)
-
Glass reactor equipped with a magnetic stirrer, gas inlet tube, reflux condenser, and a thermometer.
-
Gas washing bottles (for trapping HCl and unreacted chlorine)
-
Heating mantle
Procedure:
-
Reactor Setup: Assemble the glass reactor and ensure all connections are secure. The reflux condenser should be connected to a cooling water source. The outlet of the condenser should be connected to a series of gas washing bottles containing water and a sodium bicarbonate solution to neutralize the byproduct HCl gas and trap any unreacted chlorine.
-
Charging the Reactor: Charge the reactor with glacial acetic acid and the desired amount of acetic anhydride (e.g., 15% by weight of the acetic acid).[2]
-
Inerting the System: Purge the reactor with nitrogen gas to remove any air and moisture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 105°C) using the heating mantle while stirring.[2]
-
Chlorination: Once the desired temperature is reached, stop the nitrogen flow and start bubbling chlorine gas through the reaction mixture at a controlled flow rate.
-
Reaction Monitoring: Monitor the reaction progress by taking small samples periodically and analyzing them by Gas Chromatography (GC) to determine the concentrations of acetic acid, monochloroacetic acid, and dichloroacetic acid.
-
Reaction Termination: Stop the chlorine flow when the desired conversion of acetic acid to monochloroacetic acid is achieved, being careful to avoid over-chlorination.
-
Purging: Purge the reactor with nitrogen gas again to remove any residual chlorine and HCl.
-
Product Isolation and Purification: The crude product can be purified by crystallization or, if necessary, by more advanced techniques like catalytic hydrodechlorination to remove residual DCAA.[4]
Visualizations
Caption: Reaction pathway for the synthesis of MCAA and the formation of the DCAA byproduct.
Caption: Troubleshooting workflow for addressing high levels of dichloroacetic acid.
References
- 1. asianpubs.org [asianpubs.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. chemcess.com [chemcess.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. US2863917A - Method for reducing dichloroacetic acid in the presence of monochloro-acetic acid - Google Patents [patents.google.com]
- 8. US5401876A - Synthesis of chloroacetic acids - Google Patents [patents.google.com]
Best practices for handling and storage of highly pure chloroacetic acid.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing highly pure chloroacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with highly pure chloroacetic acid?
A1: Highly pure chloroacetic acid is a highly toxic and corrosive substance.[1] The primary hazards include:
-
Acute Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[2][3][4] Fatalities have been reported from skin exposure to as little as 3% of the body surface area.[5][6]
-
Corrosivity: It causes severe skin burns and serious eye damage, potentially leading to blindness.[2][5][7][8]
-
Respiratory Irritation: Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[2][7][9]
-
Systemic Effects: Absorption through the skin can lead to systemic poisoning, affecting the central nervous system, heart, and kidneys, with symptoms that may be delayed.[10]
Q2: What are the immediate first aid measures in case of exposure?
A2: Immediate action is critical in the event of any exposure to chloroacetic acid.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15-30 minutes.[7][11] Seek immediate medical attention.[2][12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[2][12]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][8] If breathing is difficult or has stopped, provide artificial respiration.[2][11] Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and drink plenty of water.[2][12] Seek immediate medical attention as there is a danger of gastric perforation.[2]
Q3: What personal protective equipment (PPE) is mandatory when handling chloroacetic acid?
A3: A comprehensive PPE setup is required to minimize exposure risk.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber with a sufficient breakthrough time (>480 minutes is recommended).[2] Always inspect gloves for integrity before use.[3]
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[1][7]
-
Body Protection: A chemical-resistant apron over a lab coat and closed-toe shoes are required.[13] For larger quantities or in case of a high risk of splashing, full chemical-resistant clothing should be worn.[12]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][11] If dusts are generated, a NIOSH/MSHA-approved respirator is necessary.[13][14]
Q4: How should I store highly pure chloroacetic acid?
A4: Proper storage is crucial to maintain the integrity of the acid and ensure safety.
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[11]
-
Compatibility: Store away from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.[4][8][15]
-
Conditions to Avoid: Avoid exposure to moisture, as it is hygroscopic.[8] Keep away from heat sources and direct sunlight.
-
Security: The storage area should be locked and accessible only to authorized personnel.[11]
Q5: What are the signs of decomposition or instability?
A5: While stable under recommended conditions, be aware of the following:
-
Discoloration: A change from its typical colorless to light-brown appearance could indicate impurities or degradation.
-
Odor: A stronger or different odor than its characteristic pungent, vinegar-like smell might suggest a reaction or decomposition.
-
Container Integrity: Bulging or degradation of the container could indicate a reaction that is generating gas.
Troubleshooting Guides
Scenario 1: Unexpected Reaction Outcome (e.g., low yield, side products)
-
Question: My reaction with chloroacetic acid is not proceeding as expected. What could be the cause?
-
Answer: Several factors could be influencing your reaction's outcome. Consider the following troubleshooting steps.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Scenario 2: Discoloration of Chloroacetic Acid During Storage
-
Question: My stored chloroacetic acid has developed a yellow or brownish tint. Is it still usable?
-
Answer: Discoloration can indicate the presence of impurities or slight degradation. While it may still be suitable for some applications, for experiments requiring high purity, it is advisable to use a fresh, unopened container. The discoloration could be due to slow decomposition or reaction with trace impurities, potentially accelerated by improper storage conditions (e.g., exposure to light or elevated temperatures).
Quantitative Data Summary
Table 1: Physical and Chemical Properties of Highly Pure Chloroacetic Acid
| Property | Value | Reference |
| Molecular Formula | C₂H₃ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 94.50 g/mol | [16] |
| Melting Point | 60-63 °C | [16][17] |
| Boiling Point | 189 °C | [16][17] |
| Solubility in Water | >1,000 g/L at 20 °C | [18] |
| Vapor Pressure | 0.75 mmHg at 20 °C | [16][17] |
| pKa | 2.86 | --INVALID-LINK-- |
| Stability | Stable under recommended storage conditions (cool, dry).[4][7] Hygroscopic.[8] | [4][7][8] |
Table 2: Material Compatibility
| Material | Compatibility Rating | Notes |
| Plastics | ||
| Polypropylene | Good | |
| Polyethylene (HDPE, LDPE) | Good | Suitable for waste collection containers.[2] |
| Polytetrafluoroethylene (PTFE) | Excellent | |
| Polyvinyl Chloride (PVC) | Not Recommended | Attacked by chloroacetic acid. |
| Elastomers | ||
| Buna-N (Nitrile) | Not Recommended | |
| EPDM | Good | |
| Viton® (FKM) | Excellent | |
| Metals | ||
| Stainless Steel 304 | Fair | Corrosive in the presence of moisture. |
| Stainless Steel 316 | Fair to Poor | Corrosive in the presence of moisture. |
| Aluminum | Not Recommended | Corrosive. |
| Brass, Bronze, Copper | Not Recommended | Corrosive. |
| Carbon Steel | Not Recommended | Corrosive. |
| Hastelloy C® | Excellent |
Disclaimer: This table is a summary based on available data. It is crucial to consult specific chemical resistance charts and test materials under your actual experimental conditions.
Experimental Protocols
Protocol 1: Neutralization of Small Spills (≤ 100 mL of solution or 50g of solid)
! CAUTION ! This procedure should only be performed by trained personnel wearing full PPE in a well-ventilated fume hood. The neutralization reaction is exothermic.
Materials:
-
Sodium bicarbonate (NaHCO₃) or a commercial acid neutralizer.
-
pH indicator strips.
-
Inert absorbent material (e.g., sand, vermiculite).
-
Two beakers larger than the spill volume.
-
Plastic scoop or spatula.
-
Sealable, labeled hazardous waste container.
Procedure:
-
Containment: If it is a liquid spill, create a dike around the spill using an inert absorbent material.[19]
-
Neutralization:
-
pH Check:
-
Carefully mix the neutralized material.
-
Test the pH of the resulting slurry using a pH indicator strip. The target pH is between 6 and 8.[9]
-
If the pH is still acidic, add more neutralizer in small increments and re-test until the desired pH is achieved.
-
-
Collection:
-
Once neutralized, carefully scoop the mixture into a designated, labeled hazardous waste container.[19]
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or sponge and soapy water.
-
Place all used cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
-
-
Disposal: Seal the waste container and dispose of it through your institution's hazardous waste management program.
Protocol 2: Disposal of Unused Highly Pure Chloroacetic Acid
! IMPORTANT ! NEVER dispose of chloroacetic acid down the drain.[2] It must be disposed of as hazardous waste.
Caption: Workflow for the safe disposal of unused chloroacetic acid.
For larger quantities or solutions, it is recommended to contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal, as in-lab neutralization of large amounts can be hazardous.[2]
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. benchchem.com [benchchem.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. mtech.edu [mtech.edu]
- 6. qecusa.com [qecusa.com]
- 7. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Change of monochloroacetic acid to biodegradable organic acids by hydrothermal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. [Influencing factors and reaction mechanism of chloroacetic acid reduction by cast iron] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. vumc.org [vumc.org]
- 15. ACP - Mechanistic insights into chloroacetic acid production from atmospheric multiphase volatile organic compoundâchlorine chemistry [acp.copernicus.org]
- 16. Sciencemadness Discussion Board - Chloroacetic acid... - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Natural formation and degradation of chloroacetic acids and volatile organochlorines in forest soil--challenges to understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. carlroth.com [carlroth.com]
- 19. qmul.ac.uk [qmul.ac.uk]
Validation & Comparative
Comparing the reactivity of chloroacetate, bromoacetate, and iodoacetate.
For researchers, scientists, and drug development professionals, the strategic selection of an appropriate alkylating agent is critical for a range of applications, from proteomics to cellular biology. This guide provides an objective comparison of the reactivity of three common haloacetates: iodoacetate, bromoacetate, and chloroacetate. The information presented is supported by established chemical principles and outlines a detailed experimental protocol for quantitative assessment.
Haloacetates are a class of small molecule alkylating agents that readily react with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity makes them invaluable for applications such as preventing disulfide bond formation in proteomics workflows, inhibiting enzyme activity, and probing cellular redox states. Their mechanism of action proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic thiolate anion attacks the α-carbon of the haloacetate, displacing the halide ion.
The reactivity of these compounds is not uniform. It is dictated by the nature of the halogen atom, which acts as the leaving group during the SN2 reaction. The stability of the departing halide ion is paramount to the reaction rate. Larger halide ions can better distribute the negative charge, making them more stable and thus better leaving groups. This fundamental principle of organic chemistry establishes a clear reactivity trend among the haloacetates.
The Reactivity Hierarchy: Iodoacetate > Bromoacetate > this compound
The rate of the alkylation reaction follows a predictable order based on the leaving group ability of the halide:
-
Iodide (I⁻) is the best leaving group among the three due to its large size and high polarizability, which allows it to stabilize the negative charge most effectively. Consequently, iodoacetate is the most reactive of the three compounds.
-
Bromide (Br⁻) is a good leaving group, but less so than iodide. Therefore, bromoacetate exhibits intermediate reactivity.
-
Chloride (Cl⁻) is the poorest leaving group of the three. As a result, This compound is the least reactive.
This trend is also inversely correlated with the strength of the carbon-halogen (C-X) bond. The C-I bond is the weakest, requiring the least energy to break, thus leading to the fastest reaction rate. Conversely, the C-Cl bond is the strongest of the three, resulting in the slowest reaction.
Quantitative Reactivity Comparison
The following table summarizes the relative reactivity and second-order rate constants for the reaction of haloacetates with a model thiol compound, such as cysteine or glutathione. The reaction rate is dependent on the concentrations of both the haloacetate and the thiol.
| Feature | Iodoacetate | Bromoacetate | This compound |
| Relative Reactivity | High | Moderate | Low |
| Leaving Group Ability | Excellent (I⁻) | Good (Br⁻) | Moderate (Cl⁻) |
| C-X Bond Energy | Weakest | Intermediate | Strongest |
| Typical 2nd Order Rate Constant (k) | ~10¹ M⁻¹s⁻¹ | ~10⁰ M⁻¹s⁻¹ | ~10⁻¹ M⁻¹s⁻¹ |
| Primary Application Focus | Rapid and potent alkylation, enzyme inhibition | General protein modification | Less common in research due to lower reactivity |
| Side Reactions | Higher potential for off-target alkylation (e.g., methionine) due to high reactivity. | Moderate potential for off-target reactions. | Lower potential for off-target reactions. |
Note: The specific rate constants can vary depending on experimental conditions such as pH, temperature, and the specific thiol-containing molecule.
Visualizing the Reaction and Reactivity Trend
The following diagrams illustrate the underlying chemical principles governing haloacetate reactivity.
A Validated Guide to Chloroacetate Detection: Comparing Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of chloroacetate, a potential genotoxic impurity, is of paramount importance for ensuring drug safety and regulatory compliance. This guide provides a comprehensive comparison of a novel Gas Chromatography-Flame Ionization Detection (GC-FID) method, following derivatization, against established analytical techniques for this compound detection.
This publication outlines the performance of various methods, supported by experimental data, to assist in the selection of the most suitable technique for your analytical needs.
Method Performance Comparison
The following table summarizes the quantitative performance of the featured GC-FID method against other common analytical techniques for this compound detection. Data has been compiled from various studies to provide a comparative overview.
| Parameter | New GC-FID Method (with Derivatization) | Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.19 ppm[1] | ≤0.3 µg/mL[2][3] | Not explicitly found | 0.42 µg/L (for DCAA) |
| Limit of Quantification (LOQ) | 0.38 ppm[1] | ≤1.0 µg/mL[2][3] | Not explicitly found | 1.40 µg/L (for DCAA) |
| Linearity (Correlation Coefficient) | 0.9998[1] | Not explicitly found | Not explicitly found | Not explicitly found |
| Accuracy (Recovery) | 97.3% to 101.5%[1] | 95%[4] | Not explicitly found | 69.9% to 107.3% |
| Precision (%RSD) | 0.53%[1] | Not explicitly found | Not explicitly found | Good |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and validation.
Featured Method: Gas Chromatography-Flame Ionization Detection (GC-FID) with Derivatization
This method involves the conversion of chloroacetyl chloride to methyl 2-chloroacetate (MCA) for indirect quantification.[1]
1. Derivatization:
-
React the chloroacetyl chloride in the sample with methanol (B129727) to completely convert it to the more volatile methyl 2-chloroacetate (MCA).[1] This step is critical as chloroacetic acid itself is highly polar and not volatile, making it difficult to analyze directly by GC.[5]
2. GC-FID Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (GC-FID).[1]
-
Column: DB wax column.[1]
-
Injection: Inject the derivatized sample solution into the GC.
-
Detection: The separated MCA is detected by the FID.
-
Quantification: The concentration of chloroacetyl chloride is determined indirectly based on the amount of MCA detected.[1]
3. Validation Parameters:
-
The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1]
-
Linearity: Assessed by preparing standard solutions of MCA at various concentrations and analyzing them to establish a linear relationship between concentration and detector response.[1]
-
Accuracy: Determined by spiking samples with known amounts of this compound and measuring the recovery.[1]
-
Precision: Evaluated by repeatedly analyzing the same sample to determine the relative standard deviation (%RSD).[1]
-
LOD and LOQ: Determined based on the signal-to-noise ratio of serially diluted standards.[5]
Alternative Method 1: Ion Chromatography (IC)
A sensitive and simple method for the determination of monochloroacetic acid (MCAA) in pharmaceutical ingredients.[4]
1. Sample Preparation:
-
Dissolve the sample (e.g., carbocisteine (B549337) bulk drug) in deionized water.[4]
-
For tablets, grind the tablet and dissolve in a suitable solvent like 0.25% NaOH solution, followed by vortexing, sonication, and centrifugation.[4]
-
Filter the sample solution prior to injection.[4]
2. IC Analysis:
-
Instrument: Ion chromatograph with a conductivity detector.[6]
-
Columns: Anion separator and guard columns.[6]
-
Eluent: A sodium bicarbonate solution (e.g., 1.5 mM NaHCO3).[6]
-
Calibration: Prepare a series of working standard solutions of chloroacetic acid for calibration.[4][6]
Alternative Method 2: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of monochloroacetic acid and dichloroacetic acid in surfactants.[3]
1. Sample Preparation:
-
Dissolve the sample in the mobile phase.[2]
2. HPLC Analysis:
-
Instrument: High-performance liquid chromatograph with a UV detector.[2]
-
Column: C8-bonded silicone gel column.[2]
-
Detection: The separated chloroacetic acids are detected by the UV detector.[2]
-
Quantification: Achieved using an external calibration method.[2]
Visualizing the Workflow and Comparison
To better understand the analytical process and the relationship between the different methods, the following diagrams are provided.
Caption: A generalized workflow for the analysis of this compound.
Caption: A logical comparison of different analytical methods for this compound detection.
Conclusion
The choice of an analytical method for this compound detection depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. The featured GC-FID method with derivatization demonstrates excellent sensitivity, accuracy, and precision, making it a robust option for the quantitative analysis of this compound in pharmaceutical ingredients.[1] While other methods like Ion Chromatography and HPLC offer viable alternatives, the comprehensive validation and superior performance metrics of the GC-FID method position it as a highly reliable technique for ensuring the quality and safety of pharmaceutical products.
References
A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Chloroacetylated Peptides
For researchers in drug development and cellular biology, the specific detection of post-translationally modified proteins is paramount. Chloroacetylation is a targeted chemical modification used to covalently label proteins, often at cysteine or histidine residues, for functional studies and therapeutic development.[1][2] Consequently, antibodies raised against chloroacetylated peptides are crucial tools for identifying and quantifying these modified proteins. However, the potential for these antibodies to cross-react with other structurally similar molecules is a significant concern that can impact experimental validity.
This guide provides an objective comparison of the performance of antibodies raised against chloroacetylated peptides, with a focus on their cross-reactivity. We present supporting experimental data, detailed protocols for key assays, and visualizations of the workflows and principles involved.
Data on Cross-Reactivity and Specificity
The specificity of an antibody is its ability to distinguish between the target antigen and other molecules. In the context of chloroacetylated peptides, potential cross-reactants include peptides with other modifications or structurally similar endogenous molecules. The reactivity of the chloroacetyl group itself with different amino acid residues can also inform potential off-target interactions.
The primary method for quantifying cross-reactivity is through competitive immunoassays, such as an enzyme-linked immunosorbent assay (ELISA), where the half-maximal inhibitory concentration (IC50) is determined for the target analyte and potential cross-reactants.[3] The percent cross-reactivity is then calculated using the formula:
% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Molecule) x 100
While specific cross-reactivity data for a wide panel of anti-chloroacetylated peptide antibodies is not extensively published in a consolidated form, the following table summarizes the known reactivity of the chloroacetamide group with various amino acids, which is a foundational factor in potential antibody cross-reactivity. Furthermore, we include representative cross-reactivity data from a study on a monoclonal antibody raised against pretilachlor, a chloroacetamide herbicide, to illustrate how such data is presented.[3]
| Target/Competitor | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Pretilachlor Antibody Example | |||
| Pretilachlor | 0.82 | 100 | [3] |
| Butachlor | 31.2 | 2.6 | [3] |
| Alachlor | 45.1 | 1.8 | [3] |
| Metolachlor | >1000 | <0.1 | [3] |
| Acetochlor | >1000 | <0.1 | [3] |
| Chloroacetamide Reactivity | Reaction Efficiency | Notes | Reference |
| Cysteine | High (quantitative formation within 1 hr) | Nucleophilic displacement of chlorine by the thiol group.[1] | [1] |
| Histidine | Sluggish and low-yielding | Reaction is significantly less efficient compared to cysteine.[1] | [1] |
| Lysine | Potential for off-target alkylation | Iodoacetamide, a similar reagent, shows off-site reactions with lysine.[4] | [4] |
| Methionine | Potential for off-target alkylation | Iodoacetamide can cause side reactions with methionine.[4] | [4] |
Note: The data on chloroacetamide reactivity suggests that antibodies raised against a chloroacetylated cysteine residue would have a higher potential for cross-reacting with other chloroacetylated cysteine-containing peptides than with those modified at other residues like histidine.
Experimental Protocols
The generation and characterization of specific antibodies against chloroacetylated peptides involve several key experimental stages.
Synthesis of N-Chloroacetylated Peptides
A standard method for preparing the immunogen involves synthesizing the desired peptide and then modifying its N-terminus.[5]
-
Peptide Synthesis: Peptides are synthesized using conventional solid-phase peptide synthesis (SPPS) on a resin support.[6]
-
N-terminal Chloroacetylation: Following the final coupling step and while the peptide is still on the resin and protected, the N-terminal amino group is deprotected. Chloroacetic anhydride (B1165640) or a similar reagent is then used to attach the chloroacetyl group to the N-terminus.[5]
-
Cleavage and Purification: The chloroacetylated peptide is cleaved from the resin and deprotected. The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC).[5]
Preparation of Immunogen: Peptide-Carrier Conjugation
To elicit a robust immune response, the relatively small chloroacetylated peptide must be conjugated to a larger carrier protein.[5][7]
-
Carrier Proteins: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[5]
-
Conjugation Reaction: The chloroacetylated peptide is reacted with the carrier protein in a suitable buffer (e.g., neutral pH buffer). The chloroacetyl group on the peptide reacts with nucleophilic side chains on the protein, such as the sulfhydryl group of cysteine, to form a stable thioether bond.[5] The reaction is typically carried out for several hours at room temperature.[5]
-
Purification: The resulting peptide-protein conjugate is purified to remove unconjugated peptide.
Antibody Production and Purification
-
Immunization: The peptide-carrier conjugate is mixed with an adjuvant and injected into a host animal (e.g., rabbit, mouse). A series of booster injections are administered over several weeks to increase the antibody titer.[7]
-
Antibody Purification: Polyclonal antibodies are purified from the animal's serum using affinity chromatography, where the chloroacetylated peptide (or a peptide analog) is immobilized on a column to capture the specific antibodies.[7]
Cross-Reactivity Assessment by Competitive ELISA
Indirect competitive ELISA (ic-ELISA) is a standard method to determine the specificity and cross-reactivity of the generated antibodies.[3][8]
-
Plate Coating: A microtiter plate is coated with the chloroacetylated peptide conjugated to a non-immunizing carrier protein (e.g., BSA if KLH was used for immunization) and incubated overnight. The plate is then washed and blocked.
-
Competitive Reaction: The purified antibody is pre-incubated with varying concentrations of either the target chloroacetylated peptide (for the standard curve) or potential cross-reacting compounds.
-
Plate Incubation: The antibody-competitor mixtures are added to the coated plate and incubated. During this step, the free antibody (not bound to a competitor in the solution) will bind to the antigen coated on the plate.
-
Detection: The plate is washed to remove unbound antibodies and competitors. A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate.
-
Signal Generation: After another wash, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric). The signal intensity is inversely proportional to the concentration of the competitor in the initial solution.
-
Data Analysis: The IC50 values are determined from the dose-response curves, and the percent cross-reactivity is calculated as described previously.
Visualizations
To better illustrate the processes described, the following diagrams outline the experimental workflow and the principle of the competitive immunoassay.
Caption: Experimental workflow for antibody generation and cross-reactivity analysis.
Caption: Principle of competitive ELISA for assessing antibody cross-reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
A Comparative Analysis of Chloroacetate and Other Glycolysis Inhibitors for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned glycolytic inhibitors as a promising class of therapeutic agents. By targeting the metabolic machinery that fuels rapid cell proliferation, these compounds offer a potential avenue for selective cancer cell cytotoxicity. This guide provides a detailed comparative analysis of several key glycolysis inhibitors: chloroacetate, dithis compound (B87207) (DCA), 2-deoxy-D-glucose (2-DG), 3-bromopyruvate (B3434600) (3-BP), and lonidamine (B1675067) (LND). We present their mechanisms of action, comparative experimental data on their efficacy, and detailed protocols for essential validation assays.
Mechanisms of Action: Targeting the Glycolytic Pathway
Glycolysis is a multi-step enzymatic pathway that converts glucose into pyruvate (B1213749). Various inhibitors have been developed to target specific enzymes in this pathway, leading to ATP depletion and cell death.
-
This compound (Monothis compound, MCA): this compound acts as a potent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a crucial enzyme in the glycolytic pathway. By inactivating GAPDH, this compound halts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively blocking the progression of glycolysis and inhibiting gluconeogenesis.[1][2]
-
Dithis compound (DCA): A structural analog of this compound, DCA indirectly inhibits glycolysis by targeting mitochondrial metabolism. It inhibits Pyruvate Dehydrogenase Kinase (PDK) , which leads to the activation of the Pyruvate Dehydrogenase (PDH) complex.[3] This activation shunts pyruvate away from lactate (B86563) production and towards the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, thereby reversing the Warburg effect.[3][4]
-
2-Deoxy-D-Glucose (2-DG): As a glucose analog, 2-DG is taken up by glucose transporters and phosphorylated by Hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[5] This product cannot be further metabolized and acts as a competitive inhibitor of Hexokinase, effectively halting glycolysis at its first committed step.[5]
-
3-Bromopyruvate (3-BP): This alkylating agent is a potent inhibitor with multiple targets. It primarily inhibits Hexokinase II (HKII) and GAPDH . By targeting these key enzymes, 3-BP rapidly depletes intracellular ATP, leading to significant cytotoxicity in cancer cells.[2]
-
Lonidamine (LND): Lonidamine is recognized for its selective inhibition of mitochondrially-bound Hexokinase II , an isoform often overexpressed in cancer cells. It also inhibits the mitochondrial pyruvate carrier (MPC) , further disrupting cancer cell energy metabolism.[6][7]
The following diagram illustrates the points of inhibition for each compound within the glycolytic pathway.
Quantitative Performance Comparison
The efficacy of glycolytic inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in cell viability assays and their direct impact on metabolic outputs like glucose consumption and lactate production.
Table 1: Comparative IC50 Values of Glycolysis Inhibitors in Cancer Cell Lines
| Inhibitor | Target Enzyme(s) | Cancer Cell Line | IC50 Value | Exposure Time | Citation |
| Dithis compound (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Multiple Myeloma (RPMI8226-TGL) | ~20.5 mM | 60 h | [3] |
| Multiple Myeloma (JJN3) | ~11.8 mM | 60 h | [3] | ||
| Glioblastoma (U-87) | ~10-100 mM | - | [8] | ||
| 2-Deoxy-D-Glucose (2-DG) | Hexokinase (HK) | P388/IDA Leukemia | 392.6 µM | - | [5] |
| Pancreatic Cancer (MIA PaCa2) | 53.25 mM | - | [9] | ||
| 3-Bromopyruvate (3-BP) | Hexokinase II (HKII), GAPDH | Breast Cancer (MCF-7) | ~50-100 µM | 24 h | [10] |
| Breast Cancer (T47D) | ~50-100 µM | 24 h | [10] | ||
| Lonidamine (LND) | Hexokinase II (HKII), MPC | Human Lung Cancer (A549) | IC50 used for combo | 24 h | [6] |
| Human Lung Cancer (H1299) | IC50 used for combo | 24 h | [6] |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay conditions. Data for this compound (MCA) is limited in comparable cancer cell line viability assays.
Table 2: Effects of Inhibitors on Glucose Uptake and Lactate Production
| Inhibitor | Effect on Glucose Uptake | Effect on Lactate Production | Cell Line/Model | Citation |
| This compound (MCA) | Not specified | Decreased (via gluconeogenesis inhibition) | Perfused Rat Liver | [1][2] |
| Dithis compound (DCA) | No significant impairment | Decreased | Astroglia, MM cells, Exercising rats | [3][11] |
| 2-Deoxy-D-Glucose (2-DG) | Decreased | Decreased | Breast Cancer Cells | |
| 3-Bromopyruvate (3-BP) | Decreased | Decreased | Breast & Ovarian Cancer Cells | |
| Lonidamine (LND) | Decreased initial uptake | Decreased formation | Human Breast Cancer (MCF-7) |
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount for the evaluation of therapeutic candidates. Below are detailed protocols for key assays used to characterize glycolysis inhibitors.
Glucose Uptake Assay (2-NBDG Method)
This protocol uses the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake in live cells.
Materials:
-
Cells of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free culture medium
-
2-NBDG stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight under standard conditions (37°C, 5% CO2).
-
Inhibitor Treatment (Optional): Treat cells with the desired concentrations of the glycolysis inhibitor for the specified duration. Include a vehicle-only control.
-
Glucose Starvation: Remove the culture medium and wash the cells once with warm PBS. Add glucose-free medium to each well and incubate for 1 hour at 37°C to starve the cells of glucose.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 10-100 µM. Incubate for 30-60 minutes at 37°C.[11]
-
Stop Reaction: Terminate the uptake by removing the 2-NBDG containing medium and immediately washing the cells twice with ice-cold PBS.
-
Cell Harvesting: Detach adherent cells using Trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat this wash step twice.
-
Analysis: Resuspend the final cell pellet in a suitable buffer for analysis. Measure the fluorescence of the cell population using a flow cytometer (e.g., FITC channel) or visualize and quantify using a fluorescence microscope.
Lactate Production Assay
This colorimetric assay measures the concentration of L-Lactate in cell culture supernatant or cell lysates, which is a key indicator of glycolytic activity.
Materials:
-
Sample (cell culture supernatant, cell/tissue lysate)
-
Lactate Assay Kit (containing Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix)
-
L-Lactate Standard
-
96-well plate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Sample Preparation:
-
Culture Medium: Collect supernatant and centrifuge at 10,000 x g for 10 minutes to remove cells and debris. The clear supernatant can be assayed directly. If the medium contains serum, deproteinize using a 10 kDa MWCO spin filter.
-
Cells/Tissues: Homogenize ~1x10^6 cells or 10 mg of tissue in 4 volumes of ice-cold Lactate Assay Buffer. Centrifuge at 13,000 x g for 10 minutes. The soluble supernatant should be deproteinized with a 10 kDa MWCO spin filter.
-
-
Standard Curve Preparation: Prepare a series of L-Lactate standards (e.g., 0, 20, 40, 60, 80, 100 pmole/well) by diluting the stock standard in Lactate Assay Buffer. Bring the final volume of each standard to 50 µL in the wells of the 96-well plate.
-
Sample Loading: Add 1-50 µL of your prepared sample to the wells. Adjust the final volume to 50 µL with Lactate Assay Buffer.
-
Reaction Mix Preparation: Prepare a Master Reaction Mix according to the kit manufacturer's instructions (typically a mix of Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix).
-
Incubation: Add 50 µL of the Master Reaction Mix to each well containing standards and samples. Mix gently and incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Subtract the 0 standard (blank) reading from all other readings. Plot the standard curve and determine the lactate concentration in the samples based on this curve.
Enzyme Activity Assays
This assay measures HK activity via a coupled enzymatic reaction that results in a colorimetric or fluorometric output.
Materials:
-
Cell or tissue lysate
-
Hexokinase Assay Kit (containing Assay Buffer, Glucose, ATP, Enzyme Mix, Probe)
-
96-well plate
-
Microplate reader (450 nm for colorimetric, or appropriate Ex/Em for fluorometric)
Procedure:
-
Sample Preparation: Homogenize cells (1x10^6) or tissue (10 mg) in ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate) for the assay.
-
Reaction Mix: Prepare a reaction mix containing Assay Buffer, Glucose, ATP, and the developer/probe system as per the kit's protocol.
-
Initiate Reaction: Add the lysate to the wells, followed by the reaction mix. The total volume is typically 100 µL.
-
Incubation & Measurement: In the assay, hexokinase converts glucose to glucose-6-phosphate, which is then oxidized by G6P-dehydrogenase to form NADH or NADPH. This product then reduces a probe to generate a colored or fluorescent signal. Measure the output (e.g., absorbance at 450 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculation: Calculate the change in absorbance or fluorescence per minute (ΔOD/min or ΔRFU/min). Use a standard curve (e.g., NADH) to convert this rate into enzymatic activity (nmol/min/mg protein).
This assay measures the activity of GAPDH, the direct target of this compound.
Materials:
-
Cell or tissue lysate
-
GAPDH Assay Kit (containing Assay Buffer, GAPDH Substrate, Developer)
-
NADH Standard
-
96-well plate
-
Microplate reader (450 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for the Hexokinase assay.
-
Standard Curve: Prepare an NADH standard curve to quantify the amount of product generated.
-
Reaction Mix: Prepare a reaction mix containing Assay Buffer, Developer, and Substrate according to the kit protocol.
-
Assay: Add 1-50 µL of sample to the wells of a 96-well plate and adjust the volume to 50 µL with Assay Buffer. Add 50 µL of the Reaction Mix.
-
Measurement: In this assay, GAPDH catalyzes the conversion of its substrate, leading to an intermediate that reacts with a developer to form a product with absorbance at 450 nm. Measure the absorbance kinetically for 10-60 minutes at 37°C.
-
Calculation: Determine the rate of change in absorbance (ΔOD/min). Apply this rate to the NADH standard curve to calculate the GAPDH activity in your sample (nmol/min/mg protein or mU/mL).
Conclusion
The inhibitors discussed—this compound, dithis compound, 2-deoxy-D-glucose, 3-bromopyruvate, and lonidamine—all effectively disrupt cancer cell metabolism by targeting the glycolytic pathway at different key points. While 3-BP often shows high potency, its reactivity and potential for off-target effects are a consideration. 2-DG and DCA are well-studied, with DCA having the unique mechanism of shifting metabolism back towards oxidative phosphorylation. Lonidamine offers selectivity by targeting mitochondrially-bound hexokinase. This compound, by directly inhibiting the critical enzyme GAPDH, represents a direct and potent method for halting glycolytic flux. The choice of inhibitor for therapeutic development will depend on the specific cancer type, its metabolic phenotype, and the desired therapeutic window. The experimental protocols provided herein offer a robust framework for the quantitative validation and comparison of these and other novel glycolysis inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 8. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glycolysis represses the growth and alleviates the endoplasmic reticulum stress of breast cancer cells by regulating TMTC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dithis compound enhances Chemo-sensitivity in wild-type P53 breast cancer cells by modulating ABCG2 and NKG2DL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chloroacetate-Derived Herbicides and Glyphosate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of chloroacetate-derived herbicides and glyphosate (B1671968), supported by experimental data. The information is intended to assist researchers and professionals in drug development and related fields in understanding the performance and mechanisms of these widely used herbicide classes.
Executive Summary
Glyphosate, a broad-spectrum systemic herbicide, has been a cornerstone of weed management for decades due to its high efficacy and relatively low cost. However, the rise of glyphosate-resistant weeds has necessitated the exploration and re-evaluation of alternative herbicides, including the this compound-derived class. This class includes the phenoxy herbicides (e.g., 2,4-D and MCPA) and chloroacetamide herbicides (e.g., alachlor (B1666766) and metolachlor). While glyphosate acts by inhibiting the EPSP synthase enzyme in the shikimate pathway, this compound-derived herbicides have different modes of action. Phenoxy herbicides mimic auxin, a natural plant growth hormone, causing uncontrolled growth and eventual death in broadleaf weeds. Chloroacetamide herbicides inhibit very-long-chain fatty acid elongase, primarily affecting the growth of germinating grasses.
This guide presents a comparative analysis of their efficacy, supported by quantitative data from various studies. It also details the experimental protocols used in these studies and visualizes the key biological pathways and experimental workflows.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of glyphosate and various this compound-derived herbicides against several common weed species. Efficacy is presented as percentage of weed control, Growth Reduction (GR₅₀), or Effective Dose (ED₅₀).
Table 1: Efficacy against Broadleaf Weeds
| Weed Species | Herbicide | Application Rate | Efficacy Metric | Value | Reference |
| Chenopodium album (Common Lambsquarters) | Glyphosate | 430 - 560 g ae/ha | GR₅₀ | - | [1] |
| Chenopodium album (Glyphosate-Tolerant) | Glyphosate | 1.48 - 3.22 kg ae/ha | GR₅₀ | - | [2] |
| Amaranthus retroflexus (Redroot Pigweed) | 2,4-D | 1120 g ae/ha | % Control | 90-94% | [3] |
| Amaranthus palmeri (Palmer Amaranth) | 2,4-D + Glyphosate | 0.56 kg/ha + 0.84 kg/ha | % Control | ≥71% | |
| Ambrosia trifida (Giant Ragweed) | 2,4-D | ≥280 g ae/ha | % Control | 99-100% | [3] |
| Conyza canadensis (Glyphosate-Resistant) | 2,4-D + Glyphosate | 320 g/ha + 480 g/ha | LD₅₀ | - | [4] |
Table 2: Efficacy against Grass Weeds
| Weed Species | Herbicide | Application Rate | Efficacy Metric | Value | Reference |
| Echinochloa crus-galli (Barnyardgrass) | Alachlor (ME) | - | % Control | Generally greater than EC formulation in no-till | [5] |
| Echinochloa crus-galli (Barnyardgrass) | Metolachlor (ME) | - | % Control | Similar to EC formulation | [5] |
| Echinochloa crus-galli (Glyphosate-Susceptible) | Glyphosate | 270 g/ha | % Control | ≥88% | [6] |
| Echinochloa crus-galli (Glyphosate-Resistant) | Glyphosate + 2,4-D | 540 g/ha + 700 g/ha | % Survival | Up to 90% | [6] |
| Setaria faberi (Giant Foxtail) | S-metolachlor | - | % Control | - | [7] |
| Setaria faberi (Giant Foxtail) | Glyphosate | - | % Control | More consistent than other POST treatments | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Greenhouse Dose-Response Assay for GR₅₀/ED₅₀ Determination
This protocol is a generalized representation based on methodologies described in cited literature[1][2][9][10].
-
Plant Material and Growth Conditions:
-
Seeds of the target weed species are sourced from specific populations (e.g., suspected resistant or susceptible).
-
Seeds are germinated in petri dishes or small pots containing a sterile potting mix.
-
Seedlings are transplanted at a specific growth stage (e.g., two to four true leaves) into larger pots (e.g., 10 cm diameter) filled with a standardized soil mix.
-
Plants are grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate watering).
-
-
Herbicide Application:
-
Herbicides are applied at a range of doses, typically including a non-treated control and rates above and below the expected GR₅₀/ED₅₀.
-
Applications are made using a cabinet sprayer calibrated to deliver a specific volume (e.g., 150-200 L/ha) at a constant pressure to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
Visual injury ratings (on a scale of 0 to 100%, where 0 is no injury and 100 is complete death) are recorded at set intervals (e.g., 7, 14, and 21 days after treatment).
-
Above-ground biomass is harvested at the end of the experiment (e.g., 21 days after treatment), dried in an oven, and weighed.
-
The data are subjected to non-linear regression analysis, often using a log-logistic model, to estimate the GR₅₀ or ED₅₀ values.
-
Field Efficacy Trial Protocol
This protocol is a generalized representation based on methodologies described in cited literature[4][11].
-
Trial Site and Experimental Design:
-
Trials are conducted in fields with a natural and uniform infestation of the target weed species.
-
The experimental design is typically a randomized complete block design with three or four replications.
-
Plot sizes are standardized (e.g., 3 m x 10 m).
-
-
Herbicide Application:
-
Herbicides are applied at specified rates and growth stages of the weeds using a backpack or tractor-mounted sprayer equipped with appropriate nozzles to ensure uniform application.
-
Application parameters such as spray volume, pressure, and speed are recorded.
-
-
Data Collection and Analysis:
-
Weed control is assessed visually at various intervals after application (e.g., 14, 28, and 56 days) as a percentage compared to the untreated control plots.
-
Weed density (plants per square meter) and biomass are often measured in designated quadrats within each plot.
-
Crop yield is typically measured at the end of the growing season to assess the impact of weed control on productivity.
-
Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of glyphosate, inhibiting the EPSP synthase in the shikimate pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy Comparisons of Alachlor and Metolachlor Formulations in the Field | Weed Technology | Cambridge Core [cambridge.org]
- 6. 2,4-D antagonizes glyphosate in glyphosate-resistant barnyard grass Echinochloa colona - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growiwm.org [growiwm.org]
- 8. weedscience.org [weedscience.org]
- 9. isws.org.in [isws.org.in]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
A comparative study of different catalysts for chloroacetate synthesis.
The synthesis of chloroacetates, key intermediates in the pharmaceutical and agrochemical industries, is predominantly achieved through the esterification of chloroacetic acid with the corresponding alcohol. The choice of catalyst plays a pivotal role in this process, significantly influencing reaction efficiency, product yield, and environmental impact. This guide provides a comparative analysis of various catalysts employed in the synthesis of methyl and ethyl chloroacetate, supported by experimental data to assist researchers and chemical engineers in catalyst selection and process optimization.
Performance Comparison of Catalysts for this compound Synthesis
The efficacy of different catalysts is evaluated based on key performance indicators such as conversion of chloroacetic acid, selectivity towards the desired this compound ester, and the overall yield of the product under specific reaction conditions.
Methyl this compound Synthesis
| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Acidic Ionic Liquid Modified Resin | Methanol (B129727) | 1:1 to 2:1 | 80-120 | Continuous | >99.5 | 100 | >99.5 | [1] |
| Cation Exchange Resin | Methanol | 1.4:1 | 70 | 2 | 70.11 | - | - | [2] |
| No Catalyst (Direct Esterification) | Methanol | - | 105-110 | - | - | - | ~96 | [3] |
| Calcium Chloride Tetrahydrate | Methanol | - | 80 | 2 | - | - | 98.1 | [3] |
| Concentrated Sulfuric Acid | Methanol | - | - | - | - | - | 60 (at normal pressure) | [1] |
Ethyl this compound Synthesis
| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Cation Exchange Resin | Ethanol (B145695) | - | - | Shorter than others | - | - | up to 98.92 | [4] |
| Sulfuric Acid | Ethanol | - | Reflux | 4 | - | - | 57 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, offering a practical guide for laboratory synthesis.
Synthesis of Methyl this compound using Acidic Ionic Liquid Modified Resin
This method utilizes a fixed-bed reactor packed with a resin modified by an acidic ionic liquid.
-
Catalyst Preparation: An acidic ionic liquid is immobilized on a resin support.
-
Reaction Setup: A fixed-bed reactor is filled with the prepared catalyst.
-
Procedure:
-
Chloroacetic acid and methanol are mixed at room temperature in a molar ratio ranging from 1:1 to 1:2.[1]
-
The mixture is continuously fed into the fixed-bed reactor.
-
The reaction is carried out at a temperature between 80°C and 120°C.[1]
-
The product stream exiting the reactor is condensed, and the methyl this compound is separated.
-
This process boasts a conversion rate of over 99.5% and a selectivity of 100%.[1]
-
Synthesis of Ethyl this compound using a Dean-Stark Apparatus with Sulfuric Acid Catalyst
This traditional method employs concentrated sulfuric acid as a catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Procedure:
-
A solution of 18.8 g of chloroacetic acid in 40 ml of 96% ethanol is placed in the flask.[5]
-
1 ml of concentrated sulfuric acid is slowly added with stirring.[5]
-
The Dean-Stark apparatus is filled with 60 ml of toluene, which acts as a water-entraining agent.[5]
-
The mixture is heated to reflux for 2 hours.[5]
-
As the reaction proceeds, the water formed is collected in the Dean-Stark trap.
-
After cooling, the reaction mixture is neutralized with a saturated sodium hydrogen carbonate solution.[5]
-
The organic layer is separated, dried with anhydrous calcium chloride, and distilled to obtain ethyl this compound.[5] A yield of 57% has been reported for a similar procedure.[5]
-
Visualizing the Synthesis Process
Diagrams illustrating the experimental workflow and the logical relationships of factors influencing this compound synthesis provide a clearer understanding of the process.
References
- 1. CN104151164A - Method for preparing methyl this compound - Google Patents [patents.google.com]
- 2. Item - Reaction Kinetics of the Synthesis of Methyl this compound from Chloroacetic Acid and Methanol - American Chemical Society - Figshare [acs.figshare.com]
- 3. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
A Comparative Guide to Derivatization Methods for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Derivatization for GC Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, are non-volatile due to their polar functional groups (-COOH, -OH, -NH2, -SH). Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, making them amenable to GC analysis. This process can also improve chromatographic resolution, peak symmetry, and detector sensitivity. The three main types of derivatization reactions are silylation, acylation, and alkylation.[1][2]
Performance Comparison of Key Derivatization Methods
This section compares two of the most prevalent derivatization methods: silylation, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and acylation, using ethyl chloroformate (ECF) and methyl chloroformate (MCF). The selection of a derivatization reagent is critical and depends on the analyte, the sample matrix, and the desired analytical performance.
Table 1: Quantitative Performance Comparison of Derivatization Reagents
| Feature | Silylation (MTBSTFA) | Acylation (Ethyl Chloroformate - ECF) | Acylation (Methyl Chloroformate - MCF) |
| Reaction Time | 30 - 90 minutes[3] | ~1 minute[4] | Instantaneous[5] |
| Reaction Temperature | 70 - 90 °C[3][4] | Room Temperature[6] | Room Temperature[7] |
| Reproducibility (%RSD) | Generally good, but can show poorer reproducibility.[1][5] | <10% for metabolites in serum[8] | 7-13% (without internal standard)[9] |
| Derivative Stability | TBDMS derivatives are 10,000 times more stable to hydrolysis than TMS derivatives.[10] | Derivatives are generally stable.[2] | MCF derivatives show good stability.[5][7] |
| Moisture Sensitivity | Highly sensitive to moisture; requires anhydrous conditions.[4] | Can be performed in aqueous media.[6] | Can be performed in aqueous media.[8] |
| Recovery | Not explicitly stated in comparative studies. | 70 - 120% for metabolites in serum[11] | 40 - 100% for selenoamino acids[9] |
| Limit of Detection (LOD) | Not explicitly stated in comparative studies. | 125 - 300 pg on-column for metabolites[8] | Low picomole range on-column[8] |
| Key Advantages | Well-established method, produces stable derivatives.[4] | Rapid reaction, tolerant to aqueous samples, less reagent cost.[4][5] | Preferred for yield and reproducibility over ECF in some cases.[9] |
| Key Disadvantages | Requires strict anhydrous conditions and heating, can be time-consuming.[4] | May have lower derivatization yield compared to MCF for some analytes.[9] | Reproducibility can be variable without an internal standard.[9] |
Experimental Workflows and Methodologies
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are generalized workflows for silylation with MTBSTFA and acylation with ethyl chloroformate, based on published methods.
Silylation Derivatization Workflow
Silylation with MTBSTFA is a widely used technique that replaces active hydrogens on functional groups with a tert-butyldimethylsilyl (TBDMS) group, significantly increasing volatility.[4]
Detailed Protocol for Silylation with MTBSTFA (for Amino Acids):
-
Sample Preparation: An aliquot of the aqueous sample containing amino acids is placed in a reaction vial and lyophilized or evaporated to complete dryness under a stream of nitrogen. This step is critical as MTBSTFA is highly sensitive to moisture.[3]
-
Derivatization: To the dried residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA. The vial is then briefly sonicated (e.g., 30 seconds) to ensure mixing.[3]
-
Reaction: The mixture is heated at 70-90°C for 30 to 90 minutes to facilitate the derivatization reaction.[3][4]
-
Final Preparation: After cooling to room temperature, 1 mL of ethyl acetate is added to the reaction mixture. The solution is then centrifuged to pellet any precipitate.[3]
-
GC-MS Analysis: The supernatant is transferred to an autosampler vial for injection into the GC-MS system.[3]
Acylation Derivatization Workflow
Acylation with ethyl chloroformate (ECF) is a rapid method that can be performed in an aqueous medium, making it advantageous for high-throughput analysis. This reaction converts amino and carboxyl groups into their respective ethoxycarbonyl and ethyl ester derivatives.[6]
Detailed Protocol for Acylation with Ethyl Chloroformate (for Amino Acids):
-
Sample Preparation: To 1 mL of the aqueous sample in a reaction vial, add 1 mL of a 3:2 (v/v) water/methanol solution, 200 µL of pyridine, and 100 µL of ethyl chloroformate (ECF).[4]
-
Reaction and Extraction: The mixture is ultrasonicated for 1 minute to accelerate the reaction. The derivatives are then extracted with 500 µL of chloroform (B151607) containing 1% ECF by vortexing for 30 seconds.[4]
-
Phase Separation: The mixture is allowed to stand for a few minutes to allow for the separation of the aqueous and organic layers.[4]
-
Final Preparation: The lower organic layer is collected. The solvent is then evaporated under a gentle stream of nitrogen.
-
GC-MS Analysis: The dried residue is reconstituted in a suitable solvent (e.g., chloroform) for injection into the GC-MS system.
Concluding Remarks
The choice of derivatization reagent is a critical decision in the development of a robust GC method for the analysis of polar analytes. Silylation with reagents like MTBSTFA is a well-established and effective method, particularly when high stability of the derivatives is required. However, the stringent requirement for anhydrous conditions and the need for heating can be limitations.
Acylation with chloroformates, such as ECF and MCF, offers a rapid and efficient alternative that is tolerant to aqueous sample matrices. This makes it particularly suitable for high-throughput applications. Comparative studies suggest that for some applications, chloroformate derivatization may offer better reproducibility and stability during chromatographic runs.[1][5]
While chloroacetate derivatization was the initial topic of interest, the lack of direct comparative studies in the scientific literature prevents a conclusive performance benchmark against silylation and chloroformate acylation. Researchers and drug development professionals are encouraged to consider the specific requirements of their analysis, including the nature of the analyte, the sample matrix, throughput needs, and available instrumentation, when selecting the most appropriate derivatization strategy. For novel applications, a preliminary comparison of different derivatization methods is recommended to ensure optimal analytical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
A Comparative Guide to Isotopic Labeling with Chloroacetate and SILAC for Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of two distinct methodologies: in vitro chemical labeling using isotopically labeled chloroacetate and in vivo metabolic labeling with Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This comparison is supported by experimental data from related studies and detailed protocols to inform the selection of the most appropriate technique for specific research needs.
Principles of Labeling
Isotopic Labeling with this compound: This in vitro chemical labeling method targets the sulfhydryl group of cysteine residues on proteins. Following protein extraction and reduction of disulfide bonds, one sample is treated with a "light" (unlabeled) this compound, while the other is treated with a "heavy" isotopically labeled version (e.g., 2-Chloroacetamide-d4). The mass difference introduced by the stable isotopes allows for the relative quantification of cysteine-containing peptides via mass spectrometry.[1]
SILAC (Stable Isotope Labeling by Amino acids in Cell culture): This is an in vivo metabolic labeling technique where two populations of cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids, typically lysine (B10760008) and arginine.[2] Over several cell divisions, the heavy amino acids are incorporated into the entire proteome of one cell population.[2] After experimental treatment, the light and heavy cell populations are combined, and the mass difference between the labeled and unlabeled proteins allows for their relative quantification.[2]
Experimental Workflows
The experimental workflows for both isotopic labeling with this compound and SILAC are distinct, primarily in the timing of the labeling step.
Performance Comparison
| Performance Metric | SILAC (Metabolic Labeling) | Isotopic this compound (Chemical Labeling) |
| Reproducibility | Higher reproducibility due to early sample mixing.[3][4][5] | Potentially lower reproducibility as samples are combined later in the workflow. |
| Accuracy | Generally high accuracy.[2] | Comparable accuracy to SILAC has been demonstrated with other chemical labels.[6] |
| Number of Identifications | Typically yields a higher number of peptide and protein identifications.[5] | May result in a lower number of identifications compared to SILAC.[5] |
| Applicability | Limited to actively dividing cells that can be metabolically labeled. | Applicable to a wide range of sample types, including tissues and clinical samples. |
| Labeling Specificity | Labels all newly synthesized proteins containing the target amino acids (lysine, arginine). | Specifically targets cysteine residues. |
| Potential Side Reactions | Minimal, as labeling is a natural metabolic process. | Chloroacetamide has been shown to cause off-target alkylation and significant methionine oxidation.[7][8] |
Experimental Protocols
Isotopic Labeling with 2-Chloroacetamide-d4
This protocol is a general guideline and may require optimization.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation (Labeling):
-
To one sample, add a fresh solution of "light" 2-Chloroacetamide to a final concentration of 40 mM.
-
To the other sample, add a fresh solution of "heavy" 2-Chloroacetamide-d4 to the same final concentration.
-
Incubate both samples in the dark at room temperature for 30 minutes.
-
-
Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Sample Combination: Combine the light and heavy labeled samples in a 1:1 protein ratio.
-
Protein Digestion: Dilute the combined sample to reduce the urea concentration to less than 2 M and digest with trypsin overnight at 37°C.
-
Peptide Desalting: Desalt the peptides using a C18 StageTip or similar.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
SILAC Protocol
This is a standard protocol for a duplex SILAC experiment.
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media. The "light" medium contains natural L-Arginine and L-Lysine, while the "heavy" medium contains stable isotope-labeled versions (e.g., L-Arginine-¹³C₆ and L-Lysine-¹³C₆¹⁵N₂).
-
Culture two cell populations, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment: Apply the desired experimental conditions to one or both cell populations.
-
Cell Lysis and Protein Extraction: Harvest the "light" and "heavy" cell populations separately and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Combination: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein sample with trypsin.
-
Peptide Fractionation and LC-MS/MS Analysis: Fractionate the resulting peptides and analyze them by LC-MS/MS.
Concluding Remarks
The selection between isotopic labeling with this compound and SILAC hinges on the specific experimental goals and sample types.
SILAC is often the preferred method for studies involving cultured cells where high quantitative accuracy and reproducibility across the proteome are paramount. The early combination of samples in the SILAC workflow minimizes experimental variability.[3][4][5] However, its application is limited to samples that can be metabolically labeled.
Isotopic labeling with this compound offers a versatile alternative for a broader range of samples, including tissues and clinical specimens, where metabolic labeling is not feasible. This method specifically enriches for cysteine-containing peptides, which can be advantageous for studying certain biological processes. However, researchers must consider the potential for lower reproducibility compared to SILAC and the possibility of off-target reactions, such as methionine oxidation, which can complicate data analysis.[7]
Ultimately, a thorough understanding of the principles, workflows, and performance characteristics of each technique will empower researchers to design robust quantitative proteomics experiments and generate high-quality, reliable data to advance their scientific discoveries.
References
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the accuracy of protein quantification using isotope TMPP-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Structural Analysis: Chloroacetate vs. Other Alkylating Agents
For researchers, scientists, and drug development professionals, understanding the structural consequences of protein modification is paramount. The choice of an alkylating agent for cysteine modification can significantly impact protein integrity and experimental outcomes. This guide provides an objective comparison of chloroacetate (chloroacetamide) with other common alkylating agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Protein Alkylation
Alkylation is a fundamental chemical modification used in proteomics and structural biology, primarily to prevent the re-formation of disulfide bonds in proteins after reduction. This process is critical for accurate protein identification, quantification, and structural analysis. The most commonly used alkylating agents are haloacetamides, such as this compound (chloroacetamide, CAA) and iodoacetamide (B48618) (IAA), which covalently modify the thiol group of cysteine residues. However, the reactivity of these agents is not entirely specific, leading to potential off-target modifications that can alter protein structure and function in unintended ways.
This guide focuses on the structural implications of protein modification by this compound in comparison to other widely used alkylating agents like iodoacetamide and N-ethylmaleimide (NEM). We will delve into their reactivity, side reactions, and the resulting impact on protein structure as determined by various biophysical techniques.
Comparison of Cysteine Alkylating Agents: Reactivity and Side Reactions
The choice of an alkylating agent involves a trade-off between reaction efficiency and the prevalence of off-target modifications. While both this compound and iodoacetamide effectively alkylate cysteine residues, their side-reaction profiles differ significantly, which can have profound effects on protein structure and subsequent analysis.
| Reagent | Primary Target | Relative Reactivity (Cysteine) | Key Side Reactions | Impact on Protein Structure & Function |
| This compound (CAA) | Cysteine | Moderate | High levels of methionine oxidation [1][2]. Modification of histidine and lysine (B10760008) at high pH[1]. | Can alter the structure and function of proteins where methionine integrity is crucial. Fewer off-target alkylations on other residues compared to iodoacetamide[2]. |
| Iodoacetamide (IAA) | Cysteine | High | Significant alkylation of methionine (carbamidomethylation) , which can affect up to 80% of methionine-containing peptides[3][4]. Can also cause methionine-to-isothreonine conversion[3][4]. Alkylation of N-terminus, Asp, Glu, Lys, Ser, Thr, and Tyr[2]. | The extensive off-target modifications can lead to protein structural changes and interfere with mass spectrometry analysis due to neutral loss[5]. |
| N-Ethylmaleimide (NEM) | Cysteine | High | Reaction with other nucleophiles, hydrolysis. | Generally considered more specific to cysteines than haloacetamides, but can still react with other residues at higher pH[1]. |
| Iodoacetic Acid (IAC) | Cysteine | High | Similar to iodoacetamide, with significant off-target reactions, including over-alkylation of methionine at high concentrations[4]. | Can induce structural changes due to off-target modifications, similar to iodoacetamide. |
Quantitative Analysis of Off-Target Modifications
The extent of off-target modifications can be a critical factor in experimental design. The following table summarizes quantitative data on the most significant side reactions associated with this compound and iodoacetamide.
| Alkylating Agent | Off-Target Modification | Extent of Modification | Reference |
| This compound (CAA) | Methionine Oxidation | Up to 40% of all methionine-containing peptides | [2] |
| Iodoacetamide (IAA) | Methionine Carbamidomethylation | Can affect up to 80% of peptides containing methionine | [3][4] |
| Iodoacetamide (IAA) | Methionine Oxidation | 2-5% of all methionine-containing peptides | [2] |
Impact on Protein Structure: Biophysical Characterization
While direct comparative studies detailing global structural changes induced by different alkylating agents are not abundant in the literature, the known side reactions allow for inferences on their potential structural impact. For instance, the oxidation of methionine by this compound can introduce a polar sulfoxide (B87167) group, potentially altering local hydrophobicity and protein folding. Similarly, the widespread off-target alkylation by iodoacetamide can disrupt native non-covalent interactions, leading to conformational changes.
To rigorously assess these structural changes, a combination of biophysical techniques is recommended.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the structural effects of different alkylating agents.
1. In-Solution Protein Reduction and Alkylation
This protocol is a standard procedure for preparing protein samples for mass spectrometry and structural analysis.
-
Materials:
-
Protein of interest (e.g., 1 mg/mL in a suitable buffer like PBS or Tris-HCl)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agents: Chloroacetamide (CAA), Iodoacetamide (IAA), N-Ethylmaleimide (NEM)
-
Quenching reagent (e.g., DTT)
-
Desalting column or dialysis membrane
-
-
Procedure:
-
Reduction: To the protein solution, add the reducing agent to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.[1]
-
Alkylation: Add the alkylating agent (CAA, IAA, or NEM) to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1-2 hours.[1]
-
Quenching: Quench the reaction by adding a quenching reagent like DTT to a final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark[6].
-
Buffer Exchange: Remove excess reagents by using a desalting column or through dialysis against the desired buffer for downstream analysis.
-
2. Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a high-throughput method to assess protein stability by measuring the change in melting temperature (Tm) upon modification.[7][8]
-
Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the Tm. Ligand binding or covalent modification can shift the Tm, indicating a change in protein stability.[9][10]
-
Procedure:
-
Prepare a master mix containing the protein (modified with different alkylating agents and an unmodified control) and the fluorescent dye in the appropriate buffer.
-
Aliquot the mixture into a 96-well PCR plate.
-
Use a real-time PCR instrument to heat the samples gradually from a low to a high temperature (e.g., 25°C to 95°C) while monitoring fluorescence.
-
Plot fluorescence as a function of temperature and determine the Tm for each sample by fitting the data to a Boltzmann equation. A significant shift in Tm for the modified protein compared to the control indicates a structural perturbation.
-
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of proteins in solution.[11][12]
-
Principle: Chiral molecules, such as the alpha-helices and beta-sheets in proteins, absorb left and right circularly polarized light differently. This differential absorption provides a characteristic spectrum that can be used to estimate the percentage of different secondary structural elements.[13][14]
-
Procedure:
-
Prepare protein samples (modified and unmodified) at a suitable concentration (typically 0.1-0.2 mg/mL) in a non-absorbing buffer (e.g., phosphate (B84403) buffer).
-
Record the CD spectra in the far-UV region (e.g., 190-250 nm) using a CD spectropolarimeter.
-
Process the data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.
-
Analyze the spectra using deconvolution algorithms to estimate the secondary structure content. Compare the results between the modified and unmodified proteins to detect any significant changes in alpha-helix, beta-sheet, or random coil content.
-
Visualizing Experimental Workflows and Protein Modification Effects
Diagrams created using Graphviz (DOT language) illustrate key processes in the structural analysis of modified proteins.
Caption: Experimental workflow for structural analysis of alkylated proteins.
Caption: Impact of alkylating agents on protein structure and function.
Conclusion and Recommendations
The selection of an alkylating agent should be guided by the specific research question and the nature of the protein under investigation.
-
For general proteomics applications where maximizing peptide identifications is crucial, this compound may be a better choice than iodoacetamide due to the latter's propensity to cause extensive methionine alkylation and subsequent analytical challenges. [3][5] However, the potential for this compound-induced methionine oxidation must be considered and potentially monitored as a variable modification in mass spectrometry searches.[2]
-
When studying proteins where methionine residues are critical for structure or function, it is advisable to empirically test multiple alkylating agents and assess their impact using techniques like DSF and CD spectroscopy.
-
For applications requiring high specificity for cysteine residues, N-ethylmaleimide might be a suitable alternative, although its reactivity at different pH values should be carefully controlled. [1]
Ultimately, a thorough understanding of the chemical properties of each alkylating agent and a careful validation of their effects on the protein of interest are essential for obtaining reliable and interpretable data in structural protein analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to study proteins by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the In Vitro Toxicity of Chloroacetate, Bromoacetate, and Iodoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro toxicity comparison of chloroacetate and its bromo- and iodo- analogs. The information presented is collated from peer-reviewed studies to support researchers in understanding the relative toxicities and underlying mechanisms of these haloacetic acids (HAAs).
Executive Summary
In vitro studies consistently demonstrate a clear trend in the cytotoxicity and genotoxicity of monohaloacetates: Iodoacetate > Bromoacetate (B1195939) > this compound . This trend correlates with the increasing polarizability and leaving group ability of the halogen substituent, leading to greater reactivity with cellular macromolecules. Iodoacetate is recognized as one of the most potent cytotoxic and genotoxic disinfection byproducts identified to date. The primary mechanisms of toxicity involve the induction of oxidative stress, DNA damage, and apoptosis through distinct signaling pathways.
Quantitative Toxicity Comparison
The following tables summarize the quantitative data on the in vitro cytotoxicity and genotoxicity of this compound, bromoacetate, and iodoacetate. The data are primarily from studies using Chinese Hamster Ovary (CHO) cells to ensure a consistent biological system for comparison.
Table 1: Comparative Chronic Cytotoxicity of Haloacetates in CHO-K1 Cells
| Compound | Rank Order of Cytotoxicity (72h exposure) | Relative Toxicity |
| Iodoacetic acid (IAA) | 1 (Most Toxic) | Highest |
| Bromoacetic acid (BAA) | 2 | Intermediate |
| Chloroacetic acid (CAA) | 3 | Lowest |
Source: Based on the findings of Zhang et al., 2010.[1]
Table 2: Comparative Genotoxicity of Haloacetates in CHO AS52 Cells (Single Cell Gel Electrophoresis - Comet Assay)
| Compound | Genotoxicity Potency Estimate (LGC, 1/M) | Genotoxicity Potency Estimate (GP, 1/M) | Rank Order of Genotoxicity |
| Iodoacetic acid (IAA) | 200,000 | 114,900 | 1 (Most Genotoxic) |
| Bromoacetic acid (BAA) | 76,920 | 58,820 | 2 |
| Chloroacetic acid (CAA) | 3,333 | 2,439 | 3 |
LGC (Lowest Genotoxic Concentration) and GP (Genotoxic Potency) values are inversely related to the concentration required to induce a genotoxic effect. Higher values indicate greater genotoxicity. Data from the National Toxicology Program, citing Plewa et al., 2010.
Mechanisms of Toxicity and Signaling Pathways
The haloacetates induce toxicity through various mechanisms, with specific pathways being more prominent for each analog.
Iodoacetate: Induction of Mitochondrial-Mediated Apoptosis
Iodoacetate is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway. This process is initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade.
Caption: Iodoacetate-induced mitochondrial apoptosis pathway.
Bromoacetate: Oxidative Stress and TLR4 Signaling
Bromoacetate (and its di- and tri-halogenated counterparts) induces hepatotoxicity and inflammation, in part, through the activation of the Toll-like receptor 4 (TLR4) signaling pathway, which is closely linked to oxidative stress.
Caption: Bromoacetate-induced oxidative stress and TLR4 signaling.
This compound: DNA Damage Response Pathway
The primary mode of toxicity for this compound is the induction of DNA damage. This damage triggers the DNA Damage Response (DDR) pathway, which involves the activation of key sensor kinases, ATM and ATR, leading to cell cycle arrest and attempts at DNA repair.
Caption: this compound-induced DNA damage response pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess the toxicity of haloacetates are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Detailed Methodology:
-
Cell Seeding: Plate Chinese Hamster Ovary (CHO) cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, bromoacetate, and iodoacetate in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the respective haloacetate dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Genotoxicity Assay (Comet Assay)
The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Workflow:
Caption: Comet assay workflow for genotoxicity assessment.
Detailed Methodology:
-
Cell Treatment: Treat CHO cells with various concentrations of this compound, bromoacetate, and iodoacetate for a short duration (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide).
-
Cell Embedding: After treatment, harvest the cells and resuspend them in ice-cold PBS. Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) overnight at 4°C. This step removes the cell membrane and cytoplasm, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for approximately 20-40 minutes to allow the DNA to unwind. Then, apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and then stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images of the comets.
-
Data Analysis: Use specialized software to analyze the comet images. The extent of DNA damage is typically quantified by parameters such as tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail). A dose-dependent increase in these parameters indicates genotoxicity.
Conclusion
The in vitro evidence strongly supports a toxicity ranking of iodoacetate > bromoacetate > this compound. This differential toxicity is attributed to the varying electrophilicity and leaving group potential of the halogen, which dictates the reactivity of these compounds with cellular targets. The distinct mechanisms of toxicity, ranging from mitochondrial-mediated apoptosis for iodoacetate to TLR4-dependent inflammation for bromoacetate and direct DNA damage for this compound, provide a basis for understanding their specific cellular impacts. Researchers and drug development professionals should consider these differences when evaluating the safety of related compounds or when using these haloacetates as tool compounds in toxicological studies.
References
Performance of different HPLC columns for the separation of chloroacetate.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC Column Performance for the Analysis of Chloroacetate
The accurate quantification of this compound, a compound of interest in various chemical and pharmaceutical processes, relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, with the choice of column being a critical determinant of separation efficiency and data quality. This guide provides a comparative overview of different HPLC column technologies for the separation of this compound, supported by experimental data to inform your selection process.
Performance Comparison of HPLC Columns for this compound Analysis
The selection of an appropriate HPLC column for this compound analysis hinges on the desired performance characteristics, such as retention, resolution from other sample components, and analysis time. Three primary types of HPLC columns are commonly considered for the separation of small, polar, and charged molecules like this compound: Ion Chromatography (IC) columns, Mixed-Mode columns, and Reversed-Phase (RP) columns, often used with ion-pairing agents. The following table summarizes the performance of representative columns from each category based on available data.
| Column Type | Specific Column | Stationary Phase Chemistry | Retention Time of this compound (min) | Key Performance Characteristics |
| Ion Chromatography | Dionex™ IonPac™ AS24 | High-capacity, hydroxide-selective anion exchange | ~17 | Excellent resolution of haloacetic acids from common inorganic anions. Specified in US EPA Method 557. |
| Dionex™ IonPac™ AS31 | High-capacity, hydroxide-selective anion exchange | ~13 | Faster analysis time compared to AS24 while maintaining good resolution of haloacetic acids.[1] | |
| Mixed-Mode | Newcrom™ BH | Anion-exchange and reversed-phase | ~6 | Good retention and separation of chloroacetic acid from other haloacetic acids with a simple isocratic method.[2] |
| BIST™ A+ | Negatively-charged cation-exchange with Bridge Ion Separation Technology | Not explicitly stated, but chromatogram suggests ~4-5 | Unique separation mechanism allowing for the retention of anions on a cation-exchange column.[3][4] | |
| Reversed-Phase | Newcrom™ R1 | Reversed-phase with low silanol (B1196071) activity | Not explicitly stated, but can be analyzed with a simple RP method | Suitable for straightforward reversed-phase separation without the need for ion-pairing agents.[5] |
| Standard C18 | Octadecylsilane bonded to silica | Variable (dependent on ion-pairing agent) | Requires an ion-pairing agent like tetrabutylammonium (B224687) (TBA) to achieve retention of the anionic this compound. |
Experimental Workflow
The general workflow for the HPLC analysis of this compound involves several key steps from sample preparation to data analysis. The following diagram illustrates a typical experimental process.
Caption: A generalized workflow for the HPLC analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the experimental protocols for the separation of this compound on the discussed HPLC columns.
Ion Chromatography (IC) - Based on EPA Method 557
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector or a mass spectrometer.
-
Column: Dionex™ IonPac™ AS24 or AS31, 2 x 250 mm.
-
Mobile Phase: Potassium hydroxide (B78521) (KOH) gradient. A typical gradient for the AS24 column starts at a low concentration and ramps up to elute more strongly retained anions.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 15 °C.
-
Injection Volume: 5-25 µL.
-
Detection: Suppressed conductivity or tandem mass spectrometry (MS/MS).
Mixed-Mode Chromatography - Newcrom™ BH
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Newcrom™ BH, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 10% Acetonitrile (B52724), 90% Water with 0.3% Sulfuric Acid (H2SO4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.[2]
Mixed-Mode Chromatography - BIST™ A+
-
Instrumentation: HPLC system with a conductivity detector.
-
Column: BIST™ A+, 2.1 x 100 mm, 3 µm.
-
Mobile Phase: 90% Acetonitrile, 10% Water with 5 mM N,N,N',N'-Tetramethyl-1,3-diaminopropane (TMDAP) formate (B1220265) buffer at pH 4.0.
-
Flow Rate: 0.4 mL/min.
Reversed-Phase (RP) Chromatography - Newcrom™ R1
-
Instrumentation: Standard HPLC system with a UV or mass spectrometry detector.
-
Column: Newcrom™ R1.
-
Mobile Phase: A mixture of acetonitrile and water with phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV or MS.
Reversed-Phase (RP) Chromatography with Ion-Pairing Agent - Representative Method
-
Instrumentation: Standard HPLC system with a UV or conductivity detector.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A buffered aqueous solution containing an ion-pairing agent such as 15 mM tetrabutylammonium (TBA) hydroxide, with an organic modifier like acetonitrile. The pH is typically adjusted to be in the neutral range to ensure the this compound is ionized.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV (indirectly, as the ion-pairing agent may have UV absorbance) or conductivity.
Concluding Remarks
The choice of an HPLC column for this compound analysis is multifaceted, with ion chromatography, mixed-mode, and reversed-phase with ion-pairing agents all presenting viable options.
-
Ion Chromatography stands out as a highly robust and specific method, particularly for complex matrices, and is the basis for regulatory methods like EPA 557.
-
Mixed-Mode Chromatography offers a versatile approach, often with simpler mobile phases than ion-pair chromatography, and can provide unique selectivity for this compound and related compounds.
-
Reversed-Phase Chromatography with an ion-pairing agent can be effective for retaining and separating this compound on ubiquitous C18 columns. However, it's important to note that ion-pairing reagents can alter the column chemistry, and it is often recommended to dedicate a column for such applications. A simpler reversed-phase method without an ion-pairing agent may also be suitable depending on the specific analytical needs.
Researchers should consider the specific requirements of their analysis, including the sample matrix, required sensitivity, and available instrumentation, when selecting the most appropriate HPLC column and method for the separation of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Separation of Chloroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Effective reversed-phase ion pair high-performance liquid chromatography method for the separation and characterization of intact low-molecular-weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Shifting Tides of Cellular Metabolism: A Comparative Analysis of Chloroacetate and Dichloroacetate
A deep dive into the metabolic reprogramming induced by two structurally similar haloacetates reveals contrasting effects on cellular bioenergetics, offering critical insights for researchers in drug development and toxicology.
This guide provides an objective comparison of the metabolic consequences of treating cells with chloroacetate (CAA) and dithis compound (B87207) (DCA). While both are chlorinated acetic acid analogs, their impacts on cellular metabolism, particularly glycolysis and mitochondrial function, are markedly different. This analysis is supported by experimental data from published studies and is intended for researchers, scientists, and drug development professionals.
At a Glance: Contrasting Metabolic Fates
The primary metabolic distinction between CAA and DCA lies in their influence on glycolysis. DCA is widely recognized as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), which subsequently activates the pyruvate dehydrogenase complex (PDC). This action shunts pyruvate away from lactate (B86563) production and towards oxidative phosphorylation in the mitochondria. In stark contrast, experimental evidence indicates that CAA (as sodium monothis compound) leads to an accumulation of lactate and pyruvate, suggesting an impairment of mitochondrial function and a reliance on glycolysis.
Quantitative Metabolic Data
The following tables summarize the key quantitative findings from studies investigating the metabolic effects of CAA and DCA.
Table 1: Comparative Effects on Key Glycolytic Metabolites
| Compound | Cell Type | Concentration | Change in Lactate | Change in Pyruvate | Citation |
| This compound (SMCA) | Opossum Kidney Cells | Dose-dependent | 5-6 fold increase | 5-6 fold increase | [1] |
| Chang Liver Cells | Dose-dependent | ~2-fold increase | ~2-fold increase | [1] | |
| Dithis compound (DCA) | A549 & H1299 Lung Cancer Cells | 50 mM | Decreased | Not specified | [2] |
| HeLa Cells | Not specified | Decreased | Not specified | ||
| Breast Cancer Cells | 1-5 mM | Decreased | Not specified |
Table 2: Overview of Cellular Effects
| Feature | This compound (CAA) | Dithis compound (DCA) |
| Primary Metabolic Effect | Increased lactate and pyruvate levels.[1] | Decreased lactate production, shift from glycolysis to oxidative phosphorylation.[2] |
| Known Mechanism of Action | Not fully elucidated, but associated with mitochondrial alterations.[1] | Inhibition of Pyruvate Dehydrogenase Kinase (PDK). |
| Effect on Glycolysis | Appears to enhance or result from a block downstream. | Inhibits the final steps of aerobic glycolysis.[2] |
| Mitochondrial Effects | Mitochondrial alterations, including membranous disruption and vacuolization in kidney cells.[1] | Promotes mitochondrial respiration by activating the Pyruvate Dehydrogenase Complex (PDC). |
| Other Observed Effects | Dose-dependent cytotoxicity, cytoskeletal alterations.[1] | Inhibition of cell growth, alteration of cell cycle distribution.[2] |
Visualizing the Metabolic Impact
The following diagrams illustrate the known signaling pathway affected by DCA and the general experimental workflow used to assess the metabolic effects of both compounds.
References
Chloroacetate: A More Selective Alternative to Iodoacetamide for Cysteine Alkylation in Proteomics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Studies consistently demonstrate that while iodoacetamide (B48618) is a potent alkylating agent, it suffers from significant off-target reactivity, most notably with methionine, but also with lysine (B10760008), histidine, and the N-terminus of peptides.[1][2][3] This lack of specificity can lead to a decrease in the identification of methionine-containing peptides and complicate data analysis.[1][2] In contrast, chloroacetate and its amide counterpart, chloroacetamide, have been shown to be more selective for cysteine residues, resulting in fewer undesirable side reactions.[3][4] While this compound exhibits slower reaction kinetics compared to iodoacetamide, this reduced reactivity contributes to its enhanced selectivity. This guide will delve into the quantitative differences, provide detailed experimental protocols, and illustrate the underlying chemical principles to aid researchers in making an informed choice for their specific applications.
Quantitative Comparison of Alkylating Agents
The following tables summarize the performance of this compound (represented by chloroacetamide and iodoacetic acid in several key studies) and iodoacetamide under typical proteomics workflow conditions.
| Parameter | This compound/Chloroacetamide | Iodoacetamide | Key Findings |
| Cysteine Alkylation Efficiency | High (e.g., >97%)[1] | High (e.g., >99%)[1] | Both reagents achieve high levels of cysteine modification under optimized conditions. |
| Off-Target Methionine Modification | Significantly lower[1][4] | High, leading to carbamidomethylation and neutral loss[1][2][3] | This compound is demonstrably superior in preserving methionine integrity. |
| Off-Target N-terminal Modification | Lower[5] | Higher, a common side reaction[2][5] | This compound reduces this common source of peptide heterogeneity. |
| Off-Target Lysine Modification | Lower[5] | Can occur, especially at higher concentrations[5] | This compound offers better protection for lysine residues. |
| Off-Target Histidine Modification | Lower | Can occur | This compound generally shows less reactivity towards histidine. |
| Peptide-Spectral Matches (PSMs) in Proteomics | Generally higher number of identified peptides[4] | Lower, especially for methionine-containing peptides[1] | The higher selectivity of this compound can lead to improved proteome coverage. |
Experimental Protocols
The following are detailed protocols for protein alkylation using this compound and iodoacetamide for mass spectrometry applications.
Protocol 1: In-Solution Protein Alkylation with this compound
This protocol is adapted from a systematic evaluation study and is suitable for proteins in solution prior to enzymatic digestion.[1]
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation reagent: 2 M Chloroacetic acid, pH adjusted to 8.0 with NaOH
-
Quenching reagent: 1 M DTT
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Protease (e.g., Trypsin)
Procedure:
-
Reduction: To your protein solution, add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP. Incubate for 30 minutes at 37°C.
-
Alkylation: Add the chloroacetic acid solution to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess this compound. Incubate for 15 minutes at room temperature in the dark.
-
Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add protease at an appropriate enzyme-to-substrate ratio (e.g., 1:50 for trypsin) and incubate overnight at 37°C.
-
Sample Cleanup: Proceed with sample cleanup (e.g., C18 desalting) for mass spectrometry analysis.
Protocol 2: In-Solution Protein Alkylation with Iodoacetamide
This is a standard protocol for in-solution alkylation using iodoacetamide.[6]
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 1 M Dithiothreitol (DTT)
-
Alkylation reagent: 0.5 M Iodoacetamide (prepare fresh)
-
Quenching reagent: 1 M DTT
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Protease (e.g., Trypsin)
Procedure:
-
Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate for 45 minutes at 56°C.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.[5]
-
Quenching: Add DTT to a final concentration of 20 mM to quench unreacted iodoacetamide. Incubate for 15 minutes at room temperature in the dark.
-
Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add protease (e.g., trypsin) at a 1:50 enzyme-to-substrate ratio and incubate overnight at 37°C.
-
Sample Cleanup: Proceed with sample cleanup for mass spectrometry analysis.
Visualizing the Chemistry: Reaction Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the alkylation reactions and a typical experimental workflow.
Caption: A generalized workflow for protein sample preparation prior to mass spectrometry.
Caption: On-target and off-target reactions of alkylating agents with amino acid residues.
Conclusion
The evidence strongly suggests that this compound is a superior alternative to iodoacetamide for applications demanding high specificity in cysteine alkylation. While iodoacetamide's high reactivity ensures rapid and complete modification of cysteines, it comes at the cost of significant off-target reactions that can compromise the quality and interpretability of proteomic data. This compound's more measured reactivity translates to a cleaner modification profile, preserving the integrity of other amino acid residues and ultimately leading to more reliable and comprehensive datasets. For researchers, scientists, and drug development professionals aiming for the highest level of precision in their protein modification strategies, the adoption of this compound is a well-justified step towards more accurate and reproducible results.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step away from the iodoacetamide [matrixscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Studies of Chloroacetate Derivatives
A deep dive into the quantitative structure-activity relationship (QSAR) studies of chloroacetate derivatives reveals a multifaceted landscape where subtle molecular modifications can significantly impact biological activity. This guide provides a comparative analysis of key QSAR studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the predictive models, experimental validations, and underlying molecular descriptors that govern the antimicrobial, herbicidal, and toxicological properties of this important class of compounds.
This compound derivatives, characterized by a reactive chloroacetyl group, are a versatile scaffold in chemical research, leading to compounds with a broad spectrum of biological activities. QSAR methodologies have proven invaluable in elucidating the complex interplay between the physicochemical properties of these derivatives and their biological effects, thereby guiding the rational design of more potent and selective agents.
Comparative Analysis of QSAR Models
The predictive power of a QSAR model is intrinsically linked to the molecular descriptors used in its development and the biological activity it aims to forecast. Across various studies, a recurring theme is the importance of steric, electronic, and lipophilic properties in determining the efficacy and toxicity of this compound derivatives.
A seminal study on the antimicrobial activity of monochloroacetic acid derivatives highlighted the significance of the steric parameter, molar refractivity (MR), and the electronic parameter, total energy (Te), in describing their antibacterial and antifungal activities, respectively.[1] In contrast, QSAR investigations into the herbicidal activity of chloroacetamide derivatives have emphasized the crucial role of lipophilicity (logP) and the number of rotatable bonds in influencing their efficacy.[2] Furthermore, toxicological assessments of related chloroacetanilide herbicides have correlated their impact on soil microorganisms with their chemical structures and persistence in the environment.[3][4]
The following tables summarize the key quantitative data from representative QSAR studies on this compound and related derivatives, offering a side-by-side comparison of the models, descriptors, and observed biological activities.
Table 1: QSAR Models for Antimicrobial Activity of Monochloroacetic Acid Derivatives [1]
| Compound Series | Biological Activity | Key Descriptors | QSAR Model Equation | Statistical Significance |
| Schiff bases of 2-chloroacetohydrazide (B3051095) | Antibacterial (pMIC) | Molar Refractivity (MR) | pMIC = 0.151 (±0.042) MR - 0.001 (±0.000) MR² - 2.227 | n = 17, r = 0.864, r² = 0.746, F = 20.6 |
| Esters of monochloroacetic acid | Antifungal (pMIC) | Total Energy (Te) | pMIC = -0.002 (±0.001) Te - 0.902 | n = 12, r = 0.803, r² = 0.645, F = 18.2 |
Table 2: QSAR Insights into Herbicidal Activity and Toxicity of Chloroacetamide Derivatives [2]
| Compound Class | Biological Aspect | Important Parameters | Key Findings |
| Chloroacetamide Herbicides | Lipophilicity & Toxicity | Total number of carbon atoms, Number of rotatable bonds | Lipophilicity is primarily determined by the total number of carbon atoms, while toxicity is significantly influenced by the number of rotatable bonds. |
Table 3: Structure-Toxicity Relationship of Chloroacetanilide Herbicides [3][4]
| Herbicide | Impact on Soil Dehydrogenase Activity | Soil Half-life (days) |
| Pretilachlor | High | 7.3 |
| Alachlor | Moderate | 9.3 |
| Butachlor | Low | 12.7 |
Experimental Protocols: A Glimpse into the Methodologies
The robustness of any QSAR model is contingent upon the quality and consistency of the experimental data it is built upon. The following section details the typical experimental protocols employed in the synthesis and biological evaluation of this compound derivatives, as extracted from the cited literature.
Synthesis of this compound Derivatives
A common synthetic route to Schiff bases of 2-chloroacetohydrazide involves a two-step process.[1] First, an appropriate alcohol is reacted with monochloroacetic acid in the presence of a catalytic amount of sulfuric acid to yield the corresponding ester. This ester is then treated with hydrazine (B178648) hydrate (B1144303) to form 2-chloroacetohydrazide. Finally, the hydrazide is condensed with various aromatic aldehydes to produce the target Schiff bases.[1]
Ester derivatives of monochloroacetic acid are typically synthesized by refluxing monochloroacetic acid with the desired alcohol in the presence of a catalytic amount of sulfuric acid.[1]
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds is commonly assessed using the tube dilution method.[1] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period. The MIC values are often converted to a logarithmic scale (pMIC) for QSAR analysis.[1] Standard bacterial and fungal strains are used to evaluate the spectrum of activity.
Visualizing the QSAR Workflow
The development of a predictive QSAR model is a systematic process that integrates experimental testing with computational analysis. The following diagram, generated using the DOT language, illustrates a generalized workflow for a QSAR study.
Caption: A generalized workflow for a QSAR study.
This comprehensive guide serves as a valuable resource for researchers engaged in the discovery and development of novel this compound derivatives. By providing a comparative analysis of existing QSAR models, detailing experimental methodologies, and visualizing the overall workflow, it aims to facilitate a deeper understanding of the structure-activity relationships that govern this important class of compounds and to guide future research in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Structure-Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chloroacetate: A Guide for Laboratory Professionals
The proper management and disposal of chloroacetate and chloroacetic acid are critical for ensuring laboratory safety and environmental compliance.[1][2] Due to its corrosive and toxic properties, this compound is classified as a hazardous waste and must be handled with specific protocols.[3][4] Disposing of this substance down the drain is strictly prohibited and illegal, as it is very toxic to aquatic life with long-lasting effects.[1][2][4] Adherence to institutional and regulatory guidelines is mandatory for all personnel.
Hazard Profile and Classification
This compound waste must be handled as hazardous due to its multiple dangerous properties. The specific classifications can vary, but generally fall under federal and state regulations like the Resource Conservation and Recovery Act (RCRA).[3][5]
| Hazard Characteristic | Description | Probable EPA Waste Code |
| Corrosivity (B1173158) | Chloroacetic acid is a corrosive material.[2] | D002 (Corrosivity)[3] |
| Toxicity | The substance is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[4][6][7] | U-listed (for unused commercial chemical product) or D-listed (for toxicity characteristic)[4] |
| Environmental Hazard | It is very toxic to aquatic organisms.[4][7] | D-listed (for toxicity)[4] |
Immediate Safety and Handling (Prior to Disposal)
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is in use.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., PVC or nitrile).[3][4] For prolonged contact, a glove with a high breakthrough time (greater than 240 minutes) is recommended.[3]
-
Eye Protection: Use chemical safety goggles and a full-face shield.[3][4]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[4]
-
Respiratory Protection: All handling should occur in a well-ventilated area or within a chemical fume hood to prevent inhalation of dust or vapors.[1][2][4] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[6][8]
Emergency eyewash stations and safety showers must be immediately accessible in the work area.[9]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate a Waste Container: Use a dedicated container made of a compatible material, such as glass or high-density polyethylene, with a secure, tightly-fitting lid.[4][10]
-
Proper Labeling: Clearly label the container with the words "Hazardous Waste" or "Dangerous Waste" .[10] The label must also identify all hazards (e.g., "Corrosive," "Toxic") and the full chemical name, "this compound Waste" .[4][10]
-
Strict Segregation: Never mix this compound waste with other waste streams, especially non-halogenated solvents or bases.[4][11] Mixing wastes can create dangerous reactions and complicates the disposal process.[11]
Step 2: Waste Collection and Accumulation
-
Collect All Contaminated Materials: Place all materials contaminated with this compound into the designated container. This includes unused product, solutions, contaminated labware (pipette tips, vials), and spill cleanup materials.[4]
-
Keep Container Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[4][10]
-
Spill Management: In the event of a spill, use an inert absorbent material like sand or vermiculite (B1170534) for containment.[4][8] Use dry cleanup methods to avoid generating dust.[3] The collected spill material must also be placed in the hazardous waste container.[4]
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated location marked as a "Hazardous Waste Accumulation Area".[4]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, which include strong bases, oxidizing agents, and reducing agents.[6][9]
-
Date of Accumulation: If the waste is stored in a central accumulation area, the container must be marked with the date when waste was first added.[10]
Step 4: Professional Disposal
-
Contact EHS: Arrange for pickup and disposal by contacting your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]
-
Provide Documentation: You will need to provide a waste manifest that includes the chemical name and quantity of the waste to the disposal company.[4]
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[3]
Waste Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols: On-Site Neutralization (with Caveats)
On-site treatment of hazardous waste typically requires a permit.[11] However, the characteristic of corrosivity is an exception, and neutralization is sometimes permitted for wastes that are only corrosive.[11] Since this compound possesses additional hazards (toxicity), this procedure should only be considered after consulting with your institution's EHS department and if it is part of an approved waste management plan. It is not a substitute for professional disposal but may be used as a pre-treatment for dilute aqueous solutions.
General Protocol for Neutralizing Small Volumes of Corrosive Acid:
-
Pre-requisites: This procedure must be performed by trained personnel who are confident in the process.[11]
-
Location: Conduct all steps in a chemical fume hood, behind a safety shield.[11]
-
PPE: Wear a lab coat, gloves, and safety goggles. A face shield in combination with goggles is highly recommended.[11]
-
Procedure:
-
Place the beaker containing the dilute chloroacetic acid solution in a larger container with an ice bath to manage heat generation.[11]
-
Slowly add a weak base (e.g., sodium bicarbonate or a 5% sodium hydroxide (B78521) solution) to the acid solution while stirring.
-
Monitor the pH of the solution continuously using a pH meter or pH strips.
-
Continue adding the base until the pH is stabilized between 5.5 and 9.5.[11]
-
Once neutralized, the solution may be eligible for drain disposal, followed by a large flush of water (at least 20 parts water to 1 part neutralized solution), if and only if approved by your institution's EHS and local wastewater regulations. [11]
-
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Variations by State Matrix [rila.org]
- 6. fishersci.com [fishersci.com]
- 7. qecusa.com [qecusa.com]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistics for Handling Chloroacetate Compounds
This guide provides critical safety protocols and logistical plans for the handling and disposal of chloroacetate compounds in a laboratory setting. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe research environment. This compound and its derivatives are toxic and corrosive, capable of causing severe skin and eye damage, and can be fatal if inhaled or absorbed through the skin.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with any this compound compound. The following table summarizes the recommended equipment based on standard safety protocols.[3]
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles meeting ANSI Z.87.1 standards are required. A face shield must be worn over goggles during tasks with a splash hazard.[1][3] |
| Skin and Body | A flame-resistant lab coat should be worn and kept fully buttoned. Full-length pants and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advised.[1][3] |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber is a recommended material. For prolonged contact, double-gloving is recommended.[3][4] |
| Respiratory | All work with this compound compounds must be conducted in a certified chemical fume hood.[3][5][6] If exposure limits are exceeded, a NIOSH-approved respirator may be necessary.[1][2] |
Quantitative Data for Glove Selection
The selection of appropriate gloves is critical. The breakthrough time is a key metric for determining the suitability of a glove material for a specific chemical.
| Glove Material | Thickness | Breakthrough Time (Permeation Level) |
| Butyl Rubber | 0.5 mm | > 480 minutes (Level 6) |
Data for Ethyl this compound[4]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing a solid this compound compound and preparing a solution.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[3]
-
Verify that an emergency shower and eyewash station are accessible and unobstructed.[1][5]
-
Prepare all necessary equipment (e.g., balance, glassware, spatulas, solvent) and place it within the fume hood to minimize movement in and out of the controlled area.
-
Have a dedicated, clearly labeled hazardous waste container ready for contaminated materials.[3]
-
Ensure a chemical spill kit is readily available.[3]
2. Weighing and Solution Preparation:
-
Don all required PPE before handling the chemical.
-
Handle the solid compound exclusively within the fume hood.[3]
-
Use non-sparking tools for weighing and transferring the solid.[7][8]
-
To prepare a solution, slowly add the solid this compound to the solvent to prevent splashing and aerosol generation.[3]
3. During the Reaction:
-
Keep all containers clearly labeled with the chemical name and associated hazards.[3]
-
Do not eat, drink, or smoke in the laboratory area.[1][7][9][10]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and some metals.[1][11]
4. Post-Procedure:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[1][5]
-
Decontaminate all surfaces and equipment used.
Emergency Procedures
Skin or Eye Contact:
-
Skin: Immediately remove all contaminated clothing.[1][5] Wash the affected area with large amounts of soap and water for at least 15-30 minutes.[1] Seek immediate medical attention.[1]
-
Eyes: Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation:
-
Move the exposed person to fresh air at once.[12]
-
If breathing has stopped, perform artificial respiration.[12]
-
Seek immediate medical attention.
Spill Response:
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[5][8]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][8]
-
Ventilate and wash the spill area after cleanup is complete.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Container Management:
-
Disposal:
-
Dispose of this compound waste in accordance with local, state, and federal environmental regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling and disposing of this compound compounds.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemstock.ae [chemstock.ae]
- 11. carlroth.com [carlroth.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
